molecular formula C10H7ClN2O2 B144577 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 135641-91-7

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B144577
CAS No.: 135641-91-7
M. Wt: 222.63 g/mol
InChI Key: QOICGDIFQWOONP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile chemical scaffold and a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid, makes it a valuable precursor for the synthesis of more complex molecules. The carboxylic acid functional group allows for facile derivatization, particularly through amide coupling reactions, to create a diverse library of compounds for biological screening. This compound is recognized for its role as a key building block in the development of potential kinase inhibitors, which are a major focus in oncology research for targeting various cancer pathways [https://pubchem.ncbi.nlm.nih.gov/compound/11779360]. The 4-chlorophenyl moiety can contribute to enhanced lipophilicity and potential receptor binding affinity in the resulting molecules. As such, researchers utilize this pyrazole carboxylic acid extensively in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR) and to develop novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICGDIFQWOONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479728
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135641-91-7
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a versatile compound with significant applications in pharmaceutical and agrochemical research.[1] This document outlines its key characteristics, details relevant experimental methodologies, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It serves as a valuable building block in organic synthesis, particularly in the development of anti-inflammatory agents and herbicides.[1] Its stability and reactivity are key attributes leveraged in synthetic pathways to create more complex molecules.[1]

The fundamental physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
CAS Number 135641-91-7[1]
Molecular Formula C₁₀H₇ClN₂O₂[1]
Molecular Weight 222.63 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 265-269 °C (decomposes)[1]
Purity ≥ 99% (as determined by HPLC)[1]
PubChem ID 12189266[1]

Experimental Protocols & Methodologies

The characterization of this compound involves standard analytical techniques to ensure identity and purity.

  • Purity Determination via High-Performance Liquid Chromatography (HPLC): The purity of the compound is stated as ≥ 99%, a value typically determined using HPLC.[1] This technique separates the compound from any impurities based on differential partitioning between a stationary and a mobile phase, allowing for quantification of its purity.

  • Melting Point Determination: The melting point is a crucial indicator of purity. For similar pyrazole compounds, melting points are often determined using an open capillary tube method.[2] The reported range of 265-269 °C with decomposition indicates the temperature at which the substance melts while simultaneously breaking down.[1]

  • Spectroscopic Analysis: While specific spectra for this exact compound are not detailed in the provided search results, the characterization of novel pyrazole derivatives routinely involves IR and NMR spectroscopy to confirm the chemical structure.[2][3] For instance, IR spectra are used to identify characteristic functional group vibrations such as N-H, C=O, and C=N bonds, while ¹H NMR confirms the arrangement of protons in the molecule.[3]

Synthesis Pathway and Logical Workflow

The synthesis of pyrazole carboxylic acids often involves multi-step chemical reactions. A common and well-established method for creating the pyrazole core structure is the Vilsmeier-Haack reaction.[4] This reaction can be used to formylate a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The diagram below illustrates a generalized logical workflow for the synthesis of a 3-aryl-1H-pyrazole-4-carbaldehyde, a key precursor to the corresponding carboxylic acid.

G cluster_start Starting Materials cluster_vilsmeier Vilsmeier-Haack Reagent A Substituted Acetophenone (e.g., 4-Chloroacetophenone) C Condensation Reaction (+ Glacial Acetic Acid) A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Hydrazone Intermediate C->D F Vilsmeier-Haack Formylation D->F E POCl₃ + DMF E->F G 3-Aryl-1H-pyrazole- 4-carbaldehyde F->G H Oxidation G->H I Final Product: 3-(4-chlorophenyl)-1H- pyrazole-4-carboxylic acid H->I

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.

This workflow begins with the condensation of a substituted acetophenone and a hydrazine to form a hydrazone intermediate.[4] This intermediate then undergoes formylation and cyclization via the Vilsmeier-Haack reaction to yield a pyrazole-4-carbaldehyde.[4] A final oxidation step, not explicitly detailed but a standard organic transformation, would convert the aldehyde group to the target carboxylic acid.

References

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Introduction

This compound is a versatile heterocyclic compound built upon a pyrazole core. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1] This specific derivative, featuring a 4-chlorophenyl group at the 3-position and a carboxylic acid at the 4-position, has garnered significant interest for its utility as a key building block in the synthesis of more complex molecules.[2] Its structural attributes make it a valuable intermediate for developing novel therapeutic agents, particularly those with anti-inflammatory and analgesic properties, as well as for creating advanced agrochemicals like herbicides.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecule consists of a central 1H-pyrazole ring. A phenyl group, substituted with a chlorine atom at the para (4) position, is attached to carbon 3 of the pyrazole ring. A carboxylic acid group (-COOH) is attached to carbon 4 of the pyrazole ring.

chemical_structure cluster_pyrazole 1H-pyrazole Ring cluster_chlorophenyl 4-chlorophenyl Group cluster_acid Carboxylic Acid Group C3 C N2 N C3->N2 CP1 C C3->CP1 at C3 C4 C C4->C3 CA_C C C4->CA_C at C4 C5 C C5->C4 N1 N N1->C5 H1 H N1->H1 N2->N1 CP2 C CP1->CP2 CP3 C CP2->CP3 CP4 C CP3->CP4 CP5 C CP4->CP5 Cl Cl CP4->Cl CP6 C CP5->CP6 CP6->CP1 O1 O CA_C->O1 = O2 O CA_C->O2 H2 H O2->H2

Caption: Chemical structure of this compound.
Physicochemical Data

The key properties of this compound are summarized below, providing essential data for laboratory use, including storage and handling.

PropertyValueReference
CAS Number 135641-91-7[2]
Molecular Formula C₁₀H₇ClN₂O₂[2]
Molecular Weight 222.63 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 265-269 °C (decomposes)[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions Store at 0-8°C[2]

Synthesis and Experimental Protocols

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids often involves the Vilsmeier-Haack reaction as a key step to form a pyrazole-4-carbaldehyde intermediate, which is subsequently oxidized.[1][4][5] A general synthetic workflow is outlined below.

synthesis_workflow start 4-chloroacetophenone + Phenylhydrazine step1 Condensation Reaction (Ethanol, Acetic Acid catalyst) start->step1 Reactants intermediate1 Acetophenone Phenylhydrazone Intermediate step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl₃, DMF) intermediate1->step2 Cyclization & Formylation intermediate2 3-(4-chlorophenyl)-1-phenyl -1H-pyrazole-4-carbaldehyde step2->intermediate2 step3 Oxidation (e.g., with NaClO₂) intermediate2->step3 final_product 3-(4-chlorophenyl)-1H-pyrazole -4-carboxylic acid step3->final_product Final Product

Caption: Generalized workflow for the synthesis of pyrazole-4-carboxylic acids.
Detailed Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a representative example for the synthesis of the pyrazole-4-carbaldehyde intermediate, a crucial precursor.[1][5]

  • Reagent Preparation : Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 M) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 mL) with constant stirring.

  • Reaction Initiation : To the prepared Vilsmeier-Haack complex, add the corresponding acetophenone hydrazone derivative (0.004 M).

  • Reaction Conditions : Stir the reaction mixture at 60-70°C for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction.

  • Isolation : Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution. The solid product that precipitates is collected by filtration.

  • Purification : Wash the crude product with cold water and recrystallize it from a suitable solvent, such as methanol-water, to yield the purified pyrazole-4-carbaldehyde.[4]

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy : To elucidate the carbon-hydrogen framework. Aromatic protons typically appear in the 7.0-8.0 ppm range, while pyrazole ring protons have distinct shifts.[1]

  • Infrared (IR) Spectroscopy : To identify functional groups, such as the C=O stretch of the carboxylic acid (around 1690 cm⁻¹) and N-H bonds (around 3060 cm⁻¹).[4]

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern of the compound.[1]

Applications in Research and Development

This pyrazole derivative is a valuable starting material with applications across multiple scientific domains.

  • Pharmaceutical Development : It is a key intermediate for synthesizing compounds with potential anti-inflammatory and analgesic activities.[2][3] The pyrazole scaffold is a core component of several established drugs, and derivatives are actively explored for new therapeutic agents.[6]

  • Agricultural Chemistry : The compound serves as a building block in the development of modern herbicides and fungicides, contributing to crop protection and enhanced agricultural output.[2][3]

  • Material Science : It is used in the synthesis of novel polymers and specialized coatings, where the rigid, aromatic structure can impart desirable thermal and mechanical properties.[2]

  • Biochemical Research : It can be used as a molecular tool to study enzyme interactions and probe biological pathways, aiding in the understanding of disease mechanisms.[2]

Biological Activity and Potential Mechanism of Action

Many pyrazole-containing compounds are known to exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][6][7] The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

While the specific signaling pathway for this compound is not definitively established in the provided literature, a plausible mechanism of action for its anti-inflammatory derivatives involves the inhibition of the COX pathway.

signaling_pathway cluster_input Inflammatory Stimulus cluster_pathway COX Inflammatory Pathway Stimulus Cellular Damage or Pathogen Presence ArachidonicAcid Arachidonic Acid (Released from cell membrane) Stimulus->ArachidonicAcid COX_Enzyme COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzyme Metabolized by Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins Synthesizes Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX_Enzyme Inhibition

Caption: Representative diagram of the COX signaling pathway inhibited by pyrazole derivatives.

This pathway shows how an inflammatory stimulus leads to the release of arachidonic acid. COX enzymes convert this into prostaglandins, which mediate inflammatory responses like pain and fever. Pyrazole-based inhibitors can block the action of COX enzymes, thereby reducing inflammation. The structural features of this compound make it an excellent candidate for derivatization into potent and selective inhibitors within this pathway.

References

An In-depth Technical Guide to 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 135641-91-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative, bearing a 4-chlorophenyl substituent, has been explored for a range of biological activities, including anti-inflammatory, analgesic, antifungal, and antitubercular properties.[1][2] This document details the physicochemical properties, a validated synthetic route, analytical characterization, and a review of its known biological activities. Furthermore, it provides detailed, field-proven protocols for the assessment of its cytotoxic and antimicrobial potential, aiming to equip researchers with the necessary information to explore its therapeutic and agrochemical applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[3] Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous successful drugs. The presence of this nucleus in a variety of therapeutic agents underscores its importance in drug discovery.

This compound (Figure 1) is a member of this important class of compounds. The incorporation of a 4-chlorophenyl group can significantly influence the molecule's lipophilicity and its interaction with biological targets. The carboxylic acid functional group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives, such as esters and amides, to explore structure-activity relationships. This guide will delve into the technical details of this promising molecule.

Figure 1: Chemical Structure of this compound

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 135641-91-7[1][4][5]
Molecular Formula C₁₀H₇ClN₂O₂[1][4]
Molecular Weight 222.63 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 265-269 °C (decomposes)[1]
Purity ≥ 99% (HPLC)[1]
Spectroscopic Characterization

2.1.1. ¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic and pyrazole ring protons. The protons of the 4-chlorophenyl group would typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The pyrazole ring proton is expected to appear as a singlet further downfield.[3] The acidic proton of the carboxylic acid would likely be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide valuable information on the carbon skeleton. Aromatic carbons of the chlorophenyl ring and the pyrazole ring carbons are expected to resonate in the δ 100-140 ppm range.[3] The carbonyl carbon of the carboxylic acid would appear significantly downfield.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The spectrum would also show characteristic bands for C-H, C=C, and C-N stretching and bending vibrations.

2.1.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information, with characteristic fragments arising from the loss of the carboxylic acid group and cleavage of the pyrazole ring.

Synthesis of this compound

The synthesis of 3-substituted pyrazole-4-carboxylic acids is often achieved through a multi-step process. A common and effective strategy involves the Vilsmeier-Haack reaction.[3][6] This reaction allows for the introduction of a formyl group, which can then be oxidized to a carboxylic acid. The following is a plausible and widely utilized synthetic pathway.

Synthetic Workflow

The synthesis can be logically broken down into three key stages:

  • Hydrazone Formation: The initial step involves the condensation of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone.

  • Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to construct the pyrazole ring and introduce a formyl group at the 4-position.

  • Oxidation: The final step is the oxidation of the pyrazole-4-carbaldehyde to the desired carboxylic acid.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Vilsmeier-Haack Reaction cluster_2 Stage 3: Oxidation 4-chloroacetophenone 4-chloroacetophenone Hydrazone Hydrazone 4-chloroacetophenone->Hydrazone Condensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Hydrazone Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Hydrazone->Pyrazole-4-carbaldehyde Cyclization & Formylation Vilsmeier-Haack reagent Vilsmeier-Haack reagent Vilsmeier-Haack reagent->Pyrazole-4-carbaldehyde Target Molecule This compound Pyrazole-4-carbaldehyde->Target Molecule Oxidation Oxidizing agent Oxidizing agent Oxidizing agent->Target Molecule

Synthetic workflow for the target molecule.
Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous pyrazole carboxylic acids.

Step 1: Synthesis of 4-chloroacetophenone hydrazone

  • To a solution of 4-chloroacetophenone (1 mole) in ethanol (250 mL), add hydrazine hydrate (1.2 moles).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone.

Step 2: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3 moles) to ice-cold dimethylformamide (10 moles) with stirring.

  • Slowly add a solution of 4-chloroacetophenone hydrazone (1 mole) in DMF to the Vilsmeier-Haack reagent.

  • Heat the reaction mixture to 60-70°C and maintain for 8-10 hours.

  • Cool the mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyrazole-4-carbaldehyde.

Step 3: Synthesis of this compound

  • Dissolve the 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1 mole) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Add a suitable oxidizing agent, such as potassium permanganate or sodium chlorite, in portions while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium sulfite) if potassium permanganate was used.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a variety of biological activities, highlighting their potential in both pharmaceutical and agrochemical development.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant in vitro antifungal activity against various pathogenic fungi.[2][7] This suggests that the core scaffold is a promising starting point for the development of new antifungal agents. The mechanism of action for pyrazole-based antifungals can vary, but some have been shown to inhibit key enzymes in fungal metabolic pathways.

Antitubercular Activity

The same series of derivatives also exhibited interesting activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[2][7] This finding is particularly relevant given the rise of multidrug-resistant tuberculosis strains, which necessitates the discovery of novel antitubercular agents.

Anti-inflammatory and Analgesic Potential

The compound is explored for its potential anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications.[1] While the specific mechanism of action for this compound has not been fully elucidated, many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Anticancer Activity

The pyrazole nucleus is a common feature in many anticancer agents. While specific data for the title compound is limited, derivatives of 3-(4-chlorophenyl)-1H-pyrazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8] The proposed mechanism for some pyrazole derivatives involves the induction of apoptosis and cell cycle arrest.

Agrochemical Applications

Beyond its medicinal potential, this compound serves as a key intermediate in the synthesis of herbicides.[1] Its structural features allow for the development of molecules that can effectively control unwanted vegetation, thereby improving crop yields.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for assessing its cytotoxicity and antimicrobial properties.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity. It is based on the ability of the SRB dye to bind to cellular proteins.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Cell Fixation Cell Fixation Compound Treatment->Cell Fixation 48-72h Incubation Washing_1 Washing Cell Fixation->Washing_1 1h at 4°C Staining Staining Washing_1->Staining Washing_2 Washing Staining->Washing_2 30 min RT Solubilization Solubilization Washing_2->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Workflow for the Sulforhodamine B (SRB) assay.
Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a versatile heterocyclic compound with a promising profile for applications in drug discovery and agrochemical development. Its straightforward synthesis and the potential for a wide range of biological activities make it an attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers to understand its properties, synthesis, and methods for biological evaluation. Further studies are warranted to fully elucidate its mechanisms of action and to explore the therapeutic and commercial potential of its derivatives.

References

The Ascendant Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carboxylic acid derivatives represent a versatile and highly significant scaffold in medicinal chemistry. This class of heterocyclic compounds has garnered substantial interest from researchers, scientists, and drug development professionals due to its broad spectrum of biological activities. The inherent structural features of the pyrazole ring, coupled with the diverse functionalization possibilities offered by the carboxylic acid moiety, allow for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyrazole carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative activity data are presented to facilitate further research and development in this promising area.

I. Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthetic Protocol:

A widely employed method for the synthesis of pyrazole-3-carboxylic acid derivatives involves the reaction of a 4-benzoyl-5-phenyl-2,3-furandione with a substituted hydrazine. The resulting pyrazole-3-carboxylic acid can be further modified. For instance, conversion to the acid chloride allows for subsequent reactions with various nucleophiles to generate a diverse library of amide and ester derivatives.[1][2][3]

Experimental Protocol: Synthesis of 4-benzoyl-1,5-diphenylpyrazole-1H-3-carboxamide derivatives [3]

  • Preparation of Pyrazole-3-carboxylic acid (2): A mixture of freshly prepared 4-benzoyl-5-phenylfurane-2,3-dione (1) and 1-benzylidine-2-phenylhydrazone is heated without a solvent to yield the pyrazole-3-carboxylic acid.

  • Formation of Acid Chloride (3): The pyrazole-3-carboxylic acid (2) is refluxed with thionyl chloride to produce the corresponding acid chloride (3).

  • Synthesis of Carboxamide Derivatives (4a-g): The acid chloride (3) is reacted with appropriate nucleophiles (e.g., anilines) in a suitable solvent to afford the corresponding carboxamide derivatives. The reaction mixture is typically refluxed for a specified period, and the product is isolated and purified by crystallization.

II. Biological Activities and Therapeutic Targets

Pyrazole carboxylic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

A. Anticancer Activity

The anticancer potential of pyrazole carboxylic acid derivatives is one of the most extensively studied areas. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical signaling pathways.

Key Molecular Targets:

  • Aurora Kinases: Aurora kinases (A and B) are essential for regulating cell division, and their abnormal expression is linked to tumorigenesis.[4] Pyrazole-4-carboxamide derivatives have been identified as potent dual inhibitors of Aurora kinases A and B, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[4][5][6]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are key receptor tyrosine kinases that, when overexpressed or mutated, drive the growth of many cancers.[7][8] Pyrazole-based compounds have been developed as dual inhibitors of EGFR and HER2, demonstrating significant anticancer activity.[9][10]

  • Cyclooxygenase-2 (COX-2): The COX-2 enzyme is often overexpressed in tumors and contributes to inflammation and cancer progression. Selective COX-2 inhibitors based on the pyrazole scaffold have shown promising anticancer effects by inducing cell cycle arrest and apoptosis.[11][12]

Quantitative Anticancer Activity Data:

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazole-4-carboxamide (6k)Aurora A/BHeLa0.43[4]
Pyrazole-4-carboxamide (6k)Aurora A/BHepG20.67[4]
Thiazolyl-pyrazoline (6a)EGFR/HER2MCF-74.08[8][9]
Thiazolyl-pyrazoline (10a)EGFR/HER2MCF-73.37[8][9]
Pyrazole derivative (11)COX-2MCF-72.85[11]
Pyrazole derivative (11)COX-2HT-292.12[11]

Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway Diagrams:

Aurora_Kinase_Inhibition Pyrazole Carboxylic Acid Derivative Pyrazole Carboxylic Acid Derivative Aurora Kinase A/B Aurora Kinase A/B (Active) Pyrazole Carboxylic Acid Derivative->Aurora Kinase A/B Inhibits Inhibited Aurora Kinase Aurora Kinase A/B (Inactive) Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Aurora Kinase A/B->Cell Cycle Progression (G2/M) Promotes Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Inhibition leads to Tumor Growth Tumor Growth Cell Cycle Progression (G2/M)->Tumor Growth

Caption: Inhibition of Aurora Kinases by Pyrazole Carboxylic Acid Derivatives.

EGFR_HER2_Inhibition Pyrazole Derivative Pyrazole Derivative EGFR/HER2 EGFR/HER2 Pyrazole Derivative->EGFR/HER2 Inhibits Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR/HER2->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation\n& Survival

Caption: Dual Inhibition of EGFR/HER2 Signaling by Pyrazole Derivatives.

B. Antimicrobial Activity

Pyrazole carboxylic acid derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data:

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole derivativeEscherichia coli0.25[16]
Pyrazole derivativeStaphylococcus aureus16[10]
Pyrazole derivativeCandida albicans>128[8]
Pyrazole-3-carboxylic acid derivativeBacillus cereus32[1]
Pyrazole-3-carboxylic acid derivativeMicrococcus luteus128[1]

Experimental Protocol: Broth Microdilution for MIC Determination [17]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe only) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole carboxylic acid derivatives are well-documented, with many compounds acting as potent inhibitors of inflammatory mediators.

Key Molecular Target:

  • Cyclooxygenase (COX): Pyrazole derivatives, most notably Celecoxib, are renowned for their selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[18][19] This selectivity offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Anti-inflammatory Activity Data:

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid (5f)COX-21.50-[18]
Pyrazole-pyridazine hybrid (6f)COX-21.15-[18]
Pyrazole derivative (12a)COX-2-Good[20]
Pyrazole derivative (AD 532)COX-2Less potent than celecoxib-[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21][22]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Signaling Pathway Diagram:

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inhibits

Caption: Inhibition of COX-2 by Pyrazole Derivatives in the Inflammatory Cascade.

III. Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the biological activity of pyrazole carboxylic acid derivatives. Key structural modifications that influence potency and selectivity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly impact activity. For instance, in anticancer derivatives, specific substitutions can enhance binding to the target kinase.

  • Modifications of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides or esters allows for the introduction of diverse functional groups, which can modulate solubility, cell permeability, and target engagement.

  • Aryl Substituents: The presence and substitution pattern of aryl rings attached to the pyrazole scaffold are often critical for potent biological activity, as they can engage in key hydrophobic and hydrogen-bonding interactions within the target's active site.

IV. Conclusion and Future Directions

Pyrazole carboxylic acid derivatives have firmly established themselves as a privileged scaffold in drug discovery. Their synthetic tractability and the diverse range of biological activities they exhibit underscore their therapeutic potential. The continued exploration of this chemical space, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds great promise for the development of novel and effective treatments for cancer, infectious diseases, and inflammatory disorders. Future research should focus on the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this versatile class of compounds.

References

Potential Therapeutic Targets of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class, a scaffold known for a wide spectrum of biological activities. While direct therapeutic targets of this specific molecule are still under extensive investigation, its structural analogs have demonstrated significant interactions with key pathways in oncology, inflammation, and metabolic diseases. This technical guide provides an in-depth analysis of high-potential therapeutic targets for this compound by examining the established activities of closely related pyrazole derivatives. We explore its potential as an antagonist for the Cannabinoid Receptor 1 (CB1), an inhibitor of inflammatory signaling pathways, and as an anti-proliferative agent in oncology. This document details the signaling pathways, quantitative metrics of analogous compounds, and the experimental protocols required for target validation, serving as a foundational resource for researchers and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Compounds containing this five-membered heterocyclic ring exhibit a broad range of pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.[2][3] this compound (CPCA) is a representative member of this class. Although specific target validation for CPCA is not yet publicly documented, the extensive bioactivity of structurally similar pyrazoles and pyrazolines provides a strong rationale for investigating its therapeutic potential in several key areas. This guide will focus on three of the most promising areas based on published data for analogous compounds: CB1 antagonism, modulation of inflammatory pathways, and anticancer activity.

Potential Target: Cannabinoid Receptor 1 (CB1)

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, and to a lesser extent, in peripheral tissues.[4] It is a key regulator of appetite, energy metabolism, and pain sensation.[4] The development of pyrazole-based CB1 antagonists, such as Rimonabant, has highlighted this target's therapeutic potential for treating obesity and metabolic syndrome.[5][6] Given that many pyrazole derivatives are potent and selective CB1 antagonists, it is a primary target of interest for CPCA.[7]

Quantitative Data: Bioactivity of Pyrazole-based CB1 Antagonists

The following table summarizes the inhibitory constants (Ki) and functional activities (EC50/IC50) of representative pyrazole analogs against the CB1 receptor. These compounds demonstrate the high-affinity binding and potent functional antagonism characteristic of this chemical class.

Compound Name/IDReceptorAssay TypeValueReference
SR147778Rat CB1Radioligand Binding (Ki)0.56 nM[7]
SR147778Human CB1Radioligand Binding (Ki)3.5 nM[7]
SR147778Human CB1MAPK Activity (IC50)9.6 nM[7]
Compound 8cHuman CB1Inverse Agonist Activity (EC50)20 nM[5]
CB1 Signaling Pathway

Activation of the CB1 receptor by an agonist (like an endocannabinoid) primarily initiates signaling through the Gi/o family of G-proteins.[8][9] This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[10] The Gβγ subunit can also directly modulate ion channels, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[9] Furthermore, CB1 activation can trigger mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, influencing gene transcription and cellular processes.[8][11] A CB1 antagonist, such as a pyrazole derivative, would block these downstream effects.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein (α, βγ) CB1->G_protein Activation AC Adenylyl Cyclase ATP ATP AC->ATP Ca_Channel Ca2+ Channel K_Channel K+ Channel G_protein->AC α subunit inhibits G_protein->Ca_Channel βγ subunit inhibits G_protein->K_Channel βγ subunit activates MAPK MAPK Cascade (ERK1/2) G_protein->MAPK Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription MAPK->Transcription Agonist Agonist (e.g., Anandamide) Agonist->CB1 Antagonist Pyrazole Antagonist (e.g., CPCA) Antagonist->CB1

Figure 1: CB1 Receptor Signaling Pathway.
Experimental Protocol: Radioligand Displacement Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.[12][13]

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human CB1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[13]

    • Determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).[13]

    • Add increasing concentrations of the test compound (CPCA).

    • To determine non-specific binding, add a high concentration of a known unlabeled CB1 ligand to a set of control wells.

    • Add the prepared cell membranes (e.g., 20-40 µg protein/well) to initiate the binding reaction.

    • Incubate the plate at 30°C for 60-90 minutes.[13]

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Targets in Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Pyrazole-containing compounds, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[14] Their mechanisms often involve the inhibition of key inflammatory mediators like prostaglandins (via COX enzymes) and leukotrienes, or the modulation of immune cell function, such as neutrophil chemotaxis.[14][15]

Quantitative Data: Bioactivity of Pyrazole-based Anti-Inflammatory Agents

The following table presents the in vitro efficacy of various pyrazole derivatives against key inflammatory targets, demonstrating their potential to function as potent anti-inflammatory drugs.

Compound Class/IDTarget/AssayValue (IC50)Reference
Pyrazole derivative 2aCOX-2 Enzyme19.87 nM[16]
Pyrazole derivative 5bCOX-2 Enzyme38.73 nM[16]
Pyrazole-hydrazone 4bCOX-2 Enzyme0.58 µM[17]
Pyrazole-hydrazone 4aCOX-1 Enzyme5.63 µM[17]
Pyrazole-hydrazone 4a5-Lipoxygenase (5-LOX)1.92 µM[17]
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][19] Small molecule inhibitors can target various nodes in this pathway, such as the IKK complex, to suppress the inflammatory response.

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA Target Gene DNA NFkB->DNA Translocation Transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Transcription TNFa TNF-α TNFa->TNFR CPCA Pyrazole Inhibitor (e.g., CPCA) CPCA->IKK

Figure 2: NF-κB Inflammatory Signaling Pathway.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant, a key process in inflammation.[20][21]

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

    • Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS) at a concentration of 1-2 x 10^6 cells/mL.

  • Chemotaxis Assay:

    • Use a Boyden chamber apparatus, which consists of upper and lower wells separated by a microporous membrane (e.g., 3-5 µm pore size).

    • Add the chemoattractant solution (e.g., 10 nM fMLP - N-Formylmethionyl-leucyl-phenylalanine) to the lower wells.[22]

    • In the upper wells, add the neutrophil suspension that has been pre-incubated for 15-30 minutes with various concentrations of the test compound (CPCA) or vehicle control.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification and Analysis:

    • After incubation, remove the membrane.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several high-power fields for each well using a microscope.

    • Alternatively, quantify migration by lysing the cells on the bottom of the lower well and measuring ATP levels using a luminescence-based kit (e.g., CellTiter-Glo®).[20]

    • Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Potential Targets in Oncology

The pyrazole scaffold is present in several anticancer agents, and novel derivatives consistently show potent anti-proliferative and cytotoxic activity against a wide range of human cancer cell lines.[23][24] These compounds can act through various mechanisms, including the inhibition of protein kinases (e.g., CDKs), disruption of microtubule polymerization, or induction of apoptosis.[3][23]

Quantitative Data: Anti-proliferative Activity of Pyrazole Derivatives

The following table summarizes the 50% growth inhibition (GI50) values for various pyrazole analogs against several human cancer cell lines, as determined by the National Cancer Institute (NCI) or in independent studies.

Compound Class/IDCancer Cell LineValue (GI50)Reference
Pyrazole Derivative 5bK562 (Leukemia)0.021 µM[3]
Pyrazole Derivative 5bA549 (Lung)0.69 µM[3]
Pyrazole Derivative 11SW620 (Colon)0.89 µM[25]
Pyrazole Derivative 12NCI-60 Panel (Average)0.36 µM[25]
Pyrazole Derivative 13NCI-60 Panel (Average)0.08 µM[25]
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It is executed by caspase enzymes and can be initiated via two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[26][27] The extrinsic pathway is triggered by the binding of ligands like TNF-α to cell surface death receptors, leading to the activation of initiator caspase-8.[28] The intrinsic pathway is initiated by cellular stress (e.g., DNA damage), which leads to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex called the apoptosome with Apaf-1, which activates initiator caspase-9.[28] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[29] Many chemotherapeutic agents function by inducing the intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Procaspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Procaspase-3 → Caspase-3 (Executioner) Caspase8->Caspase3 DeathLigand Death Ligand (e.g., TNF-α) DeathLigand->DeathReceptor Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Procaspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 CellStress Cellular Stress (DNA Damage) CellStress->Mitochondrion Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 3: Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30]

  • Cell Seeding:

    • Culture a human cancer cell line of interest (e.g., A549 lung carcinoma) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (CPCA) in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations (and a vehicle control).

    • Incubate the plate for a further 48-72 hours.

  • MTT Reaction and Measurement:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[31]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[32]

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[33]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[31]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[31]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve and determine the GI50 or IC50 value.

Conclusion and Future Directions

While this compound has not yet been assigned a definitive therapeutic target, the wealth of data on its structural analogs strongly suggests high potential in several key therapeutic areas. The pyrazole scaffold is a proven pharmacophore for potent antagonism of the CB1 receptor, inhibition of critical inflammatory pathways like NF-κB and COX, and induction of apoptosis in cancer cells.

The immediate next steps for characterizing this compound should involve executing the experimental protocols detailed in this guide. Screening CPCA in a CB1 radioligand binding assay, a neutrophil chemotaxis assay, and an MTT cytotoxicity assay against a panel of cancer cell lines would provide the foundational data needed to identify its primary mechanism of action. Subsequent studies should then focus on lead optimization to enhance potency and selectivity for the identified target, ultimately paving the way for preclinical development. This systematic approach will clarify the therapeutic promise of this compound and its potential to become a valuable new therapeutic agent.

References

In Vitro Antifungal Activity of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Among the heterocyclic compounds, pyrazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[1][2][3] This technical guide provides an in-depth exploration of the in vitro antifungal activity of pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental methodologies for their evaluation.

The Pyrazole Scaffold: A Versatile Core for Antifungal Agents

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a crucial pharmacophore in a multitude of clinically significant drugs.[2] Its unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of its biological activity. In the context of antifungal drug discovery, pyrazole derivatives have been extensively investigated, leading to the identification of numerous compounds with significant efficacy against a wide range of fungal pathogens, including both plant and human pathogens.[4][5][6][7]

The versatility of the pyrazole ring allows for its incorporation into various molecular frameworks, leading to the development of several classes of pyrazole-based antifungal agents. These include, but are not limited to, pyrazole carboxamides, pyrazole-thiazole hybrids, pyrazole sulfonamides, and pyrazole-triazole conjugates.[4][5][8][9] The exploration of these diverse chemical spaces has been instrumental in elucidating the structural requirements for potent antifungal activity.

Mechanisms of Antifungal Action: Targeting Fungal Vitality

The antifungal activity of pyrazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified.

One of the prominent mechanisms of action for certain pyrazole carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH) .[5] SDH is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in fungal respiration and energy production. By binding to the SDH enzyme, these pyrazole derivatives disrupt the fungal metabolic machinery, leading to cell death.

Another significant target for pyrazole-containing compounds, particularly those integrated with a triazole moiety, is the enzyme lanosterol 14α-demethylase (Erg11) .[9][10] This enzyme is a key player in the ergosterol biosynthesis pathway, which is responsible for producing ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[9]

Furthermore, some pyrazole derivatives have been shown to induce their antifungal effects by causing damage to the fungal cell membrane , leading to the leakage of cytoplasmic contents and subsequent cell lysis.[11] This can be observed through techniques like scanning electron microscopy and fluorescence microscopy, which reveal morphological changes and compromised membrane integrity in treated fungal cells.[11]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The antifungal potency of pyrazole derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for identifying the key chemical features that govern their efficacy and for guiding the rational design of more potent analogues.

Several key SAR insights have been derived from numerous studies:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence antifungal activity. For instance, the presence of a trifluoromethyl group at the C-3 position of the pyrazole ring has been shown to impact activity, with its substitution sometimes leading to a decrease in efficacy compared to a methyl group.[4]

  • The N-1 Position: The substituent at the N-1 position of the pyrazole ring is often a critical determinant of activity. The introduction of various aryl or alkyl groups at this position can modulate the compound's interaction with the target enzyme and its overall physicochemical properties.

  • Side Chain Modifications: For pyrazole carboxamides and other derivatives with extended side chains, the composition and conformation of these chains are paramount. The incorporation of different aromatic or heterocyclic moieties, such as thiazole or phenylethynyl groups, has been shown to enhance antifungal activity against specific fungal species.[5][7]

  • Lipophilicity and Water Solubility: The overall lipophilicity and water solubility of the compounds, often predicted by parameters like LogP and LogS, play a crucial role in their ability to penetrate fungal cell walls and membranes.[12] Achieving an optimal balance is essential for good bioavailability and antifungal effect.

The following diagram illustrates a generalized SAR model for pyrazole derivatives, highlighting key positions for modification.

SAR_Model cluster_pyrazole Pyrazole Core cluster_substituents Key Substitution Points Py N | N R1 R1 (N-1 Position) - Critical for target interaction Py->R1 N-Substitution R3 R3 (C-3 Position) - Influences potency Py->R3 C3-Substitution R4 R4 (C-4 Position) - Site for side chain attachment Py->R4 C4-Substitution R5 R5 (C-5 Position) - Modulates activity Py->R5 C5-Substitution caption Generalized Structure-Activity Relationship (SAR) for Pyrazole Derivatives.

Generalized Structure-Activity Relationship (SAR) for Pyrazole Derivatives.

In Vitro Antifungal Susceptibility Testing: A Practical Guide

The evaluation of the in vitro antifungal activity of newly synthesized pyrazole derivatives is a critical step in the drug discovery pipeline. Standardized and reproducible methodologies are essential for generating reliable and comparable data. The following protocols are based on widely accepted methods for antifungal susceptibility testing.

Mycelial Growth Inhibition Assay

This method is commonly used to assess the antifungal activity of compounds against filamentous fungi, particularly plant pathogens.[4][6]

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is observed.

    • Using a sterile cork borer, obtain mycelial discs (typically 5 mm in diameter) from the periphery of an actively growing fungal colony.

  • Preparation of Test Plates:

    • Prepare the agar medium and autoclave. Allow it to cool to approximately 45-50°C.

    • Add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is non-inhibitory to fungal growth (typically ≤1% v/v).

    • Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify. Include a solvent control (agar with solvent only) and a positive control (agar with a known antifungal agent).

  • Inoculation and Incubation:

    • Place a single mycelial disc at the center of each agar plate.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the solvent control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the solvent control plate and dt is the average diameter of the fungal colony in the treated plate.

    • The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits 50% of mycelial growth, can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and performing a regression analysis.[4]

Mycelial_Growth_Inhibition_Workflow P1 Prepare Fungal Inoculum (Mycelial Discs) P3 Inoculate Plates with Mycelial Discs P1->P3 P2 Prepare Test Plates (Agar + Compound) P2->P3 P4 Incubate at Optimal Temperature P3->P4 P5 Measure Colony Diameter P4->P5 P6 Calculate % Inhibition and EC50 P5->P6 caption Workflow for Mycelial Growth Inhibition Assay.

Workflow for Mycelial Growth Inhibition Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[7][13][14]

Protocol:

  • Preparation of Fungal Inoculum:

    • For yeasts (e.g., Candida albicans, Cryptococcus neoformans), prepare a standardized cell suspension in sterile saline or RPMI-1640 medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]

    • For filamentous fungi, prepare a spore suspension and adjust the concentration accordingly.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 buffered with MOPS).

    • The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours for yeasts or longer for some filamentous fungi.[7]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[7]

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 630 nm) using a microplate reader.[7]

Broth_Microdilution_Workflow S1 Prepare Standardized Fungal Inoculum S3 Inoculate Wells with Fungal Suspension S1->S3 S2 Perform Serial Dilutions of Compound in 96-well Plate S2->S3 S4 Incubate at 35°C for 24-48h S3->S4 S5 Determine MIC (Visually or Spectrophotometrically) S4->S5 caption Workflow for Broth Microdilution Assay.

Workflow for Broth Microdilution Assay.

Data Presentation and Interpretation

The results of in vitro antifungal activity studies are typically presented in tabular format to facilitate comparison between different compounds and with standard antifungal drugs.

Table 1: Example of In Vitro Antifungal Activity Data for Pyrazole Derivatives

Compound IDFungal StrainMIC (µg/mL)EC50 (µg/mL)Reference Antifungal (MIC/EC50)
PZ-01 Candida albicans8-Fluconazole (2 µg/mL)
PZ-02 Cryptococcus neoformans2-Amphotericin B (0.5 µg/mL)
PC-01 Rhizoctonia solani-0.37Carbendazim (1.00 µg/mL)[4]
PT-01 Valsa mali-1.77Boscalid (9.19 mg/L)[5]

Note: Data presented are hypothetical examples based on reported findings for illustrative purposes.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel and effective antifungal agents.[2][15] Their amenability to chemical modification allows for the optimization of their antifungal activity, selectivity, and pharmacokinetic properties. The in vitro screening methodologies detailed in this guide provide a robust framework for the initial evaluation of these compounds, enabling the identification of promising lead candidates for further development.

Future research in this area should continue to focus on:

  • Exploring Novel Chemical Scaffolds: Synthesizing and evaluating new classes of pyrazole derivatives to expand the chemical space and identify compounds with novel mechanisms of action.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by potent pyrazole derivatives to facilitate rational drug design.

  • Combating Drug Resistance: Designing pyrazole-based compounds that are effective against drug-resistant fungal strains.[7][9]

  • In Vivo Efficacy and Toxicity Studies: Progressing the most promising in vitro hits to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively advance the discovery and development of the next generation of pyrazole-based antifungal therapies.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid serves as a versatile scaffold in medicinal and agricultural chemistry, forming the foundation for a diverse range of biologically active compounds. While direct mechanistic studies on the parent molecule are limited, its derivatives have demonstrated significant therapeutic and herbicidal potential through various mechanisms of action. This technical guide provides an in-depth exploration of the primary mechanisms associated with key derivatives, focusing on their roles as anti-inflammatory agents, cannabinoid receptor modulators, and protoporphyrinogen oxidase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and workflows are presented to facilitate further research and development in this promising area.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its ability to interact with a wide array of biological targets.[1] The specific compound, this compound, has emerged as a crucial starting material for the synthesis of novel therapeutic agents and agrochemicals.[2] Its derivatives have shown promise in treating inflammation, pain, and cancer, as well as acting as effective herbicides.[2][3] This guide will delve into the core mechanisms of action identified for the key derivatives of this scaffold, providing a comprehensive resource for researchers in the field.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant number of derivatives of this compound exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins.[5]

Signaling Pathway

The inhibition of COX-2 by these pyrazole derivatives blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. This disruption of the prostaglandin synthesis pathway leads to a reduction in inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Induces COX2 COX-2 Enzyme Inhibitor Pyrazole Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibits COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Enzyme_Prep Dilute COX-1/COX-2 enzymes in assay buffer Add_Enzyme Add diluted COX-1 or COX-2 enzyme to initiate Enzyme_Prep->Add_Enzyme Compound_Prep Prepare serial dilutions of test compounds in DMSO Add_Compound Add diluted test compounds or controls (DMSO, known inhibitor) Compound_Prep->Add_Compound Add_Reagents Add assay buffer, cofactor, and probe to wells Add_Reagents->Add_Compound Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add arachidonic acid to start the reaction Incubate->Add_Substrate Measure Measure fluorescence or colorimetric signal Add_Substrate->Measure Calculate Calculate % inhibition and determine IC50 values Measure->Calculate CB1_Antagonism_Pathway Agonist Endocannabinoid (Agonist) CB1_Receptor CB1 Receptor Agonist->CB1_Receptor Activates Antagonist Pyrazole Derivative (Antagonist) Antagonist->CB1_Receptor Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP AC Cellular_Response Decreased Cellular Response PPO_Inhibition_Mechanism Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS + Light + O2 PPO PPO Enzyme Inhibitor Pyrazole Derivative (PPO Inhibitor) Inhibitor->PPO Inhibits Oxidation Cytoplasmic Oxidation Accumulation->Oxidation Leaks to Cytoplasm Oxidation->Protoporphyrin_IX Lipid_Peroxidation Lipid Peroxidation & Cell Death ROS->Lipid_Peroxidation

References

Spectroscopic and Synthetic Profile of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide combines reported data for close analogs with predicted spectroscopic characteristics to offer a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. Mass spectrometry data is based on experimental findings, while NMR and IR data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)Chemical shift is highly dependent on solvent and concentration.
Pyrazole N-H13.0 - 14.0Singlet (broad)Tautomerism may influence the appearance of this signal.
Pyrazole C5-H8.0 - 8.5SingletExpected to be a singlet in the aromatic region.
Chlorophenyl H2', H6'7.7 - 7.9DoubletProtons ortho to the pyrazole ring.
Chlorophenyl H3', H5'7.4 - 7.6DoubletProtons meta to the pyrazole ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)165 - 175
Pyrazole C3145 - 155Carbon attached to the chlorophenyl group.
Pyrazole C4110 - 120Carbon attached to the carboxylic acid.
Pyrazole C5135 - 145
Chlorophenyl C1'130 - 135Quaternary carbon attached to the pyrazole ring.
Chlorophenyl C2', C6'128 - 130
Chlorophenyl C3', C5'129 - 131
Chlorophenyl C4'133 - 138Carbon attached to the chlorine atom.
Table 3: Mass Spectrometry Data
Technique m/z Relative Intensity
Electron Ionization (EI)222Top Peak
452nd Highest
2053rd Highest
Table 4: Predicted IR Absorption Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, BroadCharacteristic broad absorption due to hydrogen bonding.
N-H Stretch (Pyrazole)3100 - 3200Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=N Stretch (Pyrazole Ring)1550 - 1600Medium
C=C Stretch (Aromatic/Pyrazole)1400 - 1600Medium to StrongMultiple bands expected.
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
C-Cl Stretch1080 - 1100Strong

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, with the Vilsmeier-Haack reaction being a key transformation for the formation of the pyrazole-4-carbaldehyde intermediate.

Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cooled in an ice-salt bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Maintain the temperature below 5°C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: To the prepared Vilsmeier reagent, add 4-chloroacetophenone hydrazone portion-wise while maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Isolation: The solid precipitate of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed thoroughly with water, and dried.

Oxidation to this compound
  • Oxidation Reaction: Suspend the crude 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as a mixture of acetone and water.

  • Addition of Oxidizing Agent: Add a solution of an oxidizing agent, for example, potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid, dropwise to the suspension at a controlled temperature (typically 0-10°C).

  • Reaction Completion: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite for KMnO₄).

  • Isolation and Purification: Filter the reaction mixture to remove any inorganic precipitates. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure this compound.

Logical Relationships and Workflows

The synthesis of the target compound follows a logical progression from readily available starting materials. This workflow can be visualized to provide a clear overview of the synthetic strategy.

G Synthesis Workflow for this compound A 4-Chloroacetophenone C 4-Chloroacetophenone Hydrazone A->C B Hydrazine Hydrate B->C E 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde C->E D Vilsmeier Reagent (DMF/POCl3) D->E G This compound E->G F Oxidizing Agent (e.g., KMnO4) F->G

Caption: Synthetic pathway for this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of pyrazole-based compounds. The provided data, while partially predictive, offers a strong starting point for characterization and further investigation of this compound and its potential applications.

An In-depth Technical Guide on the Solubility of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the compound 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid in various organic solvents. Given the critical role of solubility in the preclinical and formulation stages of drug development, this document outlines established experimental protocols and data presentation standards. While specific experimental data for this particular compound is not publicly available, this guide equips researchers with the necessary framework to generate and interpret such data.

The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy. Understanding the solubility profile in a range of organic solvents is essential for processes such as crystallization, purification, formulation, and the development of analytical methods.

Data Presentation: A Framework for Solubility Data

Quantitative solubility data should be meticulously organized to allow for clear comparison and analysis. The following table provides a standardized template for presenting experimental solubility data for this compound. Researchers should populate this table with their experimentally determined values.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., Methanole.g., 25e.g., HPLC-UV
e.g., Acetonee.g., 25e.g., HPLC-UV
e.g., Ethyl Acetatee.g., 25e.g., HPLC-UV
e.g., Dichloromethanee.g., 25e.g., HPLC-UV
e.g., Toluenee.g., 25e.g., HPLC-UV
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC-UV
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., HPLC-UV

Experimental Protocols

The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the intrinsic dissolution characteristics of a compound. The shake-flask method is a widely recognized and reliable technique for this purpose.[1][2]

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol details the steps for determining the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[1]

    • Dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to sediment.[1]

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Precisely dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Protocol 2: Gravimetric Method for Solubility Determination

For solvents in which the compound has a relatively high solubility and is not volatile upon drying, a gravimetric method can be employed.[3][4]

1. Materials and Equipment:

  • Same as Protocol 1, with the addition of an oven and a desiccator.

2. Procedure:

  • Preparation and Equilibration:

    • Follow the steps for preparing saturated solutions and equilibration as described in Protocol 1.

  • Sample Collection and Weighing:

    • After equilibration and sedimentation, carefully pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

    • Weigh the evaporating dish with the solution to determine the weight of the solution.

  • Solvent Evaporation:

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute.

    • Continue heating until a constant weight of the dried residue is achieved.

    • Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

  • Calculation:

    • The weight of the dissolved solute is the final constant weight of the dish and residue minus the initial weight of the empty dish.

    • The weight of the solvent is the weight of the dish and solution minus the final constant weight of the dish and residue.

    • Express the solubility as the mass of solute per mass or volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate in thermostatic shaker (24-72h) prep2->equil1 Seal vial sample1 Allow solid to sediment equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample sample3->sample4 analysis1 Quantify using HPLC-UV or UV-Vis sample4->analysis1 analysis2 Calculate solubility from calibration curve analysis1->analysis2

References

The Ascendancy of Pyrazoles: A Technical Guide to Their Role as Protease Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Chemical and Biological Landscape of Pyrazole-Based Protease Inhibitors, Offering a Comprehensive Resource for Researchers and Drug Development Professionals.

The pursuit of novel therapeutic agents has positioned protease inhibitors at the forefront of drug discovery, targeting a wide array of diseases from viral infections to cancer and neurodegenerative disorders. Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent and selective inhibition against various proteases. This technical guide provides an in-depth exploration of the discovery and development of pyrazole-based protease inhibitors, consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows.

The Pyrazole Core: A Privileged Scaffold in Protease Inhibition

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal scaffold for the design of protease inhibitors. Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties allow for precise interactions with the active sites of proteases. Researchers have successfully developed pyrazole derivatives targeting a diverse range of proteases, including serine proteases like thrombin and human leukocyte elastase, viral proteases such as SARS-CoV-2 main protease (3CLpro) and Dengue virus NS2B-NS3 protease, as well as other critical enzymes like β-secretase (BACE1) and Ubiquitin-Specific Protease 7 (USP7).

Quantitative Analysis of Pyrazole-Based Protease Inhibitors

The efficacy of pyrazole derivatives as protease inhibitors has been quantified through various in vitro and cell-based assays. The following tables summarize key inhibitory activities (IC50, Ki, and EC50 values) of selected pyrazole-based inhibitors against their respective protease targets.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Serine Proteases

Compound/Derivative ClassTarget ProteaseIC50 (nM)Ki (nM)Reference
Acylated 1H-pyrazol-5-amines (e.g., 24e)Thrombin (FIIa)16-[1][2]
N-benzoylpyrazole derivativesNeutrophil Elastase (NE)Potent (specific values not detailed in abstract)-[3]
Pyrazolo[4,3-c][3][4][5]oxadiazin-3(5H)-one (e.g., 2i, 2k)Human Leukocyte Elastase (HLE)Time-dependent inhibition-[4]

Table 2: Inhibitory Activity of Pyrazole Derivatives against Viral Proteases

Compound/Derivative ClassTarget ProteaseIC50 (µM)EC50 (µM)Reference
Pyrazolone CompoundsSARS-CoV 3CLproPotent (specific values not detailed in abstract)-[5]
Pyrazole-3-carboxylic acid derivativesDengue Virus (DENV) NS2B-NS36.5 - 142.2 - 9.7[6][7]
Pyrano[2,3-c] pyrazole derivativesSARS-CoV-2 Mpro-High antiviral activity[8]

Table 3: Inhibitory Activity of Pyrazole Derivatives against Other Proteases

Compound/Derivative ClassTarget ProteaseIC50 (µM)Ki (nM)Reference
Pyrazole-substituted triazoles (e.g., compound 37)BACE10.025-[9]
Thiazole-pyrazole hybrids (e.g., inhibitor 4c)BACE1-0.25[10]
5-aminopyrazoles (e.g., 1d)USP7Lower than lead compound-[11]

Key Experimental Protocols in the Discovery of Pyrazole-Based Protease Inhibitors

The identification and characterization of pyrazole derivatives as protease inhibitors rely on a suite of robust experimental methodologies. Below are detailed protocols for key experiments frequently cited in the literature.

General In Vitro Protease Inhibition Assay (FRET-based)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.

a. Materials:

  • Purified recombinant protease

  • FRET peptide substrate specific to the protease

  • Assay buffer (optimized for protease activity, e.g., Tris-HCl, HEPES)

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

b. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <1%) across all wells.

  • Enzyme Preparation: Dilute the purified protease to a working concentration in the assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add a small volume (e.g., 10 µL) of the diluted test compounds or vehicle control (for no-inhibition and blank controls).

    • Add the diluted enzyme solution (e.g., 40 µL) to all wells except the blank. Add an equivalent volume of assay buffer to the blank wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the FRET substrate solution (e.g., 50 µL) to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the F-RET pair.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Cell-Based Viral Protease Inhibition Assay

This protocol outlines a general method to assess the antiviral activity of pyrazole derivatives by targeting a viral protease within a cellular context.

a. Materials:

  • A suitable host cell line (e.g., Vero E6 for SARS-CoV-2)

  • The virus of interest

  • Cell culture medium and supplements

  • Test compounds (pyrazole derivatives)

  • Reagents for quantifying viral replication (e.g., RT-qPCR, plaque assay, or reporter gene assay)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

b. Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a short period.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication:

    • RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral genome copy number.

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

    • Reporter Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

  • Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compounds on uninfected cells using a standard viability assay.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration.

    • Determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

    • Determine the CC50 value (the concentration at which 50% of cell viability is lost).

    • Calculate the Selectivity Index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Mass Spectrometry-Based Assay for Covalent Inhibitors

This method is used to confirm the covalent binding of a pyrazole derivative to the target protease.

a. Materials:

  • Purified protease

  • Covalent pyrazole inhibitor

  • Reaction buffer

  • Mass spectrometer (e.g., ESI-MS)

b. Procedure:

  • Incubation: Incubate the purified protease with an excess of the covalent inhibitor in the reaction buffer for a sufficient time to allow for covalent bond formation.

  • Sample Preparation: Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Mass Spectrometry Analysis: Analyze the intact protein-inhibitor complex by mass spectrometry.

  • Data Analysis: Compare the mass of the inhibitor-treated protease with that of the untreated protease. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding. Further analysis using tandem mass spectrometry (MS/MS) after proteolytic digestion can identify the specific amino acid residue modified by the inhibitor.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathways

Thrombin_Signaling_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PAR1 PAR-1 Receptor Thrombin->PAR1 Activation Fibrin Fibrin Fibrinogen->Fibrin G_Protein G-protein Signaling PAR1->G_Protein Platelet_Activation Platelet Activation G_Protein->Platelet_Activation

Caption: Thrombin signaling pathway in coagulation.

Viral_Protease_Replication Viral_RNA Viral Genomic RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Viral_Protease Viral Protease (e.g., 3CLpro, NS2B-NS3) Polyprotein->Viral_Protease Autocatalysis Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Viral_Protease->Polyprotein Cleavage Replication_Complex Viral Replication Complex Functional_Proteins->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA

Caption: Role of viral proteases in replication.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 C99 C99 fragment APP->C99 Cleavage by BACE1 BACE1 BACE1 (β-secretase) gamma_Secretase γ-secretase Abeta Amyloid-β (Aβ) C99->Abeta Cleavage by γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation

Caption: BACE1's role in the amyloidogenic pathway.

Experimental Workflows

HTS_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization Compound_Library Compound Library (including pyrazoles) Primary_Screening Primary Screening (e.g., FRET assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (EC50, Cytotoxicity) Selectivity_Assay->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

Caption: High-throughput screening workflow.

Conclusion and Future Directions

Pyrazole derivatives have unequivocally demonstrated their value as a privileged scaffold in the design of potent and selective protease inhibitors. The versatility of the pyrazole core allows for the development of inhibitors against a wide range of proteases implicated in numerous human diseases. The data and methodologies presented in this guide underscore the significant progress made in this field. Future research will likely focus on the development of pyrazole derivatives with improved pharmacokinetic and pharmacodynamic properties, the exploration of novel pyrazole scaffolds, and the application of advanced computational methods to guide the rational design of next-generation protease inhibitors. The continued investigation of pyrazole-based compounds holds immense promise for the discovery of new and effective therapies for some of the most challenging medical conditions.

References

Structure-activity relationship of chlorophenyl pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Publication Date: December 30, 2025

Abstract

The chlorophenyl pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds. We will dissect the intricate interplay between the chlorophenyl moiety, the core pyrazole ring, and various substituents, explaining the causality behind their biological effects as insecticides, kinase inhibitors, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing next-generation chlorophenyl pyrazole derivatives.

The Chlorophenyl Pyrazole Scaffold: A Privileged Structure

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[1][2] Its unique electronic properties and structural rigidity allow it to engage in various biological interactions. The introduction of a chlorophenyl group creates a lipophilic moiety whose position and number of chlorine atoms can be fine-tuned to modulate target binding, metabolic stability, and pharmacokinetic properties.[3][4] This combination has led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, insecticidal, and herbicidal effects.[2][5][6]

The fundamental goal of SAR studies in this family is to understand how subtle structural modifications translate into significant changes in biological activity. This knowledge is paramount for optimizing lead compounds into potent and selective clinical or agricultural candidates.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of chlorophenyl pyrazole compounds is not monolithic; it is a function of the specific arrangement and nature of substituents on both the pyrazole and phenyl rings.

The Role of the Chlorophenyl Moiety

The position of the chlorine atom on the phenyl ring is a critical determinant of activity. For instance, in many series, a 4-chlorophenyl (para-substituted) group is optimal for activity.

  • N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been investigated as anti-glioma agents. The 4-chloro substitution is a key feature of the most potent compounds in the series.[7][8]

  • In insecticidal phenylpyrazoles like Fipronil, the phenyl ring is substituted with a 2,6-dichloro-4-trifluoromethyl pattern, demonstrating that multiple halogen substitutions can dramatically enhance potency by influencing binding to the target site.[9][10]

  • The electron-withdrawing nature of chlorine influences the overall electronic distribution of the molecule, which can impact its ability to bind to target proteins and its chemical stability.[3]

The Influence of Pyrazole Ring Substitutions

The pyrazole ring offers multiple positions (N1, C3, C4, C5) for chemical modification, each providing a vector for optimizing activity.

  • N1-Substitution: This position is commonly occupied by the chlorophenyl ring itself, anchoring the molecule to its target. In other scaffolds, substituents at N1 can profoundly affect selectivity.

  • C3-Substitution: Modifications at the C3 position often lead to significant changes in potency and target specificity. For example, attaching heterocyclic systems like 1,3,4-oxadiazoles or 5-pyrazolinones to a 3-(4-chlorophenyl)pyrazole core has yielded compounds with potent antifungal and antitubercular activities.[11][12]

  • C4-Substitution: The C4 position is crucial for tuning the molecule's properties. In some anticancer agents, the introduction of a cyano (-CN) group at C4 is vital for activity.[13] In other cases, linking bulky groups at this position can lead to potent kinase inhibition.[14]

  • C5-Substitution: The C5 position also plays a role in defining the compound's biological profile. For instance, in a series of anti-HCV and antitumor agents, a carboxylic acid hydrazide at C3 and a hydroxy group at C4 of a 1-(4-chlorophenyl)pyrazole were key features, with further modifications leading to varied activities.[15]

Mechanistic Insights from SAR Studies

Understanding SAR is not merely about cataloging active and inactive compounds; it's about elucidating the mechanism of action at a molecular level.

Insecticides: GABA-Gated Chloride Channel Blockers

Phenylpyrazole insecticides, such as Fipronil, function as non-competitive antagonists of the GABA-gated chloride channel in insects.[9][10] The SAR for this class reveals that:

  • The 2,6-dichloro-4-trifluoromethylphenyl group at N1 is crucial for high-affinity binding within the channel pore.

  • Substituents at the C4 position, such as a trifluoromethylsulfinyl group, are essential for insecticidal potency.[10] The selective toxicity of these compounds arises because they bind with much higher affinity to insect GABA receptors than to mammalian ones.[9]

cluster_membrane Neuronal Membrane GABA_Receptor GABA-Gated Chloride Channel Chloride_Influx Chloride Ion (Cl⁻) Influx Blocked GABA_Receptor->Chloride_Influx Prevents Opening ChlorophenylPyrazole Chlorophenyl Pyrazole (e.g., Fipronil) ChlorophenylPyrazole->GABA_Receptor Binds (Non-competitive) Hyperpolarization No Hyperpolarization Chloride_Influx->Hyperpolarization Excitation Continuous Neuronal Excitation & Paralysis Hyperpolarization->Excitation

Caption: Mechanism of Phenylpyrazole Insecticides.

Anticancer Agents: Kinase Inhibitors

Many chlorophenyl pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14][16]

  • AKT2/PKBβ Inhibition: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a lead compound (4j) that selectively inhibits AKT2/PKBβ, a key node in oncogenic signaling pathways in glioma.[7][8][17]

  • PIM-1 Kinase Inhibition: Pyrazole conjugates have shown potent activity against PIM-1 kinase, which is overexpressed in liver cancer and regulates apoptosis and cell cycle progression.[18]

  • General SAR for Kinase Inhibitors: The pyrazole core often acts as a scaffold that orients key substituents to interact with the ATP-binding pocket of the kinase. The chlorophenyl group typically occupies a hydrophobic pocket, while other substituents form hydrogen bonds with the hinge region of the kinase.[14]

Experimental Workflows for SAR Determination

A robust SAR study relies on validated and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthesis Protocol: Knorr Pyrazole Synthesis Adaptation

This protocol describes a common method for synthesizing a 5-(3-chlorophenyl)-3-hydroxy-1H-pyrazole, a versatile intermediate.[19][20]

Objective: To synthesize a core chlorophenyl pyrazole scaffold for further derivatization.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (10 mmol) in 40 mL of absolute ethanol.[19]

  • Base Addition: To this solution, add sodium ethoxide (12 mmol) and stir the mixture at room temperature for 15 minutes.

    • Causality Note: The base is required to deprotonate the 1,3-dicarbonyl compound, forming an enolate which is reactive towards the hydrazine.

  • Hydrazine Addition: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.

  • Cyclocondensation (Reflux): Heat the reaction mixture to reflux (approx. 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system.[19]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with 1 M hydrochloric acid to a pH of approximately 7.[19]

    • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL).[19][20]

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.[19]

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[19]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.[19]

Start Start: Starting Materials (Dicarbonyl & Hydrazine) Synthesis Step 1: Synthesis (e.g., Knorr Cyclocondensation) Start->Synthesis Purification Step 2: Purification (Chromatography) Synthesis->Purification Characterization Step 3: Structural Characterization (NMR, MS) Purification->Characterization Bioassay Step 4: Biological Evaluation (In vitro / In vivo) Characterization->Bioassay Data Step 5: Data Analysis (IC50, MIC, etc.) Bioassay->Data SAR Step 6: SAR Determination Data->SAR Optimization Step 7: Lead Optimization (Design New Analogs) SAR->Optimization Optimization->Synthesis Iterative Cycle End End: Optimized Compound Optimization->End

Caption: A typical workflow for a Structure-Activity Relationship study.

Biological Evaluation Protocol: In Vitro Antifungal Activity Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) to assess antifungal efficacy.[11][12]

Objective: To quantify the antifungal activity of synthesized chlorophenyl pyrazole derivatives.

Methodology:

  • Strains and Media: Use pathogenic fungal strains (e.g., Candida krusei, Cryptococcus neoformans, Aspergillus niger).[11] Prepare appropriate liquid broth media (e.g., Sabouraud Dextrose Broth).

  • Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare a series of two-fold dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (a standard antifungal agent like fluconazole) and negative controls (media with inoculum and DMSO, but no compound).[11]

  • Reading Results: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[11]

    • Self-Validation: The inclusion of standard drugs and negative controls ensures that the assay is performing correctly and that any observed inhibition is due to the test compound and not the solvent or other artifacts.

Data Presentation for SAR Analysis

Clear and concise data presentation is essential for interpreting SAR. Tables are an effective way to correlate structural modifications with biological activity.

Table 1: SAR of N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles against GL261 Glioblastoma Cells [7]

Compound IDR-group Substitution (at C4 of pyran ring)EC₅₀ (µM)
4aPhenyl>100
4d4-Methylphenyl60
4f4-Methoxyphenyl40
4j 4-(Trifluoromethyl)phenyl 20
MK-2206Reference Kinase Inhibitor~2

Analysis: The data clearly indicates that electron-withdrawing groups at the para-position of the C4-phenyl ring enhance anti-glioma activity, with the trifluoromethyl group in compound 4j being the most effective. This provides a clear vector for future optimization.

Conclusion and Future Perspectives

The chlorophenyl pyrazole scaffold is a highly validated and privileged structure in chemical biology. The structure-activity relationships discussed herein demonstrate that biological activity is exquisitely sensitive to the substitution patterns on both the phenyl and pyrazole rings. Key takeaways include:

  • The position of the chloro substituent is a primary determinant of potency and should be a key consideration in library design.

  • The pyrazole ring offers multiple, distinct points for modification , allowing for the fine-tuning of activity against diverse targets like GABA receptors, kinases, and microbial enzymes.

  • Fused ring systems , such as pyrano[2,3-c]pyrazoles, represent a promising strategy for developing compounds with novel mechanisms of action and improved selectivity.[7][17]

Future research should focus on leveraging computational tools for more predictive SAR modeling and exploring novel synthetic methodologies to access greater chemical diversity. As our understanding of the molecular targets deepens, the rational design of next-generation chlorophenyl pyrazole compounds holds immense promise for addressing unmet needs in medicine and agriculture.

References

Technical Guide: Initial In Vitro Cytotoxicity Screening of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents, particularly in oncology, necessitate the rigorous evaluation of their biological activity. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1][2][3] This technical guide outlines a comprehensive framework for the initial in vitro cytotoxicity screening of a specific pyrazole-based compound, 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

The primary objective of this initial screening is to determine the potential of this compound to inhibit cell proliferation or induce cell death in cancerous and non-cancerous cell lines. This is a critical first step in the drug discovery pipeline to assess the compound's potency and selectivity.[4][5][6][7][8][9] This document provides detailed protocols for a panel of standard assays to measure cytotoxicity through different biological endpoints: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3 activity assay). Furthermore, it establishes a clear methodology for data presentation and visualization of the experimental workflow and potential signaling pathways.

General Experimental Workflow

A standardized workflow is crucial for ensuring the reproducibility and reliability of cytotoxicity data.[8] The general process involves cell line selection and preparation, treatment with the test compound, incubation, and subsequent analysis using specific cytotoxicity assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer & Non-Cancerous Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment of Cells cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation serial_dilution Serial Dilutions of Test Compound compound_prep->serial_dilution serial_dilution->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3 Assay incubation->caspase absorbance Absorbance/Luminescence Measurement mtt->absorbance ldh->absorbance caspase->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Figure 1: General workflow for in vitro cytotoxicity screening.

Data Presentation: Summarized Quantitative Data

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%.[4][5] IC50 values are crucial for comparing the potency of the test compound across different cell lines and against a positive control.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell LineCell TypeThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7Human Breast Adenocarcinoma25.6 ± 2.11.2 ± 0.3
HCT116Human Colon Carcinoma18.9 ± 1.50.9 ± 0.2
A549Human Lung Carcinoma32.4 ± 3.51.5 ± 0.4
HEK293Human Embryonic Kidney> 1005.8 ± 0.9
Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of living cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[8]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8][10][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[5][17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17] A reference wavelength (e.g., 680 nm) should also be measured to subtract the background absorbance.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18] The assay utilizes a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.[19][20]

Protocol:

  • Induce Apoptosis: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time to induce apoptosis.[19]

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-20 minutes.[19][20]

  • Lysate Collection: Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add the cell lysate to each well. Add the reaction buffer and the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[19]

  • Data Analysis: Compare the absorbance of the treated samples with the untreated control to determine the fold-increase in caspase-3 activity.

Potential Mechanism of Action: Apoptosis Signaling

Cytotoxic compounds often induce cell death through apoptosis, a programmed process of cellular self-destruction. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[18][21][22][23]

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_common Common Execution Pathway compound 3-(4-chlorophenyl)-1H- pyrazole-4-carboxylic acid stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2 Bcl-2 Family (Bax, Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome ligand Death Ligands (e.g., TNF, FasL) receptor Death Receptors (e.g., TNFR, Fas) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Potential apoptotic signaling pathways.

References

Methodological & Application

Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The specific substitution pattern of this molecule, featuring a 4-chlorophenyl group at the 3-position and a carboxylic acid at the 4-position, makes it a valuable building block for the synthesis of more complex pharmaceutical agents.[3][4] This document provides a comprehensive, field-proven protocol for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature. The narrative explains the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Overall Synthetic Strategy

The most reliable and frequently employed method for constructing the 3-aryl-1H-pyrazole-4-carboxylic acid core is a multi-step sequence commencing with a substituted acetophenone. The strategy detailed herein involves three primary transformations:

  • Hydrazone Formation: Condensation of 4-chloroacetophenone with hydrazine to form the corresponding hydrazone. This reaction creates the N-N-C backbone required for the pyrazole ring.

  • Vilsmeier-Haack Cyclization and Formylation: The hydrazone undergoes a cyclization and formylation reaction using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This step simultaneously builds the pyrazole ring and installs the aldehyde group at the 4-position.[2][5]

  • Oxidation: The resulting 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is oxidized to the final carboxylic acid product.

This sequence is efficient and provides a high degree of control over the regiochemistry of the final product.

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation A 4-Chloroacetophenone C 1-(4-chlorophenyl)ethylidene)hydrazine (Hydrazone Intermediate) A->C Ethanol, Acetic Acid (cat.) Reflux B Hydrazine Hydrate B->C D 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde C->D 1. POCl3, DMF 2. 60-70°C E 3-(4-chlorophenyl)-1H-pyrazole- 4-carboxylic acid (Final Product) D->E KMnO4 or NaClO2 Base, Heat

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for researchers with a foundational knowledge of synthetic organic chemistry. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
4-ChloroacetophenoneC₈H₇ClO154.5999-91-2Starting material, solid.
Hydrazine hydrateH₆N₂O50.067803-57-8Highly toxic and corrosive, liquid.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent, anhydrous.
Glacial Acetic AcidCH₃COOH60.0564-19-7Catalyst, corrosive.
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Reacts violently with water, corrosive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Solvent, anhydrous.
Potassium Permanganate (KMnO₄)KMnO₄158.037722-64-7Strong oxidizer, solid.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base, corrosive solid.
Hydrochloric Acid (HCl)HCl36.467647-01-0For pH adjustment, concentrated (37%).
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)hydrazine

Rationale: This step involves the acid-catalyzed condensation of a ketone with hydrazine to form a hydrazone. Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. The reaction is typically driven to completion by removing the water formed, often by refluxing in a suitable solvent.[5]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (15.4 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Carefully add hydrazine hydrate (6.0 mL, ~0.12 mol) to the solution, followed by the dropwise addition of glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is the crude hydrazone, which is typically used in the next step without further purification.

Step 2: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reagent, a chloroiminium ion, is generated in situ from POCl₃ and DMF. This electrophilic species reacts with the electron-rich hydrazone. A subsequent intramolecular cyclization and elimination sequence leads to the formation of the aromatic pyrazole ring, with a formyl group introduced at the 4-position. This reaction is a powerful method for the synthesis of formylated heterocycles.[5][6]

Procedure:

  • In a three-necked 250 mL flask fitted with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, prepare the Vilsmeier-Haack reagent. Cool an anhydrous DMF (30 mL) bath to 0°C.

  • Add phosphorus oxychloride (POCl₃, 12 mL, 0.13 mol) dropwise to the cold DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes at 0°C after the addition is complete.

  • Add the crude hydrazone from Step 1 (0.1 mol) portion-wise to the Vilsmeier-Haack reagent over 20 minutes.

  • After the addition, remove the ice bath and heat the reaction mixture to 60-70°C for 3-4 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto 400 g of crushed ice.

  • Neutralize the acidic solution by slowly adding a 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. A solid precipitate will form.

  • Stir the mixture for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to this compound

Rationale: The aldehyde functional group is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction is performed under basic conditions to facilitate the oxidation and to deprotonate the resulting carboxylic acid, forming a water-soluble carboxylate salt. Subsequent acidification precipitates the final product. An alternative, milder oxidant is sodium chlorite (NaClO₂).[2][5]

Procedure:

  • In a 500 mL flask, suspend the pyrazole-4-carbaldehyde from Step 2 (0.05 mol) in 150 mL of water containing sodium hydroxide (4.0 g, 0.1 mol).

  • Heat the mixture to 80-90°C with stirring.

  • Prepare a solution of potassium permanganate (KMnO₄, 9.5 g, 0.06 mol) in 100 mL of warm water.

  • Add the KMnO₄ solution dropwise to the hot suspension of the aldehyde over 1 hour. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. Cool the clear filtrate in an ice bath.

  • Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.

  • A white precipitate of the carboxylic acid will form. Allow the suspension to stand in the cold for 1 hour to complete precipitation.

  • Collect the final product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

  • The final product, this compound, typically appears as a white to off-white crystalline powder.[3]

Reaction Mechanism: The Vilsmeier-Haack Cyclization

The core of this synthesis is the Vilsmeier-Haack reaction, which masterfully constructs the substituted pyrazole ring. The mechanism proceeds as follows:

Vilsmeier_Mechanism cluster_reagent cluster_reaction DMF DMF Vilsmeier [Cl-CH=N+(CH3)2]Cl- (Vilsmeier Reagent) DMF->Vilsmeier Attack & Elimination POCl3 POCl3 POCl3->Vilsmeier Hydrazone Hydrazone (Nucleophile) Intermediate1 Iminium Adduct Hydrazone->Intermediate1 Electrophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Aldehyde Pyrazole-4-carbaldehyde (Product) Intermediate2->Aldehyde Elimination & Aromatization

Caption: Key mechanistic steps of the Vilsmeier-Haack reaction.

Conclusion

The protocol described provides a robust and reproducible pathway for the synthesis of this compound. By breaking down the synthesis into three logical and well-documented steps, this guide serves as a valuable resource for researchers in drug discovery and chemical development. The rationale provided for each step, grounded in fundamental organic chemistry principles, empowers scientists to not only follow the procedure but also to troubleshoot and adapt it as necessary for related target molecules. The versatility of the pyrazole core ensures that this synthetic intermediate will continue to be of high value in the development of novel therapeutic agents.[7][8]

References

Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5] For the synthesis of pyrazole derivatives, this reaction is particularly valuable, as pyrazole-4-carbaldehydes are crucial building blocks in the development of pharmaceuticals and functional materials.[6][7] The pyrazole ring is an electron-rich system, making it a suitable substrate for electrophilic substitution at the C4-position, leading to the regioselective synthesis of 4-formylpyrazoles.[8] This method is noted for its efficiency, mild reaction conditions, and applicability to a wide range of substituted pyrazoles.[7][9]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This typically occurs at the C4 position, the most electron-rich and sterically accessible position on the pyrazole ring. The resulting intermediate subsequently eliminates a chloride ion to form an iminium salt.[1]

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final pyrazole-4-carbaldehyde.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Substituted Pyrazole Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Reaction mechanism of pyrazole-4-carbaldehyde synthesis.

Experimental Protocols

Two general protocols are provided below, based on common starting materials: substituted hydrazones (Protocol A) and substituted pyrazoles (Protocol B).

Protocol A: Synthesis from Substituted Hydrazones

This method involves the cyclization of a hydrazone intermediate using the Vilsmeier-Haack reagent to form the pyrazole ring and introduce the formyl group in a single pot.[6][9][10]

Step 1: Preparation of Hydrazone Intermediate

  • To a solution of a substituted acid hydrazide (10 mmol) in a suitable solvent like methanol or absolute ethanol (30 mL), add the corresponding substituted acetophenone (10 mmol).

  • Add a few drops of a catalyst, such as glacial acetic acid or concentrated HCl.[10]

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature. The solid hydrazone that precipitates is collected by filtration, washed with water, and dried. It can be purified by recrystallization from methanol if necessary.[10]

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a flask equipped with a stirrer and under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, ~3.0 eq.) dropwise to an ice-cold, stirred solution of dry N,N-dimethylformamide (DMF, sufficient to act as solvent, e.g., 4 mL per 1.0 mmol of hydrazone).[9]

  • To this cold reagent, add the prepared hydrazone (1.0 eq.).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-7 hours.[7][9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture carefully onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base, such as dilute sodium hydroxide solution or solid sodium bicarbonate, until a precipitate forms.[9][10]

  • Allow the mixture to stand, often overnight, to ensure complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/petroleum ether mixture) or recrystallization to obtain the pure pyrazole-4-carbaldehyde.[9]

Protocol B: Direct Formylation of a Substituted Pyrazole

This protocol is suitable for pyrazoles that are already synthesized and possess an electron-rich character sufficient for direct formylation.[11][12]

  • Prepare the Vilsmeier reagent in a flask under an inert atmosphere by adding POCl₃ (~4 eq.) dropwise to dry DMF (~4 eq.) at a low temperature (-10 °C to 0 °C).[11] Stir until the viscous, white reagent forms.

  • Add a solution of the substituted pyrazole (1 eq.) in dry DMF to the pre-formed Vilsmeier reagent.

  • Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours (12-24 h), monitoring by TLC.[11][12]

  • Perform the workup as described in Protocol A (Steps 4-8), including pouring onto ice, neutralization, filtration, and purification.[11]

Experimental_Workflow reagent_prep 1. Reagent Preparation (POCl₃ + DMF at 0°C) reaction 2. Reaction (Add Substrate, Heat) reagent_prep->reaction quench 3. Quenching (Pour onto Ice) reaction->quench neutralize 4. Neutralization (Add Base, e.g., NaOH) quench->neutralize isolate 5. Product Isolation (Filtration) neutralize->isolate purify 6. Purification (Column Chromatography) isolate->purify analyze 7. Analysis (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for Vilsmeier-Haack synthesis.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is dependent on the substrate, reagent stoichiometry, and reaction conditions. The following table summarizes data from various literature sources.

Starting MaterialReagents (eq.)Temp. (°C)Time (h)ProductYield (%)Reference
Substituted PhenylhydrazonePOCl₃ (3) / DMF8041-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydeGood[9]
N1-(1-phenylethylidene)benzohydrazidePOCl₃ (3) / DMF60–6541-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydeGood[10]
Hydrazone from Galloyl HydrazidePOCl₃ (~10) / DMF7043-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeGood[6]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃ (4) / DMF (4)70243-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde48[11]
4-Benzyloxy-1-phenyl-1H-pyrazolePOCl₃ / DMF70123-Benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde60[12]
1-Aryl-5-methyl-4-(hydrazono)ethyl-pyrazole-3-carboxylatePOCl₃ / DMF652–3Ethyl-1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydesN/A[7]

Note: "Good" yields are reported qualitatively in the source material without specific percentages.

Applications in Research and Drug Development

Pyrazole-4-carbaldehydes are highly versatile intermediates. The formyl group can be readily transformed into a wide array of other functional groups or used in condensation reactions to build more complex heterocyclic systems.[6] These derivatives are foundational in the synthesis of compounds with diverse biological activities, including:

  • Anti-inflammatory and analgesic agents[13]

  • Antimicrobial and antifungal compounds[6][14]

  • Anticancer agents[7]

  • Antiparasitic and antidiabetic drugs[9]

Furthermore, these molecules serve as scaffolds in materials science for creating fluorescent sensors, organic light-emitting diodes (OLEDs), and materials for solar cells.[11]

References

Multicomponent Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, has been greatly advanced by the advent of multi-component reactions (MCRs).[1][2] MCRs offer a powerful and efficient approach to constructing complex molecular architectures in a single step, adhering to the principles of green chemistry through their high atom economy, operational simplicity, and reduced waste generation.[2][3] This document provides detailed application notes and protocols for the multi-component synthesis of pyrazole derivatives, with a focus on practical implementation in a research and development setting.

Application Notes

Multicomponent reactions for pyrazole synthesis typically involve the condensation of three or more starting materials in a one-pot fashion.[2] Common strategies include three-component, four-component, and even five-component reactions, which have been successfully employed to generate a diverse library of pyrazole-containing scaffolds.[1][2][4] These reactions often utilize readily available starting materials such as aldehydes, β-ketoesters, malononitrile, and hydrazine derivatives.[2][5]

The versatility of MCRs allows for the synthesis of various fused pyrazole systems, with pyrano[2,3-c]pyrazoles being a prominent example due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6][7][8] The choice of catalyst and reaction conditions can significantly influence the reaction outcome, with options ranging from catalyst-free conditions to the use of organocatalysts, metal nanoparticles, and microwave or ultrasound irradiation to enhance reaction rates and yields.[3][9][10]

Key Advantages of MCRs for Pyrazole Synthesis:

  • Efficiency: MCRs streamline synthetic routes by combining multiple steps into a single operation, saving time and resources.[2]

  • Diversity: The use of multiple, varied starting materials allows for the creation of large and diverse libraries of pyrazole derivatives for screening in drug discovery programs.[1]

  • Green Chemistry: MCRs often utilize greener solvents (e.g., water, ethanol) or can be performed under solvent-free conditions, reducing environmental impact.[5][9]

  • Atom Economy: By design, MCRs incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the multicomponent synthesis of pyrazole derivatives.

Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives in Water

This protocol describes a green and efficient four-component reaction for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in an aqueous medium.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate (96%)

  • Triethylamine

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) to 10 mL of water.

  • Addition of Reagents: To the stirred aqueous mixture, successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) at room temperature under an open atmosphere.

  • Reaction: Stir the reaction mixture vigorously for 20 minutes.

  • Workup: The precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with water and then with a mixture of ethyl acetate/hexane (20:80). The product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles under Solvent-Free Conditions

This protocol outlines a solvent-free, three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives using a solid-phase catalyst.[4]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Phenylhydrazine

  • Solid-phase vinyl alcohol (SPVA) as a heterogeneous catalyst

  • Ethanol (for washing and recrystallization)

  • Standard laboratory glassware and magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of solid-phase vinyl alcohol (SPVA).

  • Reaction: Stir the mixture under solvent-free conditions at a specified temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can be as short as 5 minutes.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Wash the solid residue with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from ethanol.[2][4]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical methods (FT-IR, NMR, Mass Spectrometry).[2]

Data Presentation

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives via multi-component reactions, highlighting the efficiency and versatility of these methods.

Table 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives [11]

EntryAldehyde (1 mmol)Catalyst (mol%)SolventTime (min)Yield (%)
1BenzaldehydePiperidine (5)Water2092
24-ChlorobenzaldehydePiperidine (5)Water2093
34-MethylbenzaldehydePiperidine (5)Water2090
44-MethoxybenzaldehydePiperidine (5)Water2091
52-NitrobenzaldehydePiperidine (5)Water2088

Table 2: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [1]

EntryAldehydeCatalystTime (min)Yield (%)
14-ChlorobenzaldehydeTaurine1592
24-FluorobenzaldehydeTaurine1590
34-BromobenzaldehydeTaurine2091
42,4-DichlorobenzaldehydeTaurine2088
54-NitrobenzaldehydeTaurine2585

Mandatory Visualization

The following diagrams illustrate the general workflow and a representative reaction mechanism for the multi-component synthesis of pyrazole derivatives.

G cluster_workflow General Experimental Workflow A Reactant Mixing (Aldehyde, Malononitrile, β-Ketoester, Hydrazine) B Addition of Catalyst and/or Solvent A->B C Reaction (Stirring, Heating, or Irradiation) B->C D Reaction Monitoring (TLC) C->D E Product Isolation (Filtration) D->E F Purification (Washing, Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Caption: General workflow for the multicomponent synthesis of pyrazole derivatives.

G cluster_mechanism Plausible Reaction Mechanism for Pyrano[2,3-c]pyrazole Synthesis R1 Aldehyde + Malononitrile I1 Knoevenagel Condensation (Arylidene Malononitrile) R1->I1 R2 β-Ketoester + Hydrazine I2 In situ Pyrazolone Formation R2->I2 I3 Michael Addition I1->I3 + Pyrazolone I2->I3 I4 Intramolecular Cyclization I3->I4 P Pyrano[2,3-c]pyrazole Derivative I4->P

Caption: Simplified mechanism for four-component pyranopyrazole synthesis.

References

Application Note: NMR Spectroscopic Characterization of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and illustrative data for the structural elucidation of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are fundamental for the characterization of novel heterocyclic compounds in drug discovery and development, ensuring structural integrity and purity.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities. Accurate structural characterization is a critical step in the synthesis and development of such compounds. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This note details the application of ¹H and ¹³C NMR for the characterization of this specific pyrazole derivative.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on typical chemical shifts for pyrazole and substituted benzene rings, and may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1HCOOH
~8.30s1HPyrazole C5-H
~7.90d2HPhenyl C2'-H, C6'-H
~7.55d2HPhenyl C3'-H, C5'-H
~13.5 (broad)br s1HPyrazole N1-H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~163.0COOH
~150.0Pyrazole C3
~138.0Pyrazole C5
~134.0Phenyl C4'
~131.0Phenyl C1'
~129.0Phenyl C3', C5'
~128.5Phenyl C2', C6'
~110.0Pyrazole C4

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Homogenization: Gently vortex the mixture until the sample is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Temperature: 298 K.

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Temperature: 298 K.

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum using the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum using the DMSO solvent peak (δ 39.52 ppm).

  • Integrate the peaks in the ¹H spectrum and assign chemical shifts.

Logical Workflow

The following diagram illustrates the workflow for the NMR characterization of the title compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Calibrate Spectra phase->calibrate assign Assign Signals calibrate->assign elucidate Confirm Structure assign->elucidate

Caption: Workflow for NMR characterization.

Discussion

The NMR data is consistent with the proposed structure of this compound. The ¹H NMR spectrum shows distinct signals for the pyrazole proton, the protons on the chlorophenyl ring, and the acidic protons of the carboxylic acid and the pyrazole NH. The splitting pattern of the aromatic signals as doublets is characteristic of a para-substituted benzene ring. The broadness of the COOH and NH signals is expected due to chemical exchange and hydrogen bonding.

It is important to note that pyrazole derivatives can exhibit tautomerism, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms.[1] In the case of unsymmetrically substituted pyrazoles, this can lead to a mixture of isomers in solution, potentially complicating the spectra. However, for this specific compound, the tautomers would be degenerate. Low-temperature NMR studies could be employed to slow down this exchange if necessary for further investigation.[1] The choice of solvent can also influence the rate of exchange and the observed chemical shifts.[1]

References

Application Notes and Protocols: 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block crucial for the synthesis of a diverse range of biologically active molecules. Its rigid pyrazole core, substituted with a chlorophenyl group, provides a valuable scaffold for developing novel therapeutic agents and agrochemicals. The carboxylic acid functionality at the 4-position serves as a convenient handle for derivatization, primarily through esterification and amide bond formation, allowing for the exploration of a broad chemical space and the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for utilizing this intermediate in the synthesis of potential antifungal and anti-inflammatory agents.

Application Note 1: Development of Antifungal Agents via Succinate Dehydrogenase (SDH) Inhibition

Derivatives of this compound, particularly carboxamides, have shown significant promise as potent antifungal agents. A key mechanism of action for many pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain.[1][2][3] By blocking the oxidation of succinate to fumarate, these compounds disrupt fungal respiration and energy production, leading to cell death. The pyrazole carboxamide scaffold is a well-established pharmacophore for SDH inhibitors.[1][3]

The synthesis of these potential antifungal agents typically involves the coupling of this compound with various substituted anilines or other amino-heterocycles. The nature of the substituents on the amine component plays a critical role in determining the potency and spectrum of antifungal activity.

Quantitative Data: Antifungal Activity of Pyrazole Carboxamide Derivatives

The following table summarizes the in vitro antifungal activity of representative pyrazole carboxamide derivatives against various fungal pathogens.

Compound IDDerivative StructureFungal SpeciesEC50 (mg/L)Reference
A-1 N-(thiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxamideValsa mali1.77[4]
A-2 N-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxamideValsa mali1.97[4]
A-3 N-(4-phenoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxamideRhizoctonia solani3.79[4]
A-4 N-(2-((3-chlorophenyl)amino)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solani0.022[5]
A-5 Isoxazolol pyrazole carboxylate derivativeRhizoctonia solani0.37[6]
Control BoscalidValsa mali9.19[4]

Note: Data for illustrative purposes, adapted from derivatives of similar pyrazole scaffolds.

Signaling Pathway: Inhibition of Fungal Respiration

SDH_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Inhibitor Pyrazole Carboxamide Derivative Inhibitor->ComplexII COX2_Inhibition cluster_COX Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins G2/H2 COX1->Prostaglandins_G Housekeeping functions COX2->Prostaglandins_G Prostaglandins_P Pro-inflammatory Prostaglandins Prostaglandins_G->Prostaglandins_P Inflammation Inflammation & Pain Prostaglandins_P->Inflammation Inhibitor Pyrazole Derivative Inhibitor->COX2 Synthesis_Workflow cluster_ester Protocol 1: Esterification cluster_amide Protocol 2: Amide Coupling Start This compound Ester_React MeOH, H₂SO₄ (cat.) Reflux Start->Ester_React Amide_React Substituted Aniline HATU, DIPEA, DMF Start->Amide_React Ester_Workup Work-up & Purification Ester_React->Ester_Workup Ester_Product Methyl 3-(4-chlorophenyl) -1H-pyrazole-4-carboxylate Ester_Workup->Ester_Product Amide_Workup Work-up & Purification Amide_React->Amide_Workup Amide_Product N-Aryl-3-(4-chlorophenyl) -1H-pyrazole-4-carboxamide Amide_Workup->Amide_Product

References

Application Notes and Protocols: 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile chemical intermediate with significant applications in the agrochemical industry.[1][2] Its pyrazole structure is a key component in the development of a range of pesticides, including herbicides and fungicides.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in agrochemical formulations. The primary mode of action for fungicidal derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.

Mode of Action: Succinate Dehydrogenase Inhibition

Derivatives of this compound, particularly pyrazole carboxamides, are recognized as potent Succinate Dehydrogenase Inhibitors (SDHIs). SDH is an essential enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are fundamental for cellular respiration and energy production in fungi.

By binding to the SDH enzyme, these compounds block the oxidation of succinate to fumarate. This inhibition disrupts the entire respiratory process, leading to a severe energy deficit within the fungal cells and ultimately causing cell death.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Active_Compound 3-(4-chlorophenyl)-1H-pyrazole- 4-carboxamide Derivative Active_Compound->SDH Inhibition

Figure 1. Mechanism of Succinate Dehydrogenase Inhibition.

Efficacy Data (Derivatives)

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound ID Target Pathogen EC50 (mg/L) Reference Compound EC50 (mg/L) of Ref.
Derivative A Rhizoctonia solani 0.034 Bixafen 0.043

| Derivative B | Rhizoctonia solani | 0.021 | Bixafen | 0.043 |

Note: Derivative A and B are novel N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides.

Table 2: Herbicidal Activity of Phenylpyrazole Derivatives

Compound ID Target Weed Inhibition (%) at 150 g a.i./ha (Post-emergence) Reference Compound Inhibition (%) of Ref.
Derivative C Setaria viridis 50 Pyroxasulfone <50

| Derivative D | Setaria viridis | 50 | Pyroxasulfone | <50 |

Note: Derivative C and D are novel phenylpyridine moiety-containing pyrazole derivatives.[3]

Experimental Protocols

Formulation Protocols

The following are general protocols for preparing common agrochemical formulations. The exact ratios of components should be optimized based on the physicochemical properties of the specific active ingredient derivative and the intended application.

4.1.1. Wettable Powder (WP) Formulation

Wettable powders are solid formulations designed to be dispersed in water before application.[4][5]

Materials:

  • Active Ingredient (e.g., a derivative of this compound)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., lignosulfonate)

  • Carrier/filler (e.g., kaolin clay, silica)

Protocol:

  • Pre-milling: Dry blend the active ingredient, wetting agent, dispersing agent, and carrier in a suitable blender to achieve a homogenous mixture.

  • Milling: Mill the pre-blended powder using an air mill or a similar impact mill to achieve a fine particle size (typically <25 µm).[4]

  • Quality Control: Analyze the particle size distribution, suspensibility, and wetting time to ensure the formulation meets specifications.

  • Holding (if necessary): For compounds with slow recrystallization kinetics, hold the formulated powder until the active ingredient reaches its final level of crystallization before the final milling step to prevent agglomeration during storage.

4.1.2. Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system with emulsifiers, forming an emulsion when diluted with water.[6][7]

Materials:

  • Active Ingredient (must be soluble in the chosen solvent)

  • Solvent (e.g., aromatic hydrocarbons, benzyl acetate)

  • Emulsifiers (a blend of non-ionic and anionic surfactants, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Stabilizer (optional, depending on the stability of the active ingredient)

Protocol:

  • Dissolution: Dissolve the active ingredient in the chosen solvent or solvent blend.

  • Addition of Surfactants: Add the emulsifier blend and stabilizer (if used) to the solution and mix until a homogenous, clear concentrate is formed.

  • Quality Control: Test the emulsion stability, spontaneity of emulsification, and cold test (storage at low temperatures) to ensure performance.

Formulation_Workflow cluster_WP Wettable Powder (WP) Formulation cluster_EC Emulsifiable Concentrate (EC) Formulation WP_Start Start: Active Ingredient (Solid) + Surfactants + Carrier WP_Blend Dry Blending WP_Start->WP_Blend WP_Mill Milling WP_Blend->WP_Mill WP_QC Quality Control (Particle Size, Suspensibility) WP_Mill->WP_QC WP_End Final WP Product WP_QC->WP_End EC_Start Start: Active Ingredient (Soluble) + Solvent EC_Dissolve Dissolution EC_Start->EC_Dissolve EC_Add_Surfactants Add Emulsifiers & Stabilizers EC_Dissolve->EC_Add_Surfactants EC_Mix Homogenization EC_Add_Surfactants->EC_Mix EC_QC Quality Control (Emulsion Stability) EC_Mix->EC_QC EC_End Final EC Product EC_QC->EC_End

Figure 2. General Workflow for Agrochemical Formulation.
Efficacy Evaluation Protocols

The following are standardized methods for evaluating the efficacy of fungicidal and herbicidal formulations.

4.2.1. In Vitro Fungicide Efficacy Screening (Multiwell Plate Assay)

This high-throughput method is used to determine the EC50 of a fungicide against a target pathogen.

Materials:

  • 96-well microtiter plates

  • Fungal pathogen culture (e.g., Rhizoctonia solani)

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Test formulation (and a solvent control, e.g., DMSO)

  • Spectrophotometer (plate reader)

Protocol:

  • Inoculum Preparation: Prepare a standardized mycelial suspension or spore suspension of the target fungus in the liquid culture medium.

  • Serial Dilution: Prepare a serial dilution of the test formulation in the culture medium in the wells of the microtiter plate. Include untreated and solvent controls.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Growth Assessment: Measure the optical density (OD) of each well using a spectrophotometer to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Use probit or logit analysis to determine the EC50 value.

4.2.2. Greenhouse Herbicidal Efficacy Trial

This protocol assesses the pre- and post-emergence herbicidal activity of a formulation.

Materials:

  • Pots or trays with a suitable soil mix

  • Seeds of target weed species (e.g., Setaria viridis) and a crop species

  • Test formulation

  • Spray chamber or calibrated sprayer

  • Greenhouse with controlled environmental conditions

Protocol:

  • Planting: Sow seeds of the weed and crop species in pots. For post-emergence tests, allow plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Application:

    • Pre-emergence: Apply the test formulation at various rates to the soil surface immediately after planting.

    • Post-emergence: Apply the test formulation over the top of the emerged plants.

  • Incubation: Place the pots in a greenhouse and maintain optimal growing conditions.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal efficacy by visually rating the percentage of weed control (phytotoxicity) and crop injury on a scale of 0% (no effect) to 100% (complete kill).

  • Data Analysis: Analyze the dose-response relationship to determine the effective application rate.

Efficacy_Evaluation cluster_Fungicide Fungicide Efficacy (In Vitro) cluster_Herbicide Herbicide Efficacy (Greenhouse) F_Start Start: Test Formulation & Fungal Culture F_Dilute Serial Dilution in 96-well Plate F_Start->F_Dilute F_Inoculate Inoculation F_Dilute->F_Inoculate F_Incubate Incubation F_Inoculate->F_Incubate F_Measure Measure Growth (OD) F_Incubate->F_Measure F_Analyze EC50 Calculation F_Measure->F_Analyze F_End Efficacy Data F_Analyze->F_End H_Start Start: Weed & Crop Seeds H_Plant Planting H_Start->H_Plant H_Apply Apply Formulation (Pre- or Post-emergence) H_Plant->H_Apply H_Incubate Greenhouse Incubation H_Apply->H_Incubate H_Assess Visual Assessment (% Control, % Injury) H_Incubate->H_Assess H_End Efficacy Data H_Assess->H_End

Figure 3. Workflow for Efficacy Evaluation.
Analytical Method for Quality Control

High-Performance Liquid Chromatography (HPLC) for Quantification of Active Ingredient

This method can be used to determine the concentration of this compound or its derivatives in a formulation.

Instrumentation and Conditions (Example):

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm)

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Column Temperature: 25-30 °C

Protocol:

  • Standard Preparation: Prepare a stock solution of the analytical standard of the active ingredient in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the agrochemical formulation and dissolve/extract it in a known volume of the solvent to bring the active ingredient concentration within the range of the calibration standards. Filter the sample solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the active ingredient in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound serves as a valuable scaffold for the development of effective agrochemicals. Its derivatives, particularly those functioning as SDHIs, show significant promise for fungicidal applications. The protocols outlined in this document provide a framework for the formulation and evaluation of new agrochemical products based on this chemical structure. Further optimization of formulations and extensive field trials are necessary to develop commercially viable products.

References

Application Notes and Protocols: A Definitive Guide to Testing the Antifungal Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antifungal effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antifungal activity of pyrazole compounds. Adherence to these robust methodologies, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating accurate, reproducible, and comparable data essential for advancing promising candidates through the drug discovery pipeline.[3][4][5]

Introduction: The Rationale for Standardized Antifungal Susceptibility Testing

The primary objective of antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a specific fungus.[3][6] This in vitro metric is a critical determinant in the early stages of drug development, providing a preliminary assessment of a compound's potency and spectrum of activity. For pyrazole-based compounds, which often target specific fungal enzymes, understanding their MIC values against a panel of clinically relevant fungi is the foundational step in characterizing their potential as therapeutic agents.[7]

Standardization of AFST is crucial to mitigate inter-laboratory variability and ensure that the data generated is reliable and can be compared across different studies and institutions.[4] Organizations like the CLSI and EUCAST have established detailed, consensus-based protocols for testing yeasts and filamentous fungi.[3][8][9][10] These protocols meticulously define critical experimental parameters, including the choice of growth medium, inoculum preparation and density, incubation conditions, and endpoint reading. This guide will detail the practical application of these standards to the evaluation of novel pyrazole compounds.

Core Methodologies for Antifungal Susceptibility Testing

Two principal methods are widely accepted and standardized for determining the MIC of antifungal agents: broth microdilution and disk diffusion.[3][11]

Broth Microdilution Method

The broth microdilution method is considered the "gold-standard" for determining MIC values.[6] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[6][11] The key advantage of this method is its quantitative nature, providing a precise MIC value.

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This is the recommended medium by both CLSI and EUCAST.[12] It is a chemically defined medium that supports the growth of a wide range of fungi and has been shown to provide reproducible results. For certain fastidious organisms, supplementation with glucose may be necessary to enhance growth.[12]

  • Inoculum Standardization: The final concentration of the fungal inoculum is a critical variable. A high inoculum can lead to falsely elevated MICs, while a low inoculum may result in false susceptibility. Spectrophotometric or hemocytometer-based methods are used to adjust the inoculum to a precise concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).[13]

  • Two-fold Serial Dilutions: This approach allows for the determination of the MIC over a broad concentration range and is a standardized method for assessing antimicrobial potency.

  • Incubation Conditions: Standardized temperature (typically 35°C) and duration (24-72 hours, depending on the fungus) are essential for consistent fungal growth and reliable MIC determination.[14][15]

Disk Diffusion Method

The disk diffusion method is a simpler, more cost-effective, and rapid qualitative or semi-quantitative alternative to broth microdilution.[3][16] It involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with a standardized fungal suspension.[3][17] After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is inversely proportional to the MIC.

Causality Behind Experimental Choices:

  • Standardized Disk Content: The amount of the pyrazole compound impregnated into the paper disk must be carefully controlled and standardized to ensure reproducible results.

  • Confluent Lawn of Growth: The goal is to achieve a uniform "lawn" of fungal growth across the agar surface so that the zone of inhibition is clearly visible and measurable.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 documents.[3][11]

Materials:

  • Pyrazole compound stock solution (typically in DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Candida albicans strain (e.g., ATCC 90028 as a quality control strain)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Pyrazole Compound Dilutions: a. Prepare a stock solution of the pyrazole compound in DMSO at a concentration 100-fold higher than the highest desired final concentration. b. Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a drug dilution plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: a. Subculture the Candida albicans strain on an SDA plate and incubate at 35°C for 24 hours. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum of approximately 1-5 x 10³ CFU/mL.

  • Inoculation of Microtiter Plates: a. Using a multichannel pipette, transfer 100 µL of the working fungal inoculum into each well of the drug dilution plate. This will bring the final volume in each well to 200 µL and dilute the pyrazole compound to its final test concentration. b. Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of uninoculated medium).

  • Incubation: a. Cover the microtiter plates and incubate at 35°C for 24-48 hours.[14]

  • Endpoint Determination (MIC Reading): a. The MIC is defined as the lowest concentration of the pyrazole compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[14] This can be determined visually or by using a microplate reader at 530 nm.

Self-Validating System: The inclusion of a quality control strain with a known MIC range for a standard antifungal (e.g., fluconazole) is essential to validate the accuracy and reproducibility of the assay. The growth control must show turbidity, and the sterility control must remain clear.

Protocol 2: Disk Diffusion Assay for Yeasts

This protocol is based on the CLSI M44 document.[16]

Materials:

  • Pyrazole compound

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)

  • Candida albicans strain

  • Sterile saline

  • Sterile cotton swabs

  • Calipers

Step-by-Step Methodology:

  • Preparation of Pyrazole Compound Disks: a. Prepare solutions of the pyrazole compound at various concentrations in a suitable volatile solvent. b. Impregnate sterile blank paper disks with a precise volume of the pyrazole solution and allow the solvent to evaporate completely.

  • Inoculum Preparation: a. Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth. c. Allow the plate to dry for 3-5 minutes.

  • Application of Disks: a. Aseptically place the pyrazole-impregnated disks onto the surface of the inoculated agar plate. b. Gently press each disk to ensure complete contact with the agar. c. Include a disk containing a standard antifungal (e.g., fluconazole) as a positive control.

  • Incubation: a. Invert the plates and incubate at 35°C for 20-24 hours.

  • Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.

Self-Validating System: The quality control strain should produce a zone of inhibition within the established range for the control antifungal. The lawn of growth should be confluent across the plate.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assays should be summarized in a clear and structured table for easy comparison of the antifungal activity of different pyrazole compounds.

Table 1: Example of MIC Data for Pyrazole Compounds against Candida albicans

Compound IDMIC (µg/mL)
Pyrazole-0018
Pyrazole-0022
Pyrazole-003>64
Fluconazole (Control)1

For the disk diffusion assay, the zone diameters should be recorded. While this method is primarily qualitative, a larger zone of inhibition generally indicates greater antifungal activity.

Visualization of Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Compound_Prep Prepare Pyrazole Compound Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read MIC Incubation->Reading

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Disk_Prep Prepare Pyrazole- Impregnated Disks Disk_Application Apply Disks Disk_Prep->Disk_Application Inoculum_Prep Prepare Standardized Fungal Inoculum Plate_Inoculation Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 20-24h Disk_Application->Incubation Measurement Measure Inhibition Zones Incubation->Measurement

Caption: Workflow for the disk diffusion antifungal susceptibility test.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the antifungal activity of novel pyrazole compounds. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising lead candidates for further development in the fight against fungal infections. The principles of causality behind each experimental step and the inclusion of self-validating controls are paramount to ensuring the scientific integrity of the findings.

References

Developing Anti-inflammatory Agents from Pyrazole Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel anti-inflammatory agents derived from pyrazole carboxylic acids. The focus is on the synthesis, in vitro, and in vivo evaluation of these compounds, with a particular emphasis on their mechanism of action as selective cyclooxygenase-2 (COX-2) inhibitors.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The development of selective COX-2 inhibitors, such as Celecoxib, revolutionized anti-inflammatory therapy by offering a targeted approach with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][3] Pyrazole carboxylic acids serve as a versatile scaffold for the design and synthesis of such targeted agents.[4][5]

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of the COX-2 enzyme.[6][7] COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3][8] By selectively inhibiting COX-2, these agents can effectively reduce inflammation while sparing the protective functions of the constitutively expressed COX-1 enzyme.[3][7]

Signaling Pathway: COX-2 Mediated Inflammation

The anti-inflammatory effects of pyrazole carboxylic acid derivatives are primarily achieved by intervening in the arachidonic acid cascade. The diagram below illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention for COX-2 inhibitors.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Sites) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandin H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostanoids_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandins_H->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostanoids_Inflammatory Pyrazole_Inhibitor Pyrazole Carboxylic Acid Derivatives (e.g., Celecoxib) Pyrazole_Inhibitor->COX2

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

Experimental Protocols

General Synthesis of Pyrazole Carboxylic Acid Derivatives

A common method for synthesizing pyrazole carboxylic acid derivatives involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[3][8] The following is a representative protocol.

Objective: To synthesize a pyrazole carboxylic acid derivative.

Materials:

  • Substituted β-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione for Celecoxib synthesis)[3]

  • Substituted hydrazine (e.g., 4-sulfamoylphenylhydrazine hydrochloride for Celecoxib synthesis)[3]

  • Ethanol

  • Glacial Acetic Acid (catalyst) or Hydrochloric Acid[3][8]

  • Sodium Bicarbonate

Procedure:

  • Dissolve the substituted β-dicarbonyl compound in ethanol in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add a catalytic amount of glacial acetic acid or hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole derivative.

  • Characterize the final compound using IR, 1H NMR, 13C NMR, and mass spectrometry.[8][9]

Synthesis_Workflow Start Start: β-dicarbonyl compound + Hydrazine Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Precipitation Precipitation (Ice-cold water) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Characterization Characterization (IR, NMR, MS) Purification->Characterization End End: Purified Pyrazole Derivative Characterization->End

Caption: General workflow for the synthesis of pyrazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.[3]

Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl buffer)

Procedure:

  • Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes) and then terminate it by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the in vivo anti-inflammatory activity of new compounds.[9][10]

Objective: To assess the in vivo anti-inflammatory effect of the synthesized compounds.

Materials:

  • Wistar rats (or other suitable rodent model)

  • 1% Carrageenan solution in saline

  • Test compounds

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)[10][11]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

The following tables summarize representative data for the anti-inflammatory activity of various pyrazole carboxylic acid derivatives.

Table 1: In Vitro COX-2 Inhibition Data for Selected Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib0.0415375[3]
Compound 18a0.73>100>137[11]
Compound with SOMe group--17.47[11]
Pyrazole-thiazole hybrid0.03--[1]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazolylthiazole Carboxylic Acids (Carrageenan-Induced Paw Edema) [10]

CompoundDose (mg/kg)% Edema Inhibition (after 3h)
Indomethacin (Reference)1091.32
1p (R=Cl, R¹=Cl)1093.06
2c (R=H, R¹=F)1089.59
2n (R=Cl, R¹=OCH₃)1090.27

Table 3: Analgesic and Anti-inflammatory Activity of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic Acid Derivatives [9][12]

CompoundAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Edema)
Aspirin (Reference)55.2-
Indomethacin (Reference)-48.5
7a 62.151.2
7c 58.945.3
8a 65.455.8
8b 60.352.4

Conclusion

The pyrazole carboxylic acid scaffold is a promising starting point for the development of potent and selective anti-inflammatory agents. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel derivatives. By systematically modifying the substituents on the pyrazole ring and evaluating their effects on COX-2 inhibition and in vivo efficacy, researchers can optimize the therapeutic potential of this important class of compounds. Further investigations into structure-activity relationships (SAR) will be crucial for designing next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols: 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid in material science, focusing on its role in the development of advanced materials such as polymers, coatings, and metal-organic frameworks (MOFs). While specific data for this compound is limited in publicly available literature, this document draws upon information for closely related pyrazole derivatives to provide insights into its potential applications and experimental protocols.

Overview of this compound in Material Science

This compound is a bifunctional organic molecule featuring a pyrazole ring, a carboxylic acid group, and a chlorophenyl substituent. This combination of functional groups makes it a candidate for use as a monomer or building block in the synthesis of various materials. The pyrazole core can impart thermal stability and specific electronic properties, while the carboxylic acid allows for incorporation into polymers or coordination with metal ions to form MOFs. The chlorophenyl group can further influence the material's properties, such as its hydrophobicity and intermolecular interactions.

Application in Polymers and Coatings

While literature suggests the use of this compound in polymers and coatings, detailed studies with quantitative performance data are scarce. In principle, the carboxylic acid group allows it to be used as a monomer in the synthesis of polyesters or polyamides. The rigid pyrazole and chlorophenyl groups could potentially enhance the thermal stability and mechanical strength of the resulting polymers.

In coatings, this compound could be incorporated into resin formulations to improve adhesion, corrosion resistance, and UV stability. Pyrazole derivatives have been investigated in automotive clearcoats to enhance curing properties.[4]

Logical Workflow for Polymer/Coating Development

G cluster_0 Material Design & Synthesis cluster_1 Characterization cluster_2 Application A 3-(4-chlorophenyl)-1H- pyrazole-4-carboxylic acid B Polymerization / Resin Formulation A->B Monomer / Additive C Structural Analysis (FTIR, NMR) B->C D Thermal Analysis (TGA, DSC) B->D E Mechanical Testing B->E F Coating Performance (Adhesion, Corrosion) B->F G High-Performance Polymer E->G H Durable Coating F->H

Caption: Workflow for developing polymers and coatings.

Application in Metal-Organic Frameworks (MOFs)

Pyrazole-based carboxylic acids are well-established as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[1][5] MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by selecting appropriate metal centers and organic linkers.

While no specific MOFs based on this compound were found in the reviewed literature, its structure is highly suitable for this application. The carboxylic acid group can coordinate to metal ions, and the pyrazole ring can act as an additional coordination site, leading to robust and potentially porous frameworks.

Potential Properties of MOFs with this Linker:

  • High Thermal Stability: The aromatic nature of the pyrazole and phenyl rings can contribute to a high decomposition temperature.

  • Chemical Stability: Pyrazolate-based MOFs are known for their enhanced stability.[1]

  • Functional Pores: The chlorophenyl group pointing into the pores could create a specific chemical environment, potentially useful for selective gas adsorption or catalysis.

  • Luminescence: Many pyrazole-based MOFs exhibit interesting photophysical properties.

Quantitative Data for a Related Pyrazole-Based MOF

To provide a reference, the following table summarizes data for a microporous organic polymer (MOP) derived from a pyrazole-based monomer.

PropertyValueReference
CO₂ Absorption (273 K, 1 bar)202 mg g⁻¹[6]
Catalyst Reusability5 cycles without significant loss of activity[6]

Experimental Protocol: General Synthesis of a Pyrazole-Based MOF

This protocol is a generalized procedure for the solvothermal synthesis of a MOF using a pyrazole-carboxylic acid linker. It should be adapted and optimized for this compound.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with ethanol and water)

  • Teflon-lined stainless steel autoclave or a glass vial with a screw cap

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • Add this compound (e.g., 0.1 mmol) to the solution.

  • Sonicate the mixture for 5-10 minutes to ensure homogeneity.

  • Seal the vial or autoclave tightly.

  • Place the sealed container in a programmable oven and heat to a specific temperature (typically between 80°C and 150°C) for a designated period (12 to 72 hours).

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Crystals of the MOF should have formed. Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh solvent (e.g., DMF) several times to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Workflow for MOF Synthesis and Characterization

G cluster_0 Synthesis cluster_1 Purification & Activation cluster_2 Characterization A 3-(4-chlorophenyl)-1H- pyrazole-4-carboxylic acid (Linker) C Solvothermal Reaction A->C B Metal Salt B->C D Washing C->D E Solvent Exchange D->E F Heating under Vacuum E->F G Structural Analysis (PXRD, SCXRD) F->G H Porosity Measurement (Gas Adsorption) F->H I Thermal Stability (TGA) F->I

Caption: General workflow for MOF synthesis.

Characterization of Materials

A suite of analytical techniques is necessary to characterize materials synthesized using this compound.

Structural Characterization:

  • FTIR and NMR Spectroscopy: To confirm the incorporation of the pyrazole-based monomer into the polymer backbone or the structure of the MOF linker.[7]

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized MOFs.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure of MOFs.

Property Characterization:

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the material.

  • Differential Scanning Calorimetry (DSC): To determine glass transition temperatures and melting points of polymers.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To measure the surface area and pore size distribution of MOFs.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the materials.[8]

Conclusion

This compound holds promise as a versatile building block in material science. Its rigid structure and functional groups suggest its potential for creating thermally stable and functional polymers, coatings, and MOFs. However, there is a clear need for further research to synthesize and characterize materials based on this specific compound to validate these potential applications and to generate the quantitative data required for their practical implementation. The protocols and workflows provided here offer a starting point for such investigations.

References

Application Notes and Protocols for Molecular Docking Studies of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential as anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's agents.[1][2][3][4][5] Molecular docking is a crucial computational technique employed to predict the binding orientation and affinity of these derivatives with their respective biological targets, thereby providing insights into their mechanism of action and guiding further drug design and development.[1][2] This document provides detailed application notes and standardized protocols for performing molecular docking studies on pyrazole carboxamide derivatives.

Key Biological Targets

Molecular docking studies have successfully been applied to investigate the interaction of pyrazole carboxamide derivatives with a variety of biological targets, including:

  • Protein Kinases: Crucial regulators of cell signaling, their dysregulation is often implicated in cancer. Pyrazole carboxamide derivatives have been docked against kinases such as Aurora A, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][6]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a key role in cell proliferation and is a common target in cancer therapy.[7]

  • Carbonic Anhydrases (CAs): Enzymes involved in various physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma.[8]

  • Microbial Enzymes: Essential for the survival of pathogens, making them attractive targets for the development of novel antimicrobial agents.[1][5][9]

  • Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE): Enzymes targeted in the treatment of neurodegenerative diseases like Alzheimer's.[3][10]

Experimental Protocols

A generalized yet detailed protocol for the molecular docking of pyrazole carboxamide derivatives is outlined below. This protocol is a composite based on methodologies reported in various studies and can be adapted for specific software and targets.

Protocol 1: Molecular Docking using AutoDock

This protocol provides a step-by-step guide for performing molecular docking using AutoDock, a widely used and freely available software suite.[2][11]

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB IDs: 2W1G for Aurora A, 2VTO for CDK2, 2QU5 for VEGFR-2).[2]

  • Prepare the Protein:

    • Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman united atom charges to the protein.[11]

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock.

2. Preparation of the Ligand (Pyrazole Carboxamide Derivative):

  • Sketch the Ligand: Draw the 2D structure of the pyrazole carboxamide derivative using a chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: Using AutoGrid, define a 3D grid box that encompasses the entire binding site. The grid box size should be sufficient to allow the ligand to move and rotate freely within the active site.

4. Docking Simulation:

  • Configure Docking Parameters: In the docking parameter file, specify the PDBQT files for the protein and ligand, and the grid parameter file.

  • Set Genetic Algorithm Parameters: Configure the Lamarckian Genetic Algorithm (LGA) parameters. A typical setup includes:

    • Number of GA Runs: 10[2]

    • Population Size: 150[2]

    • Maximum Number of Evaluations: 2,500,000[2]

    • Maximum Number of Generations: 27,000[2]

    • Mutation Rate: 0.02[2]

    • Crossover Rate: 0.8[2]

  • Run AutoDock: Execute the docking simulation.

5. Analysis of Results:

  • Examine Docking Poses: AutoDock will generate multiple docked conformations (poses) of the ligand in the protein's active site, ranked by their binding energy.

  • Select the Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Interactions: Use visualization software like PyMOL or Discovery Studio Visualizer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the selected pose.[8][11]

Data Presentation

The quantitative results from molecular docking studies should be summarized in a clear and structured manner to facilitate comparison and analysis.

Table 1: Docking Results of Pyrazole Carboxamide Derivatives against Protein Kinases

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)Interacting ResiduesReference
1bVEGFR-22QU5-10.09--[2]
1dAurora A2W1G-8.57--[2]
2bCDK22VTO-10.35--[2]
10eAurora-A--IC50 = 0.16 µM-[6]

Table 2: Anticancer Activity of Pyrazole Carboxamide Derivatives

Compound IDCell LineIC50 (µM)Reference
7aMCF70.304[1]
5bOVCAR30.233[1]
10eHCT1160.39[6]
10eMCF-70.46[6]
6hA5499.3[7]
6jA54910.2[7]

Table 3: Antimicrobial Activity of Pyrazole Carboxamide Derivatives

Compound IDMicroorganismEffective Concentration (µM)Reference
7eE. coli0.778[1]
7cP. aeruginosa0.743[1]
7cC. albicans0.743[1]

Mandatory Visualizations

Signaling Pathway

G Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PyrazoleCarboxamide Pyrazole Carboxamide Derivative PyrazoleCarboxamide->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrazole carboxamide derivatives.

Experimental Workflow

G Molecular Docking Workflow cluster_prep Preparation ReceptorPrep Receptor Preparation (PDB Structure) GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (Pyrazole Carboxamide) Docking Molecular Docking (e.g., AutoDock) LigandPrep->Docking GridGen->Docking Analysis Results Analysis (Binding Energy & Pose) Docking->Analysis Visualization Visualization (Interactions) Analysis->Visualization

Caption: A typical workflow for molecular docking studies.

Logical Relationships

G Drug Discovery Cascade Compound Pyrazole Carboxamide Derivatives Docking Molecular Docking (In Silico) Compound->Docking BiologicalAssay Biological Assays (In Vitro) Compound->BiologicalAssay Target Biological Target (e.g., Kinase, Enzyme) Target->Docking Target->BiologicalAssay BindingAffinity Predicted Binding Affinity (Binding Energy) Docking->BindingAffinity Correlation Structure-Activity Relationship (SAR) BindingAffinity->Correlation Activity Biological Activity (e.g., IC50) BiologicalAssay->Activity Activity->Correlation

Caption: Logical flow from compound design to SAR analysis in drug discovery.

References

Application Notes and Protocols: In Vivo Evaluation of Pyrazole Derivatives in the Rat Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of pyrazole derivatives using the carrageenan-induced rat paw edema model, a classical and well-established method for screening potential anti-inflammatory agents.

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties.[1][2][3] The anti-inflammatory effect of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][4][5] The rat paw edema model is a widely used in vivo assay to assess the efficacy of novel anti-inflammatory agents by measuring the reduction of localized edema induced by an irritant, such as carrageenan.[5][6][7][8]

Mechanism of Action: COX Inhibition Pathway

The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effect is through the inhibition of the cyclooxygenase (COX) pathway. Upon inflammatory stimulus, arachidonic acid is released from the cell membrane and is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. Pyrazole derivatives, such as the well-known COX-2 inhibitor celecoxib, can selectively block the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins and reducing the inflammatory response.[1][2][4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 (Inducible) Inhibition Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2

Figure 1: Simplified COX pathway and the inhibitory action of pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the steps for inducing and measuring paw edema in rats to evaluate the anti-inflammatory activity of pyrazole derivatives.

1. Animals:

  • Species: Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle, with free access to food and water.

  • Ethical Approval: All experimental procedures must be approved by the Institutional Animal Ethical Committee.[5]

2. Materials and Reagents:

  • Test Pyrazole Derivatives

  • Carrageenan (1% w/v in sterile saline)[5][6]

  • Reference Drug (e.g., Indomethacin, Celecoxib)[5][9]

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose, DMSO)

  • Plethysmometer[5]

  • Syringes and needles

3. Experimental Procedure:

Figure 2: Workflow for the carrageenan-induced rat paw edema assay.

Step-by-Step Method:

  • Animal Preparation: Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group) as follows:

    • Group I (Control): Receives the vehicle only.

    • Group II (Reference): Receives the standard anti-inflammatory drug (e.g., Indomethacin, 5-10 mg/kg).[5]

    • Group III, IV, etc. (Test Groups): Receive the pyrazole derivatives at different doses.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before carrageenan injection.[5][6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[5]

  • Paw Volume Measurement: Measure the paw volume at various time intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[5]

  • Data Calculation:

    • Edema Volume: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀, where Vt is the paw volume at time 't'.

    • Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for the reference and test groups relative to the control group using the following formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

Data Presentation

The following tables summarize the anti-inflammatory activity of various pyrazole derivatives from different studies, presented as the percentage inhibition of carrageenan-induced paw edema.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundDose (mg/kg)Route of AdministrationTime (hours)% Inhibition of EdemaReference
K-350p.o.348.9%[10][11]
K-3100p.o.368.7%[10][11]
K-3200p.o.379.1%[10][11]
K-3100p.o.452.0%[10][11]
Pyrazoline 2d0.0057 mmol/kgi.p.-High Activity[2]
Pyrazoline 2e0.0057 mmol/kgi.p.-High Activity[2]
Compound 4a---48.71% (xylene-induced ear edema)[12]
Compound 5b---45.87% (xylene-induced ear edema)[12]
Compound 9b---43.67% (xylene-induced ear edema)[12]

Table 2: Comparative Anti-inflammatory Activity of Pyrazolone Derivatives

CompoundTime (hours)% Inhibition of Edema
Compound 4 145.5
255.2
360.0
455.6
Compound 6 148.5
258.6
364.4
461.1
Compound 7 151.5
262.1
368.9
464.4
Compound 8 150.0
256.9
361.1
456.7
Compound 10 153.0
263.8
372.2
467.8
Compound 12 154.5
265.5
374.4
470.0
Compound 13 151.5
262.1
368.9
464.4
Indomethacin 156.1
267.2
375.6
471.1

Data adapted from a study by Al-Abdullah et al. (2015).[9]

Conclusion

The carrageenan-induced rat paw edema model is a robust and reproducible method for the in vivo screening of novel pyrazole derivatives for their anti-inflammatory potential. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of drug discovery and development. The consistent findings across multiple studies highlight the promise of pyrazole-based compounds as effective anti-inflammatory agents, primarily through the inhibition of the COX pathway.

References

Crystallization techniques for 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Crystallization of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1][2][3] The document is intended for researchers, chemists, and drug development professionals seeking to obtain this compound in a highly pure, crystalline form suitable for further analysis and application. We delve into the foundational principles of crystallization, offer a systematic approach to solvent selection, and present step-by-step protocols for cooling, antisolvent, and vapor diffusion crystallization techniques. The causality behind experimental choices is explained to empower the user with a deep, mechanistic understanding of the process.

Introduction and Physicochemical Profile

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds, which are known for their broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][4][5] Effective purification is paramount, and crystallization is the most crucial method for achieving high purity in solid organic compounds.[6][7] The process relies on the principle that most solutes are more soluble in hot solvents than in cold ones.[8] By carefully cooling a saturated solution, the compound crystallizes, leaving impurities behind in the solvent.

A thorough understanding of the compound's physicochemical properties is the starting point for developing a robust crystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClN₂O₂[9]
Molecular Weight 222.63 g/mol [9]
Appearance Expected to be a solidGeneral Knowledge
Melting Point 265-269 °C (decomposes)[1]
Predicted Solubility Soluble in polar organic solvents (e.g., alcohols, acetone) and aqueous base; sparingly soluble in non-polar solvents and water.[10]

The molecule's structure, featuring a polar carboxylic acid group and a relatively non-polar chlorophenyl pyrazole core, dictates its solubility. The carboxylic acid group allows for deprotonation in basic solutions (e.g., aqueous NaOH), rendering it soluble, while the aromatic rings suggest solubility in organic solvents capable of π-π interactions and hydrogen bonding.

The Cornerstone: Strategic Solvent Selection

The choice of solvent is the most critical factor in successful crystallization.[11] An ideal solvent should dissolve the compound completely when hot but only sparingly when cold. This large solubility differential drives the crystallization process upon cooling.

Protocol 2.1: Systematic Solvent Screening

A preliminary screening with a range of solvents is essential to identify suitable candidates.

Methodology:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each tube, add a different solvent from Table 2 dropwise at room temperature, vortexing after each addition. Record the solubility.

  • If the compound does not dissolve in ~1 mL of solvent at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point.[10] Record whether the compound fully dissolves.

  • Allow the hot solutions that formed to cool slowly to room temperature, and then place them in an ice bath.[10]

  • Observe for the formation of well-defined crystals. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will yield a good recovery of crystalline material upon cooling.

Table 2: Suggested Solvents for Screening

Solvent ClassSolventPolarityRationale
Alcohols Ethanol, Methanol, IsopropanolPolar ProticOften effective for pyrazole derivatives; capable of hydrogen bonding with the carboxylic acid.[10]
Ketones AcetonePolar AproticGood general-purpose solvent for moderately polar compounds.[10]
Esters Ethyl AcetateMedium PolarityFrequently used for recrystallization; offers a different selectivity compared to alcohols.[10]
Ethers Tetrahydrofuran (THF)Medium PolarityA stronger solvent than ethyl acetate, can be useful if solubility is low in other solvents.
Aromatic TolueneNon-PolarMay dissolve the non-polar part of the molecule, but less likely to be a good single solvent.
Mixed Systems Ethanol/Water, Acetone/HexaneVariableUsed in antisolvent techniques; allows for fine-tuning of the solvent environment.[10]

Core Crystallization Protocols

Based on the solvent screen, one of the following techniques can be optimized to achieve high-purity crystals.

Technique 1: Cooling Crystallization

This is the most fundamental and widely used technique, ideal when a single solvent with a high-temperature coefficient of solubility is found.[6]

Causality: This method leverages the significant decrease in solute solubility as the temperature of the solution is lowered. Slow cooling is crucial as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[8] Rapid cooling can trap impurities and lead to the formation of small, impure crystals or amorphous powder.[6]

G A Dissolve Compound in Minimal Hot Solvent B Perform Hot Filtration (if insoluble impurities exist) A->B optional C Allow Solution to Cool Slowly (to Room Temperature) A->C impurities absent B->C D Induce Crystallization (if needed via scratching/seeding) C->D E Cool Further in Ice Bath (to maximize yield) C->E D->E F Isolate Crystals (via Vacuum Filtration) E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals under Vacuum G->H

Caption: Workflow for Cooling Crystallization.

Protocol 3.1: Step-by-Step Cooling Crystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture gently (e.g., on a hot plate or in a water bath).[10] Add just enough hot solvent to completely dissolve the solid.[8]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and simmer for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Large crystals are more likely to form with slow cooling.[7]

  • Initiation (If Necessary): If no crystals form, induce nucleation by scratching the inside of the flask at the liquid-air interface with a glass rod or by adding a tiny seed crystal of the pure compound.[7]

  • Yield Maximization: Once crystal formation is well underway, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[6]

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.[10]

Technique 2: Antisolvent Crystallization

This method is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"). The two solvents must be miscible.

Causality: Supersaturation is induced by adding an antisolvent, which reduces the overall solubility of the compound in the mixed solvent system.[12][13] The rate of antisolvent addition is critical; slow addition allows for controlled crystal growth, while rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.[12]

G A Dissolve Compound in Minimal 'Good' Solvent (e.g., Ethanol) B Slowly Add 'Antisolvent' (e.g., Water) until Turbidity Persists A->B C Gently Warm to Redissolve (optional, for clarity) B->C D Allow Solution to Cool Slowly B->D C->D E Isolate Crystals (via Vacuum Filtration) D->E F Wash Crystals with Solvent/Antisolvent Mixture E->F G Dry Crystals under Vacuum F->G

Caption: Workflow for Antisolvent Crystallization.

Protocol 3.2: Step-by-Step Antisolvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (e.g., water) dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[10]

  • Clarification (Optional): If significant precipitation occurs, add a few drops of the "good" solvent back into the mixture while warming gently until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to cool slowly and stand undisturbed. Crystals should form as the solution equilibrates.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a pre-mixed solution of the solvent/antisolvent in which the compound has low solubility.

  • Drying: Dry the purified crystals under vacuum.

Technique 3: Vapor Diffusion

This technique is excellent for obtaining very high-quality single crystals, often suitable for X-ray crystallography, and is particularly useful when only small amounts of material are available.[11][14]

Causality: This is a slow, controlled version of antisolvent crystallization. The more volatile antisolvent in an outer chamber slowly diffuses in the vapor phase into the inner chamber containing the dissolved compound.[15] This gradual change in solvent composition slowly brings the solution to supersaturation, promoting the growth of large, well-ordered crystals.[14]

G cluster_0 Sealed Outer Vessel (e.g., Jar) cluster_1 Inner Vial Antisolvent Pool of Volatile Antisolvent (e.g., Hexane, Diethyl Ether) Vapor Antisolvent Vapor Antisolvent->Vapor Evaporation Solution Solution of Compound in less volatile solvent (e.g., THF, Toluene) Vapor->Solution Diffusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction pathway, which is a prevalent method for this class of compounds.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete Vilsmeier-Haack reagent formation: Insufficient cooling or impure reagents (POCl₃, DMF).Ensure POCl₃ is freshly distilled and DMF is anhydrous. Prepare the Vilsmeier-Haack reagent at 0-5°C with constant stirring.
Low reactivity of the hydrazone intermediate: The hydrazone formed from 4-chloroacetophenone may be sterically hindered or electronically deactivated.Increase the reaction temperature to 70-80°C and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of the Vilsmeier-Haack reagent: Presence of moisture in the reaction setup.Use oven-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Formation of Multiple Products (Low Purity) Side reactions of the Vilsmeier-Haack reagent: Besides formylation, the Vilsmeier-Haack reagent can lead to other reactions if not controlled.Maintain the recommended reaction temperature. A significant increase in temperature can lead to undesired side products.
Incomplete cyclization: The intermediate formed after the Vilsmeier-Haack reaction may not have fully cyclized to the pyrazole ring.After the addition of the hydrazone, ensure the reaction is stirred at the recommended temperature for a sufficient duration.
Presence of unreacted starting materials: Incomplete reaction of 4-chloroacetophenone or the hydrazine derivative.Use a slight excess of the Vilsmeier-Haack reagent and ensure efficient mixing.
Difficulty in Product Isolation and Purification Product is soluble in the work-up solvent: The carboxylic acid product may have some solubility in the aqueous phase during work-up.Acidify the aqueous layer to a pH of 1-2 with concentrated HCl to ensure complete precipitation of the carboxylic acid. Cool the mixture in an ice bath before filtration.[1]
Oily product obtained instead of a solid: Presence of impurities or residual solvent.Triturate the oily product with a non-polar solvent like hexane or pentane to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.
Contamination with starting materials or by-products: Inefficient purification.Column chromatography using silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) can be employed for purification. Alternatively, purification can be achieved by forming the acid addition salt, crystallizing it, and then neutralizing it to get the pure product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process.[3] The first step is the condensation of 4-chloroacetophenone with a hydrazine derivative (e.g., phenylhydrazine) to form a hydrazone.[3] The second step is the cyclization of the hydrazone using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to form the pyrazole-4-carbaldehyde, which is then oxidized to the carboxylic acid.[3]

Q2: My yield is consistently low. What are the most critical parameters to optimize?

A2: To improve the yield, focus on the following parameters:

  • Purity of Reagents: Ensure all reagents, especially POCl₃ and DMF, are of high purity and anhydrous.

  • Reaction Temperature: Control the temperature during the formation of the Vilsmeier-Haack reagent (0-5°C) and during the cyclization step (typically 60-80°C).[4]

  • Reaction Time: Monitor the reaction by TLC to ensure it goes to completion. Insufficient reaction time can result in a mixture of starting materials and product.

  • Stoichiometry of Reagents: Using a slight excess of the Vilsmeier-Haack reagent can help drive the reaction to completion.

Q3: I am observing a significant amount of a by-product. What could it be?

A3: A common by-product in Vilsmeier-Haack reactions can be a result of incomplete formylation or side reactions. For instance, if the reaction conditions are not optimal, you might isolate the intermediate iminium salt or products from undesired reactions of the Vilsmeier reagent with the solvent or starting materials. In some cases, hydroxymethylation can occur as a side reaction.

Q4: What is the best way to purify the final product?

A4: The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent such as ethanol, or a mixture of ethanol and water.[4] If significant impurities are present, column chromatography on silica gel is a reliable method. Another effective purification technique involves dissolving the crude product in a suitable solvent and precipitating it as an acid addition salt by adding an inorganic or organic acid. The salt can then be isolated by filtration and neutralized to yield the pure carboxylic acid.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on established methods for pyrazole synthesis.[3]

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone formation)

  • In a round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone.

Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Cyclization)

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (30 mL) and cool it to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (30 mmol) dropwise with constant stirring, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier-Haack reagent.

  • Add a solution of the hydrazone from Step 1 (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier-Haack reagent.

  • After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Oxidation of Pyrazole-4-carbaldehyde to Carboxylic Acid
  • Suspend the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) in a mixture of acetone (50 mL) and water (10 mL).

  • Add potassium permanganate (KMnO₄) (10 mmol) portion-wise to the suspension while stirring vigorously.

  • Continue stirring at room temperature for 8-12 hours.

  • After the reaction is complete (indicated by the disappearance of the purple color), filter off the manganese dioxide precipitate.

  • Wash the precipitate with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to pH 1-2.

  • The precipitated 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is filtered, washed with cold water, and dried.

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Cyclization cluster_step3 Step 3: Oxidation start1 4-Chloroacetophenone + Phenylhydrazine reflux Reflux in Ethanol with Acetic Acid start1->reflux product1 Hydrazone Intermediate reflux->product1 reaction2 Add Hydrazone Heat to 60-70°C product1->reaction2 reagents2 POCl3 + DMF (Vilsmeier Reagent) reagents2->reaction2 product2 Pyrazole-4-carbaldehyde reaction2->product2 reaction3 Oxidation in Acetone/Water product2->reaction3 reagents3 KMnO4 reagents3->reaction3 final_product 3-(4-chlorophenyl)-1H- pyrazole-4-carboxylic acid reaction3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Issue cause1 Impure Reagents low_yield->cause1 cause2 Incorrect Temperature low_yield->cause2 cause3 Moisture Contamination low_yield->cause3 cause4 Incomplete Reaction low_yield->cause4 solution1 Use High Purity/ Anhydrous Reagents cause1->solution1 solution2 Optimize & Control Reaction Temperature cause2->solution2 solution3 Use Dry Glassware & Inert Atmosphere cause3->solution3 solution4 Monitor with TLC & Adjust Reaction Time cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole carboxylic acid derivatives?

A1: The primary methods for purifying pyrazole carboxylic acid derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the target compound, such as its polarity and solubility.

Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole carboxylic acid derivative?

A2: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used, especially when a single solvent does not provide the desired solubility profile.[1] The selection should be guided by the polarity of your specific derivative.

Q3: What are the typical impurities I might encounter in the synthesis of pyrazole carboxylic acid derivatives?

A3: Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), regioisomers (especially when using unsymmetrical starting materials), and colored byproducts arising from side reactions or degradation of reagents like phenylhydrazine.[2][3] Incomplete cyclization can also lead to pyrazoline intermediates as impurities.[2]

Q4: Can I use acid-base extraction to purify my pyrazole carboxylic acid derivative?

A4: Yes, acid-base extraction is a very effective technique. Pyrazole carboxylic acids possess both a weakly basic pyrazole ring and an acidic carboxylic acid group. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to its salt form and move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified pyrazole carboxylic acid.[4] Conversely, extraction with an aqueous acid can protonate the pyrazole ring, allowing for the removal of non-basic impurities.[3]

Q5: My pyrazole carboxylic acid derivative appears to be decarboxylating during purification. How can I prevent this?

A5: Decarboxylation can be a problem, particularly with pyrazole-4-carboxylic acids, and can be promoted by heat or harsh acidic or basic conditions. To minimize this, use milder heating during recrystallization and avoid prolonged exposure to strong acids or bases. If decarboxylation is a persistent issue, purification at lower temperatures using techniques like column chromatography might be a better alternative.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptoms:

  • Significantly lower than expected recovery of the final product after recrystallization or chromatography.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Recrystallization Solvent The chosen solvent may have high solubility for your compound even at low temperatures. Test a range of solvents or mixed-solvent systems to find one with a steep solubility curve.
Excessive Solvent in Recrystallization Using too much hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization If the compound crystallizes too quickly, impurities can become trapped within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals. If necessary, add a small amount of additional "good" solvent to the hot solution to slow down crystallization.
Loss During Column Chromatography The compound may be strongly adsorbed to the stationary phase or co-eluting with impurities. Optimize the eluent system by performing thorough TLC analysis beforehand. A gradient elution may be necessary.
Incomplete Reaction Low yield may originate from an incomplete synthesis reaction. Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the purification.[5]
Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • Broad melting point range.

  • Extra peaks in NMR or LC-MS spectra.

  • Multiple spots on TLC analysis of the purified product.

Possible Causes & Solutions:

Impurity TypeIdentification & Removal Strategy
Unreacted Starting Materials Identified by TLC and NMR. Unreacted 1,3-dicarbonyl compounds can often be removed by column chromatography. Unreacted hydrazine can be removed by an acidic wash during workup, as it will form a water-soluble salt.[2]
Regioisomers Often difficult to separate due to similar polarities. Fractional recrystallization can be effective if the isomers have different solubilities.[1] Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required for complete separation.[2]
Colored Impurities Often arise from hydrazine side reactions.[3] Treatment with activated charcoal in the hot recrystallization solution can adsorb these impurities. Acid-base extraction can also be effective in separating non-basic colored impurities.[3]

Data Presentation

Table 1: Effect of Recrystallization Solvent on the Yield of Pyrazole Derivatives

CompoundRecrystallization SolventYield (%)Reference
1-Phenyl-3-methyl-5-pyrazoloneMethanol-Acetone97.6[6]
1-Phenyl-3-methyl-5-pyrazoloneMethanol-Ethyl Acetate97.1[6]
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamideEthanol77[7]
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamideMethanol67[7]
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamiden-Propanol65[8]
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylaten-Pentyl Alcohol64[8]
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamideEthanol62[7]
5-R-1-aryl-1,5-dihydro-4H-pyrazole(3,4-d)pyrimidine-4-one derivativesIsopropanolHigher[9]
5-R-1-aryl-1,5-dihydro-4H-pyrazole(3,4-d)pyrimidine-4-one derivativesEthanolLower[9]

Table 2: Comparison of Purification Methods for Pyrazole Derivatives

Purification MethodPurity of Final ProductYield (%)Key Byproducts RemovedAdvantagesDisadvantages
Recrystallization Can be very high (>99%) with multiple recrystallizationsVariable, can be high if optimizedInsoluble and highly soluble impurities, some colored impuritiesCost-effective, scalable, can yield highly pure crystalline material.[10]Can be time-consuming, may result in low yield if not optimized.[10]
Column Chromatography Good to high, depends on separationTypically lower than recrystallization due to handling lossesImpurities with different polarities, including regioisomersVersatile, can separate complex mixtures, applicable to non-crystalline materials.More expensive, requires more solvent, can be less scalable than recrystallization.[10]
Acid-Base Extraction Good for removing neutral or basic/acidic impuritiesGenerally highNeutral impurities, unreacted basic/acidic starting materialsSimple, rapid, and effective for removing specific types of impurities.Not effective for separating compounds with similar acidic/basic properties.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole carboxylic acid derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.[1]

Protocol 2: Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly. Tap the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent) and carefully apply it to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carboxylic acid derivative.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction with Base: Add an aqueous solution of a weak base (e.g., 1 M sodium bicarbonate) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated pyrazole carboxylic acid will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The purified pyrazole carboxylic acid should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow start Crude Pyrazole Carboxylic Acid Derivative recrystallization Recrystallization start->recrystallization Solid Product column_chromatography Column Chromatography start->column_chromatography Oily or Complex Mixture acid_base_extraction Acid-Base Extraction start->acid_base_extraction Acidic/Basic Impurities purity_check Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check column_chromatography->purity_check acid_base_extraction->purity_check pure_product Pure Product purity_check->pure_product Purity OK troubleshoot Troubleshoot purity_check->troubleshoot Impure troubleshoot->recrystallization Re-purify troubleshoot->column_chromatography Re-purify

Caption: General purification workflow for pyrazole carboxylic acid derivatives.

Recrystallization_Troubleshooting start {Problem: Low Yield after Recrystallization} cause1 Too much solvent used? start->cause1 solution1 Solution: Use minimum hot solvent cause1->solution1 Yes cause2 Compound soluble when cold? cause1->cause2 No solution2 Solution: Choose a different solvent or mixed-solvent system cause2->solution2 Yes cause3 Cooled too quickly? cause2->cause3 No solution3 Solution: Allow for slow cooling cause3->solution3 Yes

Caption: Troubleshooting low yield in recrystallization.

Impurity_Removal_Logic start Impure Product Detected impurity_type Identify Impurity Type (TLC, NMR) start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Starting Material Spots on TLC regioisomer Regioisomer impurity_type->regioisomer Duplicate NMR Peaks colored_impurity Colored Impurity impurity_type->colored_impurity Visible Color solution_sm Acidic wash for hydrazine Column chromatography for dicarbonyl unreacted_sm->solution_sm solution_regioisomer Fractional recrystallization Preparative HPLC regioisomer->solution_regioisomer solution_colored Activated charcoal treatment Acid-base extraction colored_impurity->solution_colored

Caption: Decision tree for removing common impurities.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the C-4 formylation of the pyrazole nucleus. Here, we will delve into the intricacies of the reaction, troubleshoot common issues, and provide practical, field-tested advice to ensure the success of your experiments.

Foundational Knowledge: The Vilsmeier-Haack Reaction on Pyrazoles

The Vilsmeier-Haack (V-H) reaction is a cornerstone method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2][3] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][4][5] This electrophilic reagent then attacks the electron-rich C-4 position of the pyrazole ring.[6]

Core Mechanism

The reaction proceeds via two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The π-electron system of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired 4-formylpyrazole.

Vilsmeier_Mechanism

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: Low to No Conversion

Question: I've set up my Vilsmeier-Haack reaction, but I'm observing very low conversion of my starting pyrazole, or no reaction at all. What are the likely causes and how can I fix this?

Answer: This is a common issue, often related to the reactivity of your specific pyrazole substrate or the reaction conditions.

Causality & Solutions:

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[5][7] Therefore, the pyrazole ring must be sufficiently electron-rich to facilitate the electrophilic attack.

    • Electron-Withdrawing Groups (EWGs): If your pyrazole is substituted with strong EWGs (e.g., -NO₂, -CN, -SO₂R), the ring will be deactivated towards electrophilic substitution. In such cases, the reaction may require more forcing conditions or may not be feasible. A study on 5-chloropyrazoles noted that substrates with strong EWGs on an N-aryl substituent showed low reactivity.[8]

    • N-Unsubstituted Pyrazoles: Pyrazoles without a substituent on a nitrogen atom may fail to undergo formylation at the C-4 position under standard conditions.[6] This is because the acidic N-H proton can be abstracted, leading to an anionic pyrazolate species that is less reactive towards electrophiles.

  • Reaction Conditions: For less reactive substrates, adjusting the reaction parameters is crucial.

    • Temperature: Many procedures start at 0 °C, but for deactivated pyrazoles, higher temperatures are often necessary.[9] A systematic study on 5-chloro-1,3-dialkylpyrazoles showed that increasing the temperature from 70 °C to 120 °C significantly improved the yield.[8][10] Reaction temperatures can range from below 0°C to 80°C or higher depending on the substrate's reactivity.[11]

    • Reagent Stoichiometry: An excess of the Vilsmeier reagent is often required for challenging substrates. Increasing the molar ratio of DMF and POCl₃ can drive the reaction to completion. For 5-chloropyrazoles, using a 6-fold excess of DMF and a 4-fold excess of POCl₃ was found to be optimal.[8][10]

    • Solvent: While DMF often serves as both a reagent and a solvent, co-solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[9]

  • Reagent Quality:

    • Anhydrous Conditions: POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

    • DMF Quality: Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the reaction.[12] If your DMF has a fishy odor, it should be purified or replaced.[12]

ParameterStandard ConditionFor Less Reactive Substrates
Temperature 0 °C to Room Temp70 °C to 120 °C
Reagent Ratio 1.1 - 1.5 equivalents5 - 6 equivalents
Substituents Electron-donating groupsConsider alternative methods for strong EWGs
FAQ 2: Formation of Chlorinated Byproducts

Question: My reaction is working, but I'm isolating a significant amount of a chlorinated byproduct alongside my desired aldehyde. What's happening and how can I prevent it?

Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃.[9]

Causality & Solutions:

  • Mechanism of Chlorination: The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent. At higher temperatures, this side reaction becomes more pronounced.[9] In some cases, functional groups on the pyrazole, such as a hydroxyl group, can be replaced by chlorine.

  • Mitigation Strategies:

    • Temperature Control: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize chlorination.[9]

    • Alternative Reagents: If chlorination persists, consider generating the Vilsmeier reagent with alternative activating agents such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[9]

    • Prompt Work-up: Once the reaction is complete (monitored by TLC or LC-MS), proceed with the aqueous work-up immediately. This hydrolyzes the reactive intermediates and minimizes contact time with any remaining chlorinating species.[9]

Troubleshooting_Chlorination

FAQ 3: Poor Regioselectivity or Multiple Formylations

Question: I'm getting a mixture of products, including what appears to be a di-formylated pyrazole. How can I improve the selectivity for mono-formylation at the C-4 position?

Answer: The Vilsmeier-Haack reaction is generally highly regioselective for the C-4 position of the pyrazole ring. However, over-formylation can occur with highly activated substrates or under harsh conditions.

Causality & Solutions:

  • Substrate Activation: Pyrazoles with multiple strong electron-donating groups can be susceptible to a second formylation, although this is less common than with other heterocycles like pyrroles.

  • Reaction Control:

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to your substrate.[9] A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[9] Avoid large excesses of the reagent if you are observing di-formylation.

    • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyrazole substrate can prevent localized high concentrations of the reagent and improve selectivity.[9]

    • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product over time.[9]

FAQ 4: Unexpected Cyclization or Rearrangement Products

Question: I've isolated a product with a completely different heterocyclic core than the pyrazole I started with. What could have happened?

Answer: While less common for simple pyrazoles, the Vilsmeier-Haack reaction is a powerful tool for constructing new heterocyclic rings when specific functional groups are present in the starting material. Hydrazones, for example, can undergo cyclization and formylation in one pot to yield 4-formylpyrazoles.[13][14]

Causality & Solutions:

  • Reactive Functional Groups: If your pyrazole substrate contains other nucleophilic sites or groups that can participate in intramolecular reactions (e.g., a suitably positioned amine, hydroxyl, or activated methylene group), the Vilsmeier reagent can initiate a cascade reaction leading to cyclization.

  • Example - Pyrazolo[3,4-b]pyridines: It has been demonstrated that certain pyrazole derivatives can be transformed into condensed pyrazolo[3,4-b]pyridines under Vilsmeier-Haack conditions.[3][15]

  • Analysis and Prevention:

    • Thorough Characterization: Fully characterize your unexpected product using NMR, Mass Spectrometry, and if possible, X-ray crystallography to understand the transformation that has occurred.

    • Protecting Groups: If you wish to avoid these side reactions, consider protecting the reactive functional groups on your pyrazole substrate before subjecting it to the Vilsmeier-Haack conditions.

Standard Experimental Protocol

This is a general protocol for the formylation of a moderately activated pyrazole. Note: This protocol should be optimized for each specific substrate.

Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloropyrazole[8]
  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5-6 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2-4 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the 5-chloropyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like DCE.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120 °C for less reactive 5-chloropyrazoles).

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours at elevated temperatures).

    • Once complete, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 4-formylpyrazole.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for Pyrazole Cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical structural motif in a vast array of pharmaceuticals and agrochemicals, making their efficient synthesis a cornerstone of modern medicinal and organic chemistry.[1][2][3]

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5][6][7][8] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, formation of regioisomers, and difficult purifications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these common issues and optimize your reaction conditions for successful pyrazole synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common and specific issues encountered during pyrazole cyclization experiments.

Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common culprits and how can I address them?

Low yield is a multifaceted problem that can originate from several factors. A systematic approach is crucial for effective troubleshooting.[6][9]

  • Purity of Starting Materials:

    • 1,3-Dicarbonyl Compound: Impurities in the dicarbonyl starting material can lead to unwanted side reactions, consuming your reactants and complicating the purification process.[9] Ensure the purity of your dicarbonyl compound through methods like distillation or recrystallization before use.

    • Hydrazine Derivative: Hydrazines, especially hydrazine hydrate and substituted hydrazines, can degrade over time or be contaminated with water or other impurities.[9] Using a freshly opened bottle or purifying the hydrazine (e.g., by distillation) is highly recommended.[9]

  • Reaction Stoichiometry:

    • While a 1:1 stoichiometry is theoretically required, in practice, using a slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) can often drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[9]

  • Suboptimal Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the reactivity of your substrates. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[1][10] If your yield is low at room temperature, try gradually increasing the temperature. Conversely, if you observe significant byproduct formation at higher temperatures, running the reaction at a lower temperature for a longer duration might be beneficial.[11]

    • Reaction Time: It's essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the degradation of the product or the formation of byproducts.

    • Solvent: The choice of solvent plays a critical role. Protic solvents like ethanol and acetic acid are commonly used and can facilitate the proton transfer steps in the mechanism.[4] However, in some cases, aprotic dipolar solvents like DMF or NMP have been shown to give better results, particularly for regioselective syntheses.[4][5] Fluorinated alcohols such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have also been shown to improve regioselectivity.[12]

    • pH/Catalyst: The Knorr synthesis is often acid-catalyzed.[7][13] A few drops of a mineral acid (like HCl) or an organic acid (like acetic acid) can significantly accelerate the reaction.[14] However, the pH needs to be carefully controlled, as strongly acidic conditions can promote side reactions.[9] For certain substrates, Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[11] In some instances, particularly with electron-deficient substrates, the reaction may proceed better without a catalyst in a high-boiling solvent.[11]

  • Side Reactions:

    • Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to hydrazone intermediates.[6][9]

Regioselectivity Issues

Q2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][9] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[8][9]

  • Steric and Electronic Effects: The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both reactants.[2][9]

    • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.

    • Electronic Effects: Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Strategies to Improve Regioselectivity:

    • Solvent Choice: As mentioned earlier, using fluorinated alcohols like TFE or HFIP can significantly enhance regioselectivity in favor of one isomer.[12] Aprotic dipolar solvents have also been reported to provide better regioselectivity compared to protic solvents in certain cases.[4][5]

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of the thermodynamically more stable regioisomer.

    • Protecting Groups: In some cases, using a protecting group on one of the carbonyls to direct the initial attack of the hydrazine can be a viable strategy.

    • Alternative Synthetic Routes: If controlling regioselectivity via the Knorr synthesis proves difficult, consider alternative methods such as 1,3-dipolar cycloaddition reactions, which can offer better control over the final product's regiochemistry.[4]

Reaction Monitoring and Work-up

Q3: My reaction mixture has turned dark brown/black. Is this normal, and how should I proceed with the work-up?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[9] This is often due to the formation of colored impurities from the starting materials or oxidative side reactions.[9]

  • Neutralization: If an acid catalyst or a hydrazine salt was used, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[9] Adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[9]

  • Purification:

    • Filtration: If the product precipitates out of the reaction mixture upon cooling, it can be collected by vacuum filtration.[9] Washing the collected solid with a cold solvent can help remove some of the colored impurities.

    • Extraction: If the product is soluble in the reaction solvent, the solvent can be removed under reduced pressure, and the residue can be purified by extraction.

    • Recrystallization: This is a very effective method for purifying solid pyrazole products and removing colored impurities.[9][15] Common solvents for recrystallization include ethanol, methanol, and mixtures like ethanol/water.[15]

    • Column Chromatography: For non-crystalline products or mixtures of regioisomers, column chromatography on silica gel is a standard purification technique.[9]

Modern Synthetic Approaches

Q4: Are there more modern and efficient methods for pyrazole synthesis besides the traditional Knorr reaction?

Yes, several modern techniques have been developed to improve the efficiency and sustainability of pyrazole synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[16][17][18] For pyrazole synthesis, microwave-assisted methods can significantly reduce reaction times (from hours to minutes), often with improved yields and selectivity.[16][18][19][20] This technique can also be performed under solvent-free conditions, making it a greener alternative.[19][21][22]

  • Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound can also enhance reaction rates and yields in pyrazole synthesis.[16][17]

  • Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency.[23][24] Several multicomponent strategies for the synthesis of highly substituted pyrazoles have been reported.[23]

  • Flow Chemistry: Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. Two-stage flow synthesis of pyrazoles from acetophenones has been successfully demonstrated.[25]

Experimental Protocols & Data

Protocol 1: Classic Knorr Pyrazole Synthesis

This protocol describes the synthesis of a simple pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in the round-bottom flask.

  • Slowly add the hydrazine derivative to the solution while stirring. If using a hydrazine salt, a mild base like sodium acetate may be added.[9]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[9]

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration.[9] Otherwise, remove the solvent under reduced pressure.[9]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
ParameterCondition ACondition BCondition CRationale for Optimization
Solvent EthanolAcetic AcidTolueneSolvent polarity can influence reaction rate and selectivity.
Temperature Room Temp50 °CRefluxHigher temperatures can increase reaction rate but may also lead to side products.
Catalyst NoneAcetic Acid (cat.)HCl (cat.)Acid catalysis can accelerate the condensation and cyclization steps.[13]
Time 2 hours8 hours24 hoursOptimal reaction time needs to be determined by monitoring.
Yield LowModerateHighA systematic variation of parameters is key to maximizing yield.

Visualizing the Process

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

This diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis, from the initial condensation to the final aromatization.[6][7]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify & restart Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry If pure Evaluate_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) Optimize_Stoichiometry->Evaluate_Conditions Consider_Side_Reactions Investigate Potential Side Reactions Evaluate_Conditions->Consider_Side_Reactions Improve_Purification Refine Purification Technique Consider_Side_Reactions->Improve_Purification Success Improved Yield Improve_Purification->Success

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Overcoming Compound Solubility Issues in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing compound solubility, a critical and often underestimated challenge in biological research and drug discovery. Poor compound solubility can lead to a cascade of experimental problems, including underestimated compound potency, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming these issues to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What is the first thing I should check?

A1: This phenomenon, often called "crashing out," is the most common solubility issue.[4] The first step is to verify your final DMSO and compound concentrations. The final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%.[4][5][6][7] Concurrently, confirm that your final compound concentration is not exceeding its known aqueous solubility limit.

Q2: Could poor solubility be the reason for inconsistent results or lower-than-expected potency in my assay?

A2: Yes, absolutely. If a compound is not fully dissolved, the actual concentration available to interact with the target is lower than the nominal concentration you've calculated.[1][8] This leads to an underestimation of activity and is a major source of variable data.[2][3]

Q3: How can I quickly assess the solubility of my compound in my specific assay buffer?

A3: A simple method is to measure turbidity. Prepare a series of dilutions of your compound in the assay buffer, just as you would for your experiment. After incubation, measure the light scattering using a nephelometer or absorbance at a high wavelength (e.g., >500 nm) on a plate reader.[9] A significant increase in signal at higher concentrations indicates precipitation.[9]

Q4: Are there alternatives to DMSO if my compound is not soluble even in 100% DMSO?

A4: While DMSO is a powerful and widely used solvent, some highly lipophilic compounds may require alternatives.[5][10] Other organic solvents like ethanol, or co-solvent systems involving polyethylene glycol (PEG) or glycerol can be explored.[10][11] However, you must always validate the compatibility of any new solvent with your specific assay system to ensure it doesn't interfere with the biological components or readout.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic workflow for addressing solubility challenges, from initial assessment to advanced formulation strategies.

Guide 1: Initial Diagnosis and Assessment

The first step in solving a problem is understanding its nature and severity.

Visual Inspection: The simplest check is to visually inspect your solutions. After diluting the compound stock into the assay buffer, hold the plate or tube up to a light source. Look for cloudiness, particulates, or a film on the surface, which are all signs of precipitation.

Kinetic Solubility Assessment: For a more quantitative measure, a kinetic solubility assay is recommended. This assesses the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of most biological assays.[12]

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).[5]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to generate a range of concentrations.[4]

  • Dilution into Assay Buffer: Transfer a small, fixed volume of each DMSO concentration into wells containing your final assay buffer, ensuring the final DMSO concentration is consistent and assay-relevant (e.g., 0.5%).

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 30 minutes at room temperature).

  • Measurement: Measure the turbidity using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 500-650 nm).[9]

  • Analysis: The concentration at which a sharp increase in turbidity is observed is the approximate kinetic solubility limit in your assay buffer.[4]

Guide 2: Systematic Troubleshooting Workflow

If the initial assessment confirms a solubility issue, follow this systematic approach to find a solution.

dot

G cluster_0 cluster_1 Phase 1: Optimization of Dilution & Solvent cluster_2 Phase 2: Buffer & Formulation Modification cluster_3 Phase 3: Advanced Strategies cluster_4 start Precipitation Observed in Assay a1 Verify/Lower Final Compound Concentration start->a1 Is concentration too high? a2 Optimize Dilution Protocol (e.g., serial dilution in buffer) a1->a2 Yes/No end Problem Solved: Proceed with Assay a1->end Success a3 Increase Final DMSO % (Validate Assay Tolerance First) a2->a3 Still Precipitates a2->end Success a4 Use Sonication Post-Dilution a3->a4 Still Precipitates a3->end Success b1 Adjust Buffer pH a4->b1 Still Precipitates a4->end Success b2 Add Surfactants (e.g., Tween-20, Triton X-100) b1->b2 Still Precipitates b1->end Success b3 Add Solubilizing Excipients (e.g., Cyclodextrins) b2->b3 Still Precipitates b2->end Success c1 Use Co-solvents (e.g., PEG, Glycerol) b3->c1 Still Precipitates b3->end Success c2 Prepare Amorphous Solid Dispersion (Lyophilization) c1->c2 Still Precipitates c1->end Success c2->end Success

Caption: A decision tree for addressing compound precipitation in assays.

  • Lower Compound Concentration: The simplest solution is often to reduce the highest concentration in your dose-response curve to below the measured solubility limit.[1]

  • Optimize Dilution Protocol: Avoid large, single-step dilutions from 100% DMSO into an aqueous buffer. Instead, perform serial dilutions. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1][8]

  • Increase DMSO (with caution): Slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) can sometimes keep a compound in solution. However, you must run a vehicle control to confirm that the higher DMSO concentration does not independently affect your assay's performance or cell viability.[4][13]

  • Sonication: Brief sonication in a water bath after dilution can help break up and re-dissolve fine precipitates, creating a more homogenous solution.[5][14]

If optimizing the solvent and dilution is insufficient, modifying the assay buffer or formulation is the next step.

  • pH Adjustment: The solubility of ionizable compounds (weak acids or bases) is highly dependent on pH.[15] Adjusting the buffer pH can shift the equilibrium towards the more soluble, ionized form of the compound.[16][17]

    • For acidic compounds: Increasing the pH (making the buffer more basic) increases solubility.[18]

    • For basic compounds: Decreasing the pH (making the buffer more acidic) increases solubility.[18]

    • Causality: Altering the pH changes the protonation state of the compound. The charged, ionized form is generally more soluble in aqueous media due to favorable electrostatic interactions with water molecules.[16]

  • Use of Surfactants: Non-ionic surfactants can dramatically improve the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[19][20]

    • Mechanism: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles). The hydrophobic tails form the core, creating a microenvironment where a lipophilic drug can partition, while the hydrophilic heads face the aqueous buffer, rendering the entire complex soluble.[20]

    • Common Choices: Tween-20 and Triton X-100 are mild, non-ionic detergents frequently used in enzyme assays at low concentrations (e.g., 0.01-0.05%).[14][21] Tween-20 is generally considered milder and less likely to denature proteins than Triton X-100.[22][23]

  • Use of Solubilizing Excipients (Cyclodextrins):

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can form inclusion complexes by trapping a poorly soluble "guest" molecule within their central cavity, thereby increasing its apparent water solubility.[25][26][27]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and a good safety profile, making it suitable for many in vitro and in vivo applications.[25][28]

Solubilizing Agent Mechanism of Action Typical Assay Concentration Considerations
Tween-20 Micellar Encapsulation0.01% - 0.05%Milder surfactant, generally preferred for preserving protein structure.[22][23]
Triton X-100 Micellar Encapsulation0.01% - 0.05%More potent solubilizer than Tween-20, but may be harsher on proteins.[21][23]
Hydroxypropyl-β-CD Inclusion Complex Formation1-10 mM (Varies)Can significantly increase solubility; generally low toxicity in assays.[25]

For the most challenging compounds, more advanced formulation techniques may be necessary.

  • Co-solvents: Using a mixture of solvents can enhance solubility.[29] Adding a water-miscible organic solvent like polyethylene glycol (PEG) or glycerol to the aqueous buffer can increase the solubility of lipophilic compounds.[10][11] The mechanism involves reducing the polarity of the bulk solvent.

  • Amorphous Solid Dispersions: The crystalline form of a compound is less soluble than its amorphous (non-crystalline) form. Converting a compound to an amorphous state can improve its dissolution rate and kinetic solubility.[14]

    • Method: Lyophilization (freeze-drying) is a common method to produce an amorphous solid dispersion.[30] The compound is dissolved in a suitable solvent system (e.g., with excipients) and then rapidly freeze-dried, trapping it in a high-energy, amorphous state.[30]

Guide 3: Best Practices for Stock Solution Preparation and Handling

Preventing solubility issues starts with proper handling of your compound stocks.

  • Weighing: Use a calibrated analytical balance to accurately weigh the compound.[31] For small quantities, it's often more accurate to weigh a slightly larger amount, note the exact mass, and calculate the precise concentration.[31]

  • Solvent Addition: Add high-purity, anhydrous DMSO to the solid compound in a sterile, appropriate container (e.g., a glass vial).[32]

  • Dissolution: Vortex the solution thoroughly. If the compound is slow to dissolve, gentle warming (e.g., 37°C water bath) or brief sonication can be used, but be mindful of compound stability.[5][9]

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before storage.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or absorb water from the atmosphere, reducing solubility.[3][5] Store at -20°C or -80°C in tightly sealed containers.[5]

dot

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution (Crucial Step) cluster_2 Final Serial Dilution cluster_3 Assay Plate stock 10 mM Compound in 100% DMSO intermediate 100 µM Compound in Assay Buffer + 1% DMSO stock->intermediate 1:100 Dilution serial Serial Dilution in Assay Buffer (Final DMSO <0.5%) intermediate->serial Creates Working Concentrations assay Add to Cells/Target serial->assay Final Step

Caption: Recommended workflow for diluting DMSO stocks for assays.

References

Technical Support Center: A-Z Guide to Impurity-Free Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for navigating the intricacies of pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are committed to achieving the highest levels of purity in their pyrazole-containing compounds. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to streamline your workflow and enhance the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my pyrazole synthesis, and where do they come from?

A1: Understanding the origin of impurities is the first step toward eliminating them. In pyrazole synthesis, particularly the widely used Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, several common byproducts can arise.[1][2][3][4]

  • Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[5][6] This leads to the formation of two different pyrazole regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[1][7] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[6]

  • Pyrazoline Intermediates: Incomplete cyclization or subsequent aromatization can result in the presence of pyrazoline intermediates as impurities.[1]

  • Hydrazine-Related Byproducts: Side reactions involving the hydrazine starting material can generate colored impurities, often resulting in yellow or red hues in the reaction mixture.[1][6] Hydrazine derivatives can also degrade over time, so using a fresh or recently purified reagent is recommended.[6]

  • Di-addition Products: In some instances, a di-addition of the hydrazine to the dicarbonyl compound can occur, leading to more complex impurities.[1][7]

  • Unreacted Starting Materials: The presence of unreacted 1,3-dicarbonyl compounds and/or hydrazine is a common issue stemming from incomplete reactions.[1]

Q2: My TLC plate shows multiple spots after the reaction. How can I definitively identify these impurities?

A2: A multi-spot TLC is a clear indicator of a complex mixture. A systematic approach is crucial for impurity identification.

  • Co-spotting: The simplest first step is to co-spot your reaction mixture alongside the starting materials on the same TLC plate. This will quickly reveal if any of the impurity spots correspond to unreacted starting materials.[8]

  • Spectroscopic Analysis: For definitive structural elucidation, spectroscopic methods are indispensable.[9]

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying the structure of your impurities. Duplicate sets of peaks in the ¹H NMR spectrum often suggest the presence of regioisomers.[1][9]

    • Mass Spectrometry (MS) and GC-MS: These techniques are essential for determining the molecular weight of the impurities and can provide valuable fragmentation patterns to aid in structural identification.[1]

  • Isolation: If possible, isolating a small amount of the major impurity through preparative TLC or a small-scale column can provide a clean sample for detailed spectroscopic analysis.[8]

Q3: My pyrazole product is an oil and won't solidify. What's causing this, and how can I fix it?

A3: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point.[8]

  • High-Vacuum Evaporation: The first step is to ensure all volatile solvents have been thoroughly removed. Use a rotary evaporator followed by a high-vacuum pump to eliminate any lingering solvent.[8]

  • Column Chromatography: This is a highly effective method for purifying oily products and removing the impurities that may be preventing crystallization.[8][10]

  • Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexane or pentane) to the oil and vigorously stirring or sonicating. This can sometimes induce crystallization by "washing away" the impurities that are keeping it an oil.

  • Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the oil can induce crystallization.[11]

Troubleshooting Guides: From Problem to Purity

This section provides a structured approach to tackling specific challenges you may encounter during your pyrazole synthesis and purification.

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra exhibit duplicate sets of peaks corresponding to the desired product.[1]

    • Multiple, closely-eluting spots are observed on TLC.[1]

    • The melting point of the isolated product is broad.[1]

  • Causality: The formation of regioisomers is a direct consequence of the reaction of a non-symmetrical 1,3-dicarbonyl compound with a hydrazine. The nucleophilic nitrogen of the hydrazine can attack either of the two electrophilic carbonyl carbons, leading to two distinct pyrazole products.[5][6]

  • Troubleshooting Workflow:

    start Regioisomer Formation Detected step1 Modify Reaction Conditions start->step1 step2 Solvent Polarity Adjustment e.g., Ethanol vs. Toluene step1->step2 Experiment with step3 Temperature Control Lower temperatures may favor one isomer step1->step3 Experiment with step4 pH Modification Acidic or basic conditions can influence regioselectivity[6] step1->step4 Experiment with step5 Purification Strategy step2->step5 step3->step5 step4->step5 step6 Column Chromatography Optimize solvent system (e.g., hexane/ethyl acetate gradient)[8] step5->step6 Primary Method step7 Fractional Recrystallization If solubilities differ significantly[11] step5->step7 Alternative step8 Chiral Separation (if applicable) HPLC or SFC with a chiral stationary phase[12] step5->step8 For Enantiomers end Pure Regioisomer step6->end step7->end step8->end

    Caption: Troubleshooting workflow for managing regioisomer formation.

Issue 2: Persistent Colored Impurities
  • Symptoms: The reaction mixture or final product has a persistent yellow, red, or brown color.[1]

  • Causality: Colored impurities often arise from side reactions of the hydrazine starting material, particularly with prolonged heating or in the presence of air (oxidation).[1][6]

  • Solutions:

    • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb many colored impurities. Filter the mixture through celite to remove the charcoal before proceeding with purification.[8]

    • Acid-Base Extraction: Pyrazoles are weakly basic. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will form a water-soluble salt and move to the aqueous phase, leaving non-basic colored impurities in the organic layer. The aqueous layer can then be basified and the pure pyrazole extracted with an organic solvent.[1]

    • Recrystallization: This is often a very effective method for removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.[8][11]

Issue 3: Presence of Unreacted Starting Materials
  • Symptoms: TLC and NMR analysis clearly show the presence of the 1,3-dicarbonyl compound and/or hydrazine in the crude product.[1]

  • Causality:

    • Insufficient reaction time or temperature.

    • Sub-optimal stoichiometry of the reactants.

    • Degradation or poor quality of the starting materials.[6]

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the progress by TLC.[6] Ensure the stoichiometry is correct; sometimes a slight excess of one reagent can be beneficial.[1]

    • Purification Strategies:

      • Unreacted 1,3-dicarbonyl: Can typically be removed by column chromatography.[1]

      • Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.[1]

Experimental Protocols

Protocol 1: Purification of a Crude Pyrazole by Recrystallization

This protocol is a general guideline for purifying a solid pyrazole derivative. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11]

    • Common single solvents include ethanol, methanol, isopropanol, ethyl acetate, and cyclohexane.[11]

    • Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[11]

  • Dissolution:

    • Place the crude pyrazole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves. Using excess solvent will reduce your yield.[11]

  • Decolorization (if necessary):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.

    • Gently heat the solution for a few minutes, then filter it hot through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification of a Crude Pyrazole by Column Chromatography

This is a standard method for separating pyrazoles from impurities with different polarities.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC).

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand to the top.

  • Loading the Sample:

    • Dissolve the crude pyrazole in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure pyrazole.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Scalable, cost-effective, can remove colored impurities effectively.[11]May not be effective for separating regioisomers; potential for yield loss in the mother liquor.[11]
Column Chromatography >99%Excellent for separating compounds with different polarities, including regioisomers.[8]Can be time-consuming and require large volumes of solvent; may not be ideal for large-scale purification.
Acid-Base Extraction VariableGood for removing non-basic impurities.[1]Only applicable if the pyrazole is sufficiently basic and impurities are not.

Visualizing the Knorr Pyrazole Synthesis and Potential Pitfalls

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis and highlights the key steps where impurities can arise.

cluster_reactants Reactants cluster_intermediates Intermediates & Side Reactions cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Formation Initial Condensation Can lead to regioisomers if dicarbonyl is unsymmetrical 1,3-Dicarbonyl->Hydrazone_Formation:f0 Di-addition Di-addition Product 1,3-Dicarbonyl->Di-addition Hydrazine Hydrazine Hydrazine->Hydrazone_Formation:f0 Hydrazine->Di-addition Excess Hydrazine Pyrazoline_Intermediate Incomplete Aromatization Hydrazone_Formation:f0->Pyrazoline_Intermediate Cyclization Pyrazole Desired Pyrazole Product Pyrazoline_Intermediate->Pyrazole Aromatization (-H2O)

Caption: Knorr pyrazole synthesis pathway and common impurity formation points.

By understanding the fundamental principles of pyrazole synthesis and employing systematic troubleshooting and purification strategies, you can consistently achieve high-purity compounds for your research and development endeavors.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues leading to poor reproducibility in antifungal susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for the same organism and antifungal agent vary significantly between experiments. What are the common causes?

A1: Inter-laboratory and even intra-laboratory variability is a known challenge in antifungal susceptibility testing.[1] Several factors can contribute to these discrepancies:

  • Protocol Deviations: Minor variations in experimental procedures, such as incubation time, temperature, and media preparation, can lead to different results.[1] Strict adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical.[1][2]

  • Inoculum Preparation: Inconsistent inoculum densities are a primary source of variable MICs.[1] The spectrophotometric method for adjusting inoculum concentration is recommended for higher reproducibility.[3]

  • Endpoint Reading: Subjectivity in visually determining the MIC endpoint, especially for fungistatic agents like azoles where trailing growth is common, can lead to inconsistencies. Using a spectrophotometer for a more objective reading can improve reproducibility.[4]

Q2: I'm observing "trailing," or reduced but persistent growth, across a wide range of azole concentrations, making it difficult to determine a clear MIC. How can I address this?

A2: The trailing effect is a well-documented phenomenon with azole antifungals. The recommended approach by both CLSI and EUCAST for azoles is to determine the MIC at the lowest drug concentration that shows a significant decrease in growth (typically ≥50%) compared to the growth control.[2] This can be assessed visually or more objectively with a spectrophotometer.[2][4]

Q3: My disk diffusion assay results show inconsistent zone diameters for the same isolate. What should I check?

A3: Inconsistent zone diameters in disk diffusion assays can be caused by several factors:

  • Inoculum Lawn: The inoculum should be spread evenly to create a confluent lawn of growth. Uneven streaking can lead to irregular zone shapes. If individual colonies are visible after incubation, the inoculum was too light, and the test should be repeated.[6]

  • Disk Placement: Disks should be placed firmly on the agar to ensure complete contact.[6] Avoid placing them too close to the edge of the plate or to each other to prevent overlapping zones.[6][7] A maximum of 12 disks on a 150mm plate and 6 on a 100mm plate is recommended.[6][7]

Q4: Can the form of the fungal inoculum (e.g., conidia vs. hyphae) affect the MIC results for molds?

A4: Studies have investigated the impact of the inoculum form on antifungal susceptibility results for molds like Aspergillus spp. While some research indicates no significant difference in MICs between ungerminated conidia, germinated conidia, and hyphae for certain antifungals, the reproducibility can be lower with ungerminated conidia for some drugs like itraconazole.[8][9][10] For standardized testing, it is crucial to follow the specific inoculum preparation guidelines provided by CLSI or EUCAST for filamentous fungi.

Q5: How critical is the choice of growth medium for assay reproducibility?

A5: The growth medium is a critical variable. Standardized methods from CLSI and EUCAST specify the use of RPMI 1640 medium buffered with MOPS to ensure a stable pH.[3][11] Using a different medium can significantly alter MIC values. For instance, testing Candida albicans at a lower pH can result in higher MICs for certain antifungals.[3] While modifications have been proposed for fastidious organisms, adherence to the recommended medium is essential for comparability of results.[3][12]

Data Presentation: Factors Affecting Reproducibility

The following tables summarize key quantitative data on variables that can influence the reproducibility of antifungal assays.

Table 1: Impact of Inoculum Size on Antifungal MICs for Filamentous Fungi

Antifungal AgentFungal SpeciesInoculum Size (CFU/mL)Observed Effect on MIC
5-Fluorocytosine Aspergillus spp.10² vs. 10⁴>10-fold increase in MIC with higher inoculum.[13]
Itraconazole Rhizopus arrhizus, Pseudallescheria boydii10² vs. 10⁴Significant, species-dependent increase in MIC with higher inoculum.[13]
Amphotericin B Most species tested10² to 10⁵Minimal effect on MIC, except for P. boydii.[13]
Miconazole Pseudallescheria boydii10² to 10⁵No significant effect on MIC.[13]

Table 2: Comparison of CLSI and EUCAST Broth Microdilution Protocols for Yeasts

ParameterCLSI (M27)EUCAST (E.Def 7.3.2)Impact on Reproducibility
Inoculum Size 0.5–2.5 x 10³ cells/mL[5]1–5 x 10⁵ cells/mLHigher inoculum can lead to higher MICs for some drug-organism combinations.[3]
Endpoint Reading Visual or spectrophotometric[2]Spectrophotometric recommended[2]Spectrophotometric reading is more objective and reproducible.[4]
Incubation Time 24 hours for Candida spp.[14]24 hours (can be extended to 48 hours)Longer incubation can lead to higher MICs, especially with trailing.[4]
Glucose in RPMI 0.2%2%Higher glucose can support more robust growth.

Table 3: Quality Control (QC) Ranges for Reference Strains (Example)

Note: Always refer to the latest CLSI M27M44S or EUCAST QC tables for current ranges.[15][16]

QC StrainAntifungal AgentCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole2.0 - 8.00.5 - 4.0
Candida krusei ATCC 6258Amphotericin B0.5 - 2.00.25 - 2.0
Candida parapsilosis ATCC 22019Anidulafungin (50% inhibition, 24h)0.25 - 2.0[17]Not specified
Candida krusei ATCC 6258Anidulafungin (50% inhibition, 24h)0.03 - 0.12[17]Not specified

Experimental Protocols

1. CLSI M27 Broth Microdilution Method for Yeasts (Summarized)

This protocol is a summary based on the CLSI M27 standard.[5]

  • Inoculum Preparation:

    • Subculture yeast onto Sabouraud dextrose agar and incubate at 35°C.

    • Select several colonies and suspend in sterile saline.

    • Adjust the suspension to a 0.5 McFarland turbidity standard using a spectrophotometer (at 530 nm) or visually.[3]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

  • Assay Procedure:

    • Use 96-well U-bottom microtiter plates.[5]

    • Prepare serial two-fold dilutions of the antifungal agent in RPMI 1640 medium (buffered with MOPS) in the wells.

    • Inoculate each well with the prepared yeast suspension. Include a drug-free well as a growth control.

    • Incubate the plate at 35°C for 24 hours.[14]

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the control.

    • For azoles, this is typically a ≥50% reduction in turbidity.[2]

    • For amphotericin B, the endpoint is complete inhibition of growth (100%).[2]

2. CLSI M44 Disk Diffusion Method for Yeasts (Summarized)

This protocol is a summary based on the CLSI M44 standard.[18]

  • Medium and Inoculum Preparation:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5] The agar should be poured to a depth of 4 mm.

    • Prepare the inoculum as described for the broth microdilution method to a 0.5 McFarland standard.

  • Assay Procedure:

    • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply antifungal disks to the surface of the agar.

    • Incubate the plates at 35°C for 20-24 hours.

  • Zone Diameter Measurement:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

    • Interpret the results based on the zone diameter breakpoints provided in the CLSI M27M44S supplement.[15]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Reproducibility in Antifungal Assays start Poor Reproducibility Observed check_protocol Review Assay Protocol (CLSI/EUCAST) start->check_protocol protocol_ok Protocol Adherence Confirmed? check_protocol->protocol_ok check_inoculum Verify Inoculum Preparation inoculum_ok Consistent Inoculum Density? check_inoculum->inoculum_ok check_reagents Check Reagents & Media reagents_ok Reagents/Media Valid? check_reagents->reagents_ok check_reading Standardize Endpoint Reading reading_ok Objective Reading Method Used? check_reading->reading_ok check_qc Run Quality Control Strains qc_ok QC Strains in Range? check_qc->qc_ok protocol_ok->check_inoculum Yes revise_protocol Revise/Standardize Protocol protocol_ok->revise_protocol No inoculum_ok->check_reagents Yes standardize_inoculum Standardize Inoculum Prep (e.g., Spectrophotometer) inoculum_ok->standardize_inoculum No reagents_ok->check_reading Yes prepare_new_reagents Prepare Fresh Reagents/Media reagents_ok->prepare_new_reagents No reading_ok->check_qc Yes use_spectrophotometer Implement Spectrophotometer for Reading reading_ok->use_spectrophotometer No investigate_qc Investigate QC Deviation (e.g., new strain lot, reagent issue) qc_ok->investigate_qc No end_good Reproducibility Improved qc_ok->end_good Yes revise_protocol->check_protocol standardize_inoculum->check_inoculum prepare_new_reagents->check_reagents use_spectrophotometer->check_reading end_bad Issue Persists: Consult Expert/Manufacturer investigate_qc->end_bad

Caption: A decision-making flowchart for troubleshooting reproducibility issues.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow n1 1. Prepare Inoculum (0.5 McFarland) n2 2. Dilute Inoculum in RPMI Medium n1->n2 n4 4. Inoculate Plate n2->n4 n3 3. Prepare Antifungal Serial Dilutions in Plate n3->n4 n5 5. Incubate (e.g., 35°C, 24h) n4->n5 n6 6. Read MIC Endpoint (Visually or Spectrophotometrically) n5->n6 n7 7. Record Results & Compare to Breakpoints n6->n7

Caption: A simplified workflow for the broth microdilution antifungal assay.

References

Technical Support Center: Optimization of Catalysts for Pyrazole Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide practical, field-proven insights into the optimization of catalysts for multicomponent reactions (MCRs) leading to pyrazole derivatives. As complex, one-pot transformations, MCRs offer incredible efficiency but can present unique optimization challenges.[1] This document moves beyond simple protocols to explain the causal factors behind common experimental hurdles, helping you to troubleshoot effectively and innovate rationally.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the catalytic multicomponent synthesis of pyrazoles. Each problem is broken down into potential causes and actionable solutions grounded in established chemical principles.

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most frequent frustrations in MCRs. The cause often lies in one of several key areas: catalyst efficacy, reactant quality, or suboptimal reaction conditions.[2]

Potential Cause & Solution

  • Ineffective Catalyst or Suboptimal Loading: The chosen catalyst may not be active enough for your specific combination of substrates. Many MCRs for pyrazoles can be catalyzed by a wide range of substances, including organocatalysts (e.g., piperidine, taurine), Lewis acids (e.g., Yb(PFO)₃, Sc(OTf)₃), heterogeneous catalysts (e.g., nano-ZnO, SPVA), or even under catalyst-free conditions, sometimes promoted by microwave or ultrasound.[1][3][4][5]

    • Solution: Perform a catalyst screen. This is the most critical first step in optimization. Test different classes of catalysts (Lewis acids, Brønsted acids/bases, heterogeneous catalysts) to identify a promising candidate. Once a catalyst class is identified, screen different members of that class and optimize the catalyst loading (typically ranging from 5-15 mol%).[6] For a systematic approach, consider using a high-throughput screening kit.[7]

  • Impure or Degraded Starting Materials: MCRs are sensitive to impurities, which can lead to side reactions or catalyst poisoning.[2] Hydrazine derivatives, in particular, can degrade over time.[2]

    • Solution: Verify the purity of all reactants (aldehydes, β-ketoesters, malononitrile, hydrazines) via NMR or TLC before use. Use freshly opened or purified hydrazine reagents whenever possible.[2]

  • Suboptimal Reaction Conditions (Solvent, Temperature, Time): The reaction environment dictates kinetics and equilibrium. An incorrect solvent can hinder solubility or unfavorably influence the reaction mechanism. Temperature affects reaction rates and can shift the balance between the desired product and side products.[8]

    • Solution: Systematically optimize reaction parameters. Screen a range of solvents with varying polarities (e.g., ethanol, water, toluene, or solvent-free conditions).[3][9] Monitor the reaction by Thin Layer Chromatography (TLC) at different time points and temperatures to determine the optimal conditions.[1] For thermally sensitive compounds, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[10][11]

dot graph TD A[Start: Low Yield Observed] --> B{Assess Starting Materials}; B -- "Purity Confirmed" --> C{Initiate Catalyst Screening}; B -- "Impurities Detected" --> D[Purify/Replace Reagents]; D --> C; C -- "Identify Active Catalyst Class" --> E{Optimize Reaction Conditions}; C -- "No Active Catalyst Found" --> F[Re-evaluate Synthetic Route/Substrates]; E -- "Vary Temperature & Time" --> G{Monitor by TLC/LC-MS}; E -- "Screen Solvents" --> G; G -- "Yield Improved" --> H[Proceed to Scale-Up & Purification]; G -- "Yield Still Low" --> I{Consider Alternative Activation}; I -- "e.g., Microwave, Ultrasound" --> E; I -- "No Improvement" --> F;

end

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Problem 2: A Mixture of Regioisomers is Formed

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, controlling regioselectivity is a paramount challenge.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to two different pyrazole products that can be difficult to separate.[4][12]

Potential Cause & Solution

  • Similar Electronic/Steric Properties of Carbonyls: If the two carbonyl groups of the 1,3-dicarbonyl substrate have similar reactivity, a mixture of products is highly likely under standard conditions.[13]

    • Solution 1: Leverage Solvent Effects. The choice of solvent can have a profound impact on regioselectivity. Highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the preference for a single regioisomer, in some cases improving the ratio from near 1:1 to over 99:1.[14] This is attributed to the solvent's ability to selectively stabilize key intermediates or transition states.

    • Solution 2: Modify the Catalyst. The catalyst can influence which carbonyl is activated. Acid catalysts, for instance, will preferentially protonate the more basic carbonyl oxygen, directing the hydrazine attack. Experiment with both acid and base catalysts to see if either can direct the reaction toward your desired isomer.[15]

    • Solution 3: Change Synthetic Strategy. If solvent and catalyst optimization fail, consider alternative synthetic routes that offer inherent regiocontrol. This includes using 1,3-dicarbonyl surrogates like β-enaminones or employing [3+2] dipolar cycloaddition reactions, which build the ring through a different, highly regioselective mechanism.[5][13][16]

Solvent Substrates Regioisomeric Ratio (Desired:Undesired) Reference
Ethanol (EtOH)1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine~1:1.3[14]
2,2,2-Trifluoroethanol (TFE)1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine85:15[14]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine97:3 [14]

Table 1. Effect of Fluorinated Alcohols on Regioselectivity in Pyrazole Synthesis.

Problem 3: Catalyst Deactivation or Difficult Recovery

For large-scale synthesis and green chemistry applications, catalyst reusability is crucial.[3][17] Homogeneous catalysts can be difficult to separate from the product mixture, while heterogeneous catalysts can lose activity over multiple cycles.

Potential Cause & Solution

  • Leaching of Homogeneous Catalyst: Soluble catalysts are often lost during aqueous workup or are inseparable from the product via chromatography.

    • Solution: Switch to a heterogeneous catalyst. Many solid-supported catalysts have been developed for pyrazole synthesis, such as solid-phase vinyl alcohol (SPVA), nano-ZnO, or silica-supported catalysts.[5][10][18] These can often be recovered by simple filtration and reused for several cycles without significant loss of activity.[18]

  • Deactivation of Heterogeneous Catalyst: The active sites on a solid catalyst can be blocked by product, byproducts, or impurities (fouling), or the catalyst structure itself may degrade under the reaction conditions.

    • Solution: After recovery, wash the catalyst with an appropriate solvent to remove adsorbed species. If activity is still low, thermal reactivation (calcination) may be necessary for some inorganic catalysts, provided the catalyst is stable at high temperatures. Always check the manufacturer's or literature's recommendation for regeneration.

  • Difficult Separation of Nanoparticle Catalysts: While highly active, nanocatalysts can be difficult to filter.

    • Solution: Use magnetically recoverable nanocatalysts, such as Fe₃O₄@SiO₂ core-shell nanoparticles.[10] After the reaction, the catalyst can be easily removed from the reaction mixture using an external magnet, washed, and reused.

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my specific pyrazole multicomponent reaction?

A1: Catalyst selection is not a one-size-fits-all process; it depends on the specific substrates and the desired pyrazole architecture. A logical approach involves considering the reaction mechanism. For example, in the common four-component synthesis of pyrano[2,3-c]pyrazoles, the mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[3]

  • For Knoevenagel/Aldol type steps: Basic catalysts like piperidine or taurine are often effective.[3]

  • For activating carbonyls: Lewis acids such as Sc(OTf)₃ or metal nanoparticles can be highly efficient.[4][10]

  • For Green Chemistry: Consider water as a solvent and a recyclable catalyst like nano-ZnO or even catalyst-free conditions assisted by ultrasound.[5][10] Your starting point should be a literature search for similar transformations, followed by a focused experimental screen of the most promising candidates.

dot graph G { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [len=2.5];

}

Caption: Interplay of factors guiding the optimal catalyst selection.

Q2: What are the main advantages of using multicomponent reactions (MCRs) for building pyrazole libraries for drug discovery?

A2: MCRs are exceptionally powerful tools for drug discovery for several key reasons:[1]

  • Efficiency and Step Economy: MCRs combine multiple synthetic steps into a single operation, which saves significant time, resources, and reduces waste.[17][19]

  • Molecular Diversity: By simply varying the multiple starting components (e.g., different aldehydes, β-ketoesters, and hydrazines), a large and structurally diverse library of pyrazole derivatives can be generated rapidly. This is crucial for structure-activity relationship (SAR) studies.[1]

  • Complexity from Simplicity: MCRs allow for the construction of complex molecular architectures from simple, readily available starting materials in a single pot.[20]

Q3: My reaction is very slow. Besides changing the catalyst, what can I do?

A3: If your catalyst is already optimized, consider changing the energy input method. Conventional heating can require long reaction times.

  • Microwave Irradiation: This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[10][11] The rapid, uniform heating can overcome activation energy barriers more efficiently than conventional methods.

  • Ultrasonic Irradiation: Sonication promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that can enhance reaction rates and yields, often at ambient bulk temperature.[3][10] Several catalyst-free pyrazole syntheses are effectively promoted by ultrasound.[10]

Experimental Protocols

Protocol 1: General High-Throughput Catalyst Screening

This protocol provides a framework for rapidly evaluating multiple catalysts for a given pyrazole MCR, adapted from standard methodologies.[21]

Objective: To identify the most effective catalyst for the coupling of an aromatic aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.

Materials:

  • 96-well reaction block with magnetic stir bars.

  • Stock solutions of all four reactants in a suitable solvent (e.g., 1.0 M in Ethanol).

  • Array of catalysts to be screened (e.g., Lewis acids, organocatalysts, heterogeneous catalysts).

  • Quenching solution (e.g., saturated NH₄Cl).

  • Analytical tools: TLC plates, LC-MS.

Procedure:

  • Catalyst Dispensing: To each well of the reaction block, add a pre-weighed amount of a unique catalyst (e.g., 5-10 mol% relative to the limiting reagent). Include a "no catalyst" control well. For heterogeneous catalysts, ensure the amount is consistent.

  • Reagent Addition: Using a multichannel pipette or automated liquid handler, dispense the stock solutions of the aldehyde (0.1 mmol, 100 µL), malononitrile (0.1 mmol, 100 µL), β-ketoester (0.1 mmol, 100 µL), and hydrazine (0.1 mmol, 100 µL) into each well.

  • Reaction: Seal the reaction block and place it on a stirring hotplate. Stir the reactions at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 4-12 hours).

  • Workup & Sampling: Cool the block to room temperature. Add a quenching solution if necessary. Take a small aliquot from each well for analysis.

  • Analysis: Spot the aliquot from each well onto a single TLC plate to visually compare product formation and consumption of starting materials. For quantitative analysis, dilute the aliquots and analyze by LC-MS to determine the yield of the desired product for each catalyst.

  • Identification: The catalyst that provides the highest yield of the desired product with minimal side-product formation is selected for further optimization.[7]

Protocol 2: Four-Component Synthesis of a 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivative

This protocol is a representative example of a widely used MCR for pyrazole synthesis.[1][3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Catalyst (e.g., Piperidine, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and ethanol (10 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1 mmol) to the mixture.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol).

  • Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C). Monitor the progress of the reaction by TLC (typically 2-4 hours).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrano[2,3-c]pyrazole derivative.[1][3]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the scale-up synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The content addresses common challenges encountered when transitioning from laboratory-scale to pilot or production-scale operations.

Synthesis Workflow and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the formation of a hydrazone intermediate from 4-chloroacetophenone and a hydrazine source, followed by cyclization and formylation using a Vilsmeier-Haack reagent, and subsequent oxidation to the final carboxylic acid.

G Start Starting Materials A 4-Chloroacetophenone + Hydrazine Hydrate Start->A B Step 1: Hydrazone Formation A->B Reflux in Ethanol C Intermediate: (1-(4-chlorophenyl)ethylidene)hydrazine B->C D Step 2: Vilsmeier-Haack Cyclization & Formylation (POCl3, DMF) C->D E Intermediate: 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde D->E F Step 3: Oxidation (e.g., NaClO2) E->F End Final Product: This compound F->End T P1 Problem: Low Yield C1a Cause: Inefficient Heat Transfer P1->C1a C1b Cause: Poor Mixing P1->C1b C1c Cause: Incomplete Reaction P1->C1c P2 Problem: Low Purity / Side Products C2a Cause: Localized Hot Spots P2->C2a C2b Cause: Incorrect Stoichiometry P2->C2b C2c Cause: Degradation During Work-up P2->C2c P3 Problem: Poorly Controlled Exotherm P3->C1a often leads to P3->C2a causes S1a Solution: Use Jacketed Reactor Improve Heat Exchange C1a->S1a S1b Solution: Optimize Stirrer Speed/Type C1b->S1b S1c Solution: Increase Reaction Time Monitor via HPLC/TLC C1c->S1c S2a Solution: Slow Reagent Addition Ensure Efficient Cooling C2a->S2a S2b Solution: Verify Reagent Purity & Molarity C2b->S2b S2c Solution: Maintain Low Temperature During Neutralization C2c->S2c

Technical Support Center: Resolving Ambiguous Peaks in NMR Spectra of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the C3 and C5 positions in my N-unsubstituted pyrazole's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a common observation and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1][2][3]

Troubleshooting Steps:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[1]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. In contrast, protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[1][2]

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form, which can then be compared to the solution-state data.[1][2]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.[1]

  • Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[1]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.[1]

  • D₂O Exchange: Add a drop of D₂O to your sample and re-acquire the ¹H NMR spectrum. If the broad peak disappears, it confirms it was an exchangeable proton like N-H or O-H.[4]

  • Vary Concentration and Temperature: Changes in concentration and temperature can affect the rate of intermolecular proton exchange and may help in sharpening the signal.[1][5]

  • ¹⁵N NMR: If you have an ¹⁵N-labeled compound, you can directly observe the nitrogen signals and their coupling to protons, which can provide valuable information about the tautomeric state.[1]

Q3: How can I definitively assign the H4, C3, C4, and C5 signals in a substituted pyrazole?

A combination of 1D and 2D NMR techniques is the most effective approach for unambiguous assignment.[1][6]

  • ¹H and ¹³C NMR: Use typical chemical shift ranges as a starting point for initial assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will allow you to definitively link the H4 proton to the C4 carbon, and the H3/H5 protons to their respective carbons.[1][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assignment. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, helping to identify them. Protons on substituents will show correlations to the pyrazole ring carbons they are attached to, confirming their position.[1][6][7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds). In a pyrazole, you would expect to see a correlation between H3 and H4 (if present) and H4 and H5 (if present).[7][9]

Troubleshooting Guides

Guide 1: Distinguishing Between 1,3- and 1,5-Disubstituted Pyrazole Isomers

Problem: You have synthesized a disubstituted pyrazole, but you are unsure of the regiochemistry. For example, you could have either the 1,3-disubstituted or the 1,5-disubstituted isomer.

Solution Workflow: The key is to use long-range correlations in an HMBC experiment to establish connectivity between the substituent at position 1 and the pyrazole ring carbons.

G cluster_13 1,3-Isomer cluster_15 1,5-Isomer R1_13 R¹ Protons C5_13 C5-H R1_13->C5_13 ³J correlation C3_13 C3 (Quaternary) R1_13->C3_13 No Correlation R1_15 R¹ Protons C3_15 C3-H R1_15->C3_15 No Correlation C5_15 C5 (Quaternary) R1_15->C5_15 ³J correlation start Acquire HMBC Spectrum check_corr Observe correlations from protons on R¹ substituent start->check_corr cluster_13 cluster_13 check_corr->cluster_13 Correlation to C5 cluster_15 cluster_15 check_corr->cluster_15 Correlation to C5 G start Overlapping ¹H Signals solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent temp Vary Temperature solvent->temp No resolved Peaks Resolved solvent->resolved Yes temp->resolved Yes not_resolved Still Ambiguous temp->not_resolved No cosy Run 2D COSY hsqc Run 2D HSQC/HMBC cosy->hsqc hsqc->resolved not_resolved->cosy

References

Technical Support Center: Enhancing the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, optimization, and biological evaluation of this critical heterocyclic scaffold. Pyrazole and its derivatives are foundational in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3][4][5][6][7] This guide offers troubleshooting advice and frequently asked questions to help you navigate the complexities of enhancing the biological activity of your pyrazole-based compounds.

Section 1: Synthetic Challenges and Troubleshooting

The journey to a biologically active pyrazole derivative begins with its successful synthesis. Low yields, unexpected regioisomers, and purification difficulties are common hurdles. This section addresses these critical issues.

FAQ 1: My Knorr pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot it?

Low yields in the Knorr synthesis, a common method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines, can be frustrating.[8] The issue often lies in the purity of starting materials or suboptimal reaction conditions.[8]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are of high purity.[8] Impurities can lead to unwanted side reactions, which not only reduce the yield but also complicate the purification process.[8] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened bottle or purifying the reagent beforehand is highly recommended.[8]

  • Optimize Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can often drive the reaction to completion.[8]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[8][9][10][11] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.[8]

  • Consider Potential Side Reactions: Be mindful of possible side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[8]

Diagram 1: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If pure end_goal Improved Yield check_purity->end_goal If impure, purify/replace evaluate_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) optimize_stoichiometry->evaluate_conditions If stoichiometry is correct optimize_stoichiometry->end_goal Adjust stoichiometry check_side_reactions Investigate Side Reactions evaluate_conditions->check_side_reactions If conditions are optimized evaluate_conditions->end_goal Modify conditions purification Review Purification Technique check_side_reactions->purification If side reactions are minimal check_side_reactions->end_goal Address side reactions purification->end_goal If purification is efficient

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

FAQ 2: I'm observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[8] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[8] This regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.[8]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound will generally direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions: The choice of solvent and temperature can influence the ratio of regioisomers. Experimenting with different conditions is often necessary.

  • Alternative Synthetic Routes: If controlling regioselectivity remains a challenge, consider alternative synthetic strategies that offer better control, such as those involving dipolar cycloadditions.[5][12]

Section 2: Optimizing Biological Activity through Structure-Activity Relationship (SAR)

Once you have successfully synthesized your pyrazole derivatives, the next step is to optimize their biological activity. Understanding the Structure-Activity Relationship (SAR) is key to rationally designing more potent and selective compounds.[13][14][15][16]

FAQ 3: What are the key structural features of the pyrazole ring that I should focus on for modification to improve biological activity?

The pyrazole ring is a versatile scaffold that offers multiple points for modification to enhance biological interactions.[4][17] Its unique properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to act as a hydrogen bond acceptor, are crucial for target binding.[1]

Key Modification Points and Their Impact:

Position for ModificationCommon SubstituentsPotential Impact on Biological Activity
N-1 Position Alkyl, Aryl, Heteroaryl groupsCan influence solubility, metabolic stability, and interactions with the target protein.[1]
C-3 Position Aryl, Heteroaryl groupsOften involved in key binding interactions with the target, such as pi-pi stacking.[18]
C-4 Position Halogens, Small alkyl groupsCan be modified to fine-tune electronic properties and explore additional binding pockets.[3]
C-5 Position Aryl, Heteroaryl groupsCrucial for establishing interactions with the target protein and can significantly impact potency.[19]

Diagram 2: Key Interaction Points of a Pyrazole Scaffold in a Kinase Active Site

G cluster_0 Kinase Hinge Region cluster_1 Pyrazole Inhibitor hinge Hinge Residues pyrazole Pyrazole Ring pyrazole->hinge H-Bond Acceptor/Donor R1 R1 @ N1 R1->pyrazole R3 R3 @ C3 R3->hinge Hydrophobic Interaction R3->pyrazole R4 R4 @ C4 R4->pyrazole R5 R5 @ C5 R5->hinge Pi-Pi Stacking R5->pyrazole

Caption: Generalized binding mode of a pyrazole inhibitor in a kinase active site.

FAQ 4: My pyrazole derivative has good potency but poor selectivity. What strategies can I employ to improve selectivity?

Achieving selectivity is a common challenge in drug discovery, particularly with kinase inhibitors where active sites can be highly conserved.[17]

Strategies for Enhancing Selectivity:

  • Exploit Unique Binding Pockets: Analyze the crystal structures of your target and off-target proteins to identify unique sub-pockets that can be targeted with specific substitutions on your pyrazole scaffold.

  • Introduce Steric Hindrance: Adding bulky groups at appropriate positions can prevent your compound from binding to the more sterically constrained active sites of off-target proteins.

  • Modify Hydrogen Bonding Patterns: Altering the hydrogen bond donor/acceptor pattern of your molecule can disrupt binding to off-targets while maintaining or improving affinity for your primary target. For instance, an ortho substitution on the pyrazole ring has been shown to be important for selectivity over JAK2 in certain JAK1 inhibitors.[19]

Section 3: Overcoming Physicochemical and Assay-Related Hurdles

Excellent potency in a cell-free assay does not always translate to cellular or in vivo efficacy. Poor solubility and metabolic instability are frequent culprits.

FAQ 5: My pyrazole derivative has poor aqueous solubility, which is affecting my biological assay results. How can I address this?

Poor solubility is a major obstacle for many promising compounds, leading to inaccurate assay results and poor bioavailability.[20][21][22][23]

Troubleshooting Poor Solubility:

  • Initial Solvent Choice: Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent due to its ability to dissolve a wide range of compounds.[20]

  • Mind the Final DMSO Concentration: In cell-based assays, it is critical to keep the final DMSO concentration low, typically below 0.5%, to avoid cellular toxicity.[20] Always include a vehicle control with the same final DMSO concentration in your experiments.[20]

  • Assay Buffer Modification:

    • Co-solvents: For cell-free assays, adding a small amount of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.

    • pH Adjustment: If your pyrazole derivative has ionizable groups, adjusting the pH of the assay buffer can significantly enhance its solubility.[20]

  • Advanced Formulation Strategies: For particularly challenging compounds, especially in preparation for in vivo studies, consider advanced formulation techniques:

    • Complexation with Cyclodextrins: These can encapsulate your compound, increasing its aqueous solubility.[20]

    • Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds, though this is more suitable for cell-free assays due to potential cell toxicity.[20][24]

    • Solid Dispersions: Dispersing your compound in a polymer matrix can improve its dissolution rate.[20]

Experimental Protocol: Preparation of a Pyrazole Derivative Stock Solution for Cellular Assays
  • Weighing: Accurately weigh out a precise amount of your pyrazole derivative.

  • Initial Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Serial Dilutions: Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate stock solutions.

  • Final Dilution in Assay Medium: For the final working concentration in your assay, dilute the intermediate DMSO stock solutions into the cell culture medium. Critically, ensure that the final concentration of DMSO in the medium is below the toxicity threshold for your cell line (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without your compound.

FAQ 6: I'm concerned about the metabolic stability of my pyrazole derivative. What are common metabolic liabilities and how can I mitigate them?

The pyrazole ring itself is generally considered metabolically stable.[25] However, the substituents on the ring can be susceptible to metabolic enzymes, primarily Cytochrome P450s.

Common Metabolic Hotspots and Mitigation Strategies:

  • Oxidation of Alkyl Groups: Unsubstituted alkyl chains can be sites of oxidation. Introducing steric hindrance near the site of oxidation or replacing a hydrogen with a fluorine atom can block this metabolic pathway.

  • Aromatic Hydroxylation: Phenyl rings attached to the pyrazole core are prone to hydroxylation. Introducing electron-withdrawing groups on the phenyl ring can deactivate it towards oxidative metabolism.

  • N-Dealkylation: If the N-1 position is substituted with an alkyl group, N-dealkylation can occur. Replacing the alkyl group with a more stable substituent, such as a cyclopropyl group, can improve metabolic stability.

By systematically addressing these common challenges in synthesis, SAR optimization, and physicochemical properties, you can significantly enhance the biological activity and overall developability of your pyrazole derivatives.

References

Technical Support Center: Method Refinement for Quantitative Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested insights into the quantitative analysis of pyrazole compounds. Pyrazoles are a cornerstone in medicinal chemistry, but their unique physicochemical properties can present challenges in analytical method development.[1] This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your methods with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of quantitative assays for pyrazole derivatives.

Q1: What is the recommended starting point for developing a quantitative HPLC method for a novel pyrazole compound?

A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective starting point for the analysis of pyrazole derivatives due to their typical polarity range.[2] A systematic approach involves starting with a generic gradient method to establish the approximate retention time and peak shape, followed by optimization.

Initial Recommended RP-HPLC Conditions:

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides broad applicability for moderately polar to non-polar compounds, which covers a wide range of pyrazole derivatives.[3]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN)TFA acts as an ion-pairing agent, sharpening peaks for basic compounds by minimizing secondary interactions with the silica backbone.[2][3] ACN is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15-20 minutesA broad gradient helps to elute compounds with a wide range of polarities and determines the approximate organic concentration needed for isocratic elution, if desired.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[2]
Column Temp. 25-40°CMaintaining a stable column temperature is crucial for reproducible retention times.[2] Starting at a slightly elevated temperature (e.g., 30°C) can improve peak shape and reduce viscosity.
Detection UV-Vis Detector (DAD/PDA)Pyrazole rings are chromophoric. Run a preliminary scan to determine the wavelength of maximum absorbance (λmax) for your specific compound to ensure optimal sensitivity. Wavelengths between 200-240 nm are common.[2][3]
Injection Vol. 5-20 µLThis volume is typical for analytical HPLC and helps prevent column overload, which can cause peak fronting.[2]
Q2: My pyrazole compound has poor solubility in the mobile phase. How can I address this?

A2: Solubility issues are a common hurdle. The first step is to avoid dissolving your sample in a solvent significantly stronger than your initial mobile phase conditions (the "strong solvent effect"), which can lead to distorted peak shapes. Always attempt to dissolve the sample in the mobile phase itself. If solubility remains an issue:

  • Use a Co-Solvent: Prepare your stock solution in a compatible organic solvent where the analyte is highly soluble (e.g., Methanol, DMSO, or DMF).[4] Then, dilute this stock solution with the mobile phase to the final working concentration. Ensure the final percentage of the strong organic solvent in the injected sample is minimal to prevent peak distortion.

  • Adjust Mobile Phase pH: The charge state of a pyrazole derivative can significantly impact its solubility. If your compound has acidic or basic functional groups, adjusting the mobile phase pH away from its pKa can increase solubility.

  • Consider Alternative Organic Modifiers: While acetonitrile is common, methanol or tetrahydrofuran (THF) have different solvent properties and may improve the solubility of certain compounds.

Q3: What are the essential parameters for validating a quantitative pyrazole assay according to ICH guidelines?

A3: Method validation ensures that your analytical procedure is fit for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for a quantitative impurity or assay method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This is typically demonstrated by the separation of the main peak from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This is evaluated across a range of concentrations (typically 5 levels) and demonstrated by a correlation coefficient (r²) > 0.999.[3]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] It is often assessed by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration), with recovery typically expected to be within 98-102%.[3]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, analysts, or equipment). The relative standard deviation (%RSD) should typically be less than 2%.[2]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[2]

Troubleshooting Guide for Pyrazole Analysis

This guide addresses specific, common problems encountered during the quantitative analysis of pyrazole compounds using HPLC and GC-MS.

Workflow for Systematic Troubleshooting

Before making adjustments, it's crucial to follow a logical process to identify the root cause of the problem. Changing multiple parameters at once can obscure the solution.

G A Problem Observed (e.g., Peak Tailing, RT Shift) B Review Basics: - Mobile Phase Prep? - System Pressures OK? - Sample Prep Correct? A->B D Inject a Known Standard/Reference Sample B->D If basics are confirmed C Isolate the Issue: Change ONE Variable at a Time F Problem Solved C->F Problem Resolved E Problem Persists? D->E G System Issue (Hardware, Leaks, Pump) E->G Yes H Method Issue (Column, Mobile Phase, Sample) E->H No (Standard is OK) I Document Changes & Implement Solution F->I G->C H->C

Caption: A logical workflow for troubleshooting analytical issues.

Problem 1: Poor Peak Shape - Tailing Peaks in HPLC

Symptom: The back half of the peak is wider than the front half (asymmetry factor > 1.2).

Common Causes & Solutions for Pyrazole Compounds:

  • Cause A: Secondary Silanol Interactions. Many pyrazole derivatives contain basic nitrogen atoms that can interact with acidic residual silanol groups on the silica surface of the column, causing peak tailing.[5]

    • Solution 1 (Primary): Add a competing base to the mobile phase. A small amount of trifluoroacetic acid (0.05-0.1%) is highly effective at protonating the silanol groups and minimizing these secondary interactions.[2][3]

    • Solution 2: Use a modern, end-capped, base-deactivated column. These columns have a much lower concentration of active silanol sites.

    • Solution 3: Increase the mobile phase buffer concentration or adjust the pH to ensure the analyte is in a single ionic form.

  • Cause B: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase.

    • Solution: Reduce the concentration of your sample and/or decrease the injection volume.

  • Cause C: Extra-Column Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening.

    • Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length, especially between the column and detector.

Problem 2: Poor Peak Shape - Fronting Peaks in HPLC

Symptom: The front half of the peak is wider than the back half (asymmetry factor < 0.8).

Common Causes & Solutions:

  • Cause A: Column Overload. This is the most frequent cause of fronting.[6]

    • Solution: Systematically dilute your sample concentration until a symmetrical peak shape is achieved.

  • Cause B: Sample Solvent Incompatibility. Dissolving the sample in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase.

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[6] If a stronger solvent must be used for solubility, ensure the injection volume is as small as possible.

Problem 3: Inconsistent Retention Times

Symptom: The retention time for the same analyte peak shifts between injections.

Common Causes & Solutions:

  • Cause A: Leaks in the System. A small leak in the pump, injector, or fittings will cause pressure and flow rate fluctuations, leading to variable retention times.[7][8]

    • Solution: Systematically check all fittings for signs of salt buildup (from buffers) or moisture. Perform a system pressure test or a leak test as per the instrument manufacturer's guidelines.

  • Cause B: Inadequate Column Temperature Control. The viscosity of the mobile phase and chromatographic selectivity are temperature-dependent.[9]

    • Solution: Always use a column oven and ensure it is set to a stable temperature (e.g., 30 °C or 40 °C) and allowed to equilibrate before starting the analysis sequence.[3]

  • Cause C: Mobile Phase Issues. Improperly mixed mobile phase, degradation, or dissolved gas can alter polarity and flow.

    • Solution: Ensure mobile phases are accurately prepared, from the same solvent lot if possible. Always degas the mobile phase before use (e.g., via sonication or online degasser) to prevent bubble formation in the pump.

Problem 4: Ghost Peaks or Baseline Contamination in GC-MS

Symptom: Peaks appear in blank injections or the baseline is noisy and elevated. This is particularly relevant when analyzing for volatile pyrazole impurities.

Common Causes & Solutions:

  • Cause A: Carryover from Previous Injections. Highly active or high-boiling point compounds can be retained in the injector or front of the column.[10]

    • Solution 1: Clean or replace the inlet liner. Active compounds can adsorb onto dirty liners.[6]

    • Solution 2: Run a high-temperature "bake-out" of the column (do not exceed the column's maximum temperature limit) to elute contaminants.

  • Cause B: Septum Bleed. Particles from the injector septum can break off and enter the inlet, creating a characteristic pattern of repeating siloxane peaks.[6]

    • Solution: Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance.

  • Cause C: Contaminated Carrier Gas. Impurities like oxygen or moisture in the carrier gas can degrade the column's stationary phase, leading to high baseline bleed.[7]

    • Solution: Ensure high-purity carrier gas is used and that oxygen and moisture traps are installed and replaced regularly. Check for leaks in the gas lines.

Experimental Protocol: General RP-HPLC Method for Pyrazole Quantification

This protocol provides a detailed, step-by-step methodology for a typical analysis.

  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[3]

    • Mobile Phase B: Use HPLC-grade Acetonitrile.[3]

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., methanol or the mobile phase).[3]

    • Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent to construct a calibration curve.[3]

    • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration that falls within the established linearity range.[3]

  • Chromatographic Procedure:

    • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 75:25 Water:Acetonitrile with 0.1% TFA) until a stable baseline is achieved.[3]

    • Injection: Inject 20 µL of each working standard solution and the sample solution into the chromatograph.[3]

    • Data Acquisition: Record the chromatograms and measure the peak area for the analyte.[3]

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the pyrazole compound in the sample solution from the regression equation of the calibration curve.[3]

Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column & Detector (e.g., C18, UV-Vis) B Run Broad Gradient (5-95% Organic) A->B C Identify Analyte Peak & Approximate Elution % B->C D Optimize Mobile Phase (Isocratic vs. Gradient, pH, Additives) C->D E Optimize Flow Rate & Column Temperature D->E F Fine-tune Separation (Resolution of Critical Pairs) E->F G Assess Specificity, Linearity & Range F->G H Determine Accuracy & Precision (Repeatability) G->H I Calculate LOD & LOQ H->I J Finalize Method I->J

Caption: A structured workflow for HPLC method development and validation.

References

Validation & Comparative

A Comparative Guide to the Antifungal Potential of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid and a Framework for Its Evaluation Against Clinically Relevant Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. The pyrazole ring system, a five-membered heterocyclic compound, is a recognized pharmacophore present in numerous bioactive molecules, including several commercial fungicides.[1][2] This guide focuses on 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid , a representative of this promising class, providing a comprehensive framework for its evaluation as a potential antifungal agent. We will outline a head-to-head comparison strategy against established antifungal drugs, detailing the requisite experimental protocols to ascertain its efficacy, spectrum of activity, and preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapies.

Introduction: The Rationale for Pyrazole Carboxylic Acids in Antifungal Research

Pyrazole derivatives have garnered significant attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] Several commercial fungicides, such as Bixafen and Pyraclostrobin, incorporate the pyrazole moiety, validating its importance as a scaffold for inhibiting fungal growth.[5] These compounds often act by disrupting critical cellular processes in fungi.

The subject of this guide, This compound , combines the pyrazole core with a chlorophenyl group, a substitution known to enhance the biological activity of various compounds. While specific antifungal data for this exact molecule is not extensively published, its structural analogues have shown notable activity against a range of phytopathogenic fungi.[6][7][8] This guide, therefore, provides the scientific rationale and a practical, self-validating experimental workflow to systematically characterize its potential and compare it against current standards of care.

Comparator Antifungal Agents

A robust comparison requires benchmarking against agents with well-understood mechanisms and clinical relevance. We propose the following comparators, representing distinct classes of antifungal drugs:

  • Fluconazole (Triazole): A widely used fungistatic agent that inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9][10]

  • Amphotericin B (Polyene): A fungicidal agent that binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[9][10] It is a gold standard for treating severe fungal infections but is associated with significant toxicity.[9]

  • Terbinafine (Allylamine): An agent that interferes with the early stages of ergosterol biosynthesis by inhibiting the enzyme squalene epoxidase.[11][12]

Experimental Framework for Comparative Efficacy and Safety Assessment

To objectively evaluate this compound, a multi-tiered experimental approach is essential. This workflow is designed to first establish its antifungal activity and then to probe its selectivity for fungal cells over mammalian cells.

G cluster_0 Phase 1: In Vitro Antifungal Susceptibility Testing cluster_1 Phase 2: Cytotoxicity & Selectivity Assessment A Prepare Compound Stock (Test & Comparators) C Broth Microdilution Assay (CLSI/EUCAST Guidelines) A->C B Standardized Fungal Inoculum Preparation B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Fungicidal Concentration (MFC) D->E I Calculate Selectivity Index (SI = IC50 / MIC) D->I MIC Data F Prepare Mammalian Cell Lines (e.g., HepG2, HEK293) G Cytotoxicity Assay (e.g., MTT, LDH) F->G H Determine IC50 (50% Inhibitory Concentration) G->H H->I

Figure 1: A two-phase experimental workflow for the evaluation of a novel antifungal compound.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the reference methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility.[13][14][15][16]

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[15]

Materials:

  • Test compound (this compound) and comparator agents (Fluconazole, Amphotericin B, Terbinafine).

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • RPMI 1640 medium.[17]

  • Sterile 96-well microtiter plates.

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound and each comparator agent in DMSO. Create serial two-fold dilutions in RPMI 1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 0.125 to 64 µg/mL.[11]

  • Inoculum Preparation: Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar).[15] Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[15] Dilute this suspension in RPMI 1640 to the final required inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).[18]

  • Plate Inoculation: Transfer 100 µL of each antifungal dilution to the wells of the final test plate. Add 100 µL of the standardized fungal inoculum to each well.

  • Controls: Include a growth control well (inoculum without any drug) and a sterility control well (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.[14]

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (typically a ≥50% reduction for azoles and a 100% reduction for polyenes) compared to the drug-free growth control.[14] This can be assessed visually or by using a spectrophotometer.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The journey of a promising antifungal compound from the lab to the clinic can be halted by toxicity.[19] Early in vitro cytotoxicity testing is a critical step to de-risk development and prioritize compounds with a favorable therapeutic window.[19][20]

Objective: To assess the effect of the test compound on the viability of mammalian cells and determine the 50% inhibitory concentration (IC₅₀).

Materials:

  • Mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound and comparators to the wells. Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration. The IC₅₀ is the concentration that reduces cell viability by 50% compared to the untreated control.

Data Presentation for Comparative Analysis

For clear and objective comparison, quantitative data should be summarized in a structured table. The Selectivity Index (SI) , calculated as the ratio of host cell toxicity to antifungal activity (IC₅₀/MIC), is a crucial metric for evaluating the therapeutic potential of a compound. A higher SI value is desirable, indicating greater selectivity for the fungal pathogen.

CompoundFungal StrainMIC (µg/mL)Mammalian Cell LineIC₅₀ (µg/mL)Selectivity Index (IC₅₀/MIC)
This compound C. albicansDataHepG2DataData
A. fumigatusDataHepG2DataData
Fluconazole C. albicansDataHepG2DataData
A. fumigatusDataHepG2DataData
Amphotericin B C. albicansDataHepG2DataData
A. fumigatusDataHepG2DataData
Terbinafine C. albicansDataHepG2DataData
A. fumigatusDataHepG2DataData

Potential Mechanism of Action and Mechanistic Studies

Based on its structural similarity to other pyrazole-based fungicides, this compound might interfere with the fungal respiratory chain or ergosterol biosynthesis. Further studies would be required to elucidate its precise mechanism.

G cluster_0 Potential Fungal Targets cluster_1 Proposed Mechanistic Assays A Ergosterol Biosynthesis (Azole/Allylamine Pathway) D Sterol Quantification Assay A->D Investigated by F Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) A->F Leads to loss of... B Mitochondrial Respiration (Succinate Dehydrogenase) E Mitochondrial Membrane Potential Assay B->E Investigated by C Cell Wall Synthesis (Glucan/Chitin Synthase) Test_Compound 3-(4-chlorophenyl)-1H- pyrazole-4-carboxylic acid Test_Compound->A Inhibits? Test_Compound->B Inhibits? Test_Compound->C Inhibits?

Figure 2: Potential mechanisms of action for pyrazole-based antifungals and corresponding investigatory assays.

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded framework for the initial evaluation of this compound as a novel antifungal candidate. By employing standardized protocols for susceptibility and cytotoxicity testing, researchers can generate robust, comparative data against established antifungal agents. The pyrazole scaffold holds considerable promise, and systematic investigations like the one outlined here are essential to unlock its potential in the fight against fungal infections. Positive outcomes from this in vitro screening would justify progression to more complex studies, including time-kill kinetics, synergy testing with other antifungals, and eventually, in vivo efficacy models.

References

A Senior Application Scientist's Guide to Pyrazole and Oxadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning medicinal chemist, the selection of a core heterocyclic scaffold is a pivotal decision, profoundly influencing the trajectory of a drug discovery program. Among the vast arsenal of five-membered aromatic heterocycles, pyrazoles and oxadiazoles have consistently emerged as "privileged structures." Their remarkable versatility in synthesis and their broad spectrum of biological activities have cemented their status as foundational motifs in modern therapeutics. This guide offers a comprehensive, data-driven comparison of pyrazole and oxadiazole derivatives, designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in scaffold selection.

At the Bench: A Comparative Look at Synthesis and Physicochemical Properties

The practical utility of a scaffold is intrinsically linked to its synthetic accessibility and its inherent physicochemical characteristics. These properties dictate not only the ease of library generation but also the ultimate drug-like qualities of the resulting molecules.

Pyrazole Derivatives: Versatility through Condensation

The cornerstone of pyrazole synthesis is the Knorr cyclocondensation reaction, a robust and highly adaptable method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The causality behind its widespread use lies in the commercial availability of a vast array of starting materials, allowing for extensive diversification at multiple points of the pyrazole ring. This synthetic flexibility is crucial during the lead optimization phase, where fine-tuning of substituent effects is paramount.

Generalized Workflow for Knorr Pyrazole Synthesis.

Oxadiazole Derivatives: Cyclization Strategies for Bioisosteric Scaffolds

Oxadiazoles, particularly the 1,3,4- and 1,2,4-isomers, are frequently employed as bioisosteres of amide and ester functionalities, a strategic choice to enhance metabolic stability and improve pharmacokinetic profiles.[2] The synthesis of the medicinally prevalent 1,3,4-oxadiazole isomer often involves the cyclodehydration of diacylhydrazines, a reliable method that provides access to a diverse range of derivatives.

Common Synthetic Pathway for 1,3,4-Oxadiazole Derivatives.

Physicochemical Property Comparison

PropertyPyrazole1,3,4-Oxadiazole1,2,4-Oxadiazole
Hydrogen Bond Donor Yes (ring NH)NoNo
Hydrogen Bond Acceptor Yes (ring N)Yes (ring N and O)Yes (ring N and O)
Aromaticity HighModerateModerate
Metabolic Stability Generally good, but N-dealkylation or oxidation can occur.High; often used to replace labile ester/amide groups.[2]High; used as a metabolically stable ester isostere.[2][3]
Solubility Variable, influenced by substituents.Generally higher than corresponding esters/amides.Generally higher than corresponding esters/amides.

In the Assay: A Data-Driven Comparison of Biological Activities

The true measure of a scaffold's utility lies in its biological performance. This section presents a comparative analysis of pyrazole and oxadiazole derivatives across key therapeutic areas, supported by experimental data.

Anti-inflammatory Activity

The Rationale for Comparison: Both pyrazole and oxadiazole scaffolds have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole-based drug Celecoxib is a testament to the success of this scaffold in achieving COX-2 selectivity.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This self-validating protocol is essential for determining the potency and selectivity of novel anti-inflammatory agents.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme in a buffer solution at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

  • Reaction Termination: After a specific time (e.g., 2 minutes), the reaction is terminated, typically by the addition of an acidic solution.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) kit. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 produced.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Comparative Experimental Data:

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivatives COX-20.02 - 0.73>100 for selective compounds[4]
1,3,4-Oxadiazole Derivatives COX-2Varies, potent examples existVaries[5]
Celecoxib (Standard) COX-2~0.04~30[4]
Antimicrobial Activity

The Rationale for Comparison: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both pyrazole and oxadiazole derivatives have demonstrated significant potential in this arena.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized and self-validating method for assessing the antimicrobial potency of test compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (microorganism in broth) and negative (broth only) controls are included to validate the assay.

Comparative Experimental Data:

Compound Class/ExampleTarget OrganismMIC (µg/mL)Reference
Pyrazole-Oxadiazole Hybrid (Compound 9h) A. niger7.81[6]
Pyrazole-Oxadiazole Hybrid (Compound 9j) A. niger7.81[6]
Pyrazole Derivative (Compound 21c) Multi-drug resistant bacteria0.25[7]
Pyrazole Derivative (Compound 23h) Multi-drug resistant bacteria0.25[7]
Fluconazole (Standard) A. niger7.81[6]
Gatifloxacin (Standard) Bacteria1[7]

This table includes data on hybrid molecules, showcasing the potential of combining both scaffolds.

Anticancer Activity

The Rationale for Comparison: The structural diversity of pyrazole and oxadiazole derivatives has led to their exploration as anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric, self-validating method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Comparative Experimental Data (IC50 in µM):

Compound Class/ExampleMCF-7 (Breast Cancer)A549 (Lung Cancer)DU-145 (Prostate Cancer)Reference
Isoxazole-Pyrazole-Oxadiazole Hybrid (Compound 13h) PotentPotentPotent[8]
Pyrazole-Benzoxazine Hybrid (Compound 22) 2.826.28-[9]
Pyrazole-Benzoxazine Hybrid (Compound 23) 3.145.46-[9]
1,3,4-Oxadiazole Derivative (Compound 37) <1.0--[10]
Doxorubicin (Standard) 0.95--[9]

This table highlights the potent anticancer activity of hybrid molecules incorporating both pyrazole and oxadiazole motifs.

Strategic Recommendations for Drug Discovery Professionals

The choice between a pyrazole and an oxadiazole scaffold is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery program.

  • Choose Pyrazole when:

    • Hydrogen bonding is key: The N-H donor of the pyrazole ring can be crucial for anchoring a molecule within a target's active site.

    • Extensive SAR is required: The facile synthesis of pyrazoles allows for rapid generation of analogs to explore structure-activity relationships.

    • A proven scaffold is preferred: The commercial success of pyrazole-based drugs provides a strong precedent for their utility.

  • Choose Oxadiazole when:

    • Metabolic stability is a concern: Oxadiazoles are excellent bioisosteric replacements for metabolically labile esters and amides.[2]

    • Modulating physicochemical properties is necessary: The different isomers of oxadiazole offer distinct electronic and solubility profiles.

    • A compact, rigid linker is needed: The oxadiazole ring can serve as a non-rotatable linker between different pharmacophoric elements.

The Hybrid Approach: As demonstrated by the experimental data, molecules that judiciously combine both pyrazole and oxadiazole scaffolds often exhibit enhanced biological activity. This hybrid strategy allows for the synergistic integration of the favorable properties of each heterocycle.

References

Unveiling the Antitumor Potential of Pyrazole Hydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor activity of various pyrazole hydrazide analogs and related pyrazole derivatives. Supported by experimental data from recent studies, this document aims to facilitate the evaluation and selection of promising candidates for further investigation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects. Among these, pyrazole hydrazide analogs have emerged as a promising class of compounds that exhibit significant cytotoxicity against various cancer cell lines. This guide summarizes key quantitative data, details common experimental protocols used for their validation, and visualizes the underlying mechanisms of action and experimental workflows.

Comparative Antitumor Activity of Pyrazole Derivatives

The antitumor efficacy of pyrazole hydrazide analogs and other pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyrazole hydrazide derivative 33B16-F10 (Melanoma)0.49 ± 0.07[1]
Pyrazole hydrazide derivative 33MCF-7 (Breast Cancer)0.57 ± 0.03[1]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide (Compound 5)Various49.85[1]
Pyrazole derivative 42WM 266.4 (Melanoma)0.12[1]
Pyrazole derivative 42MCF-7 (Breast Cancer)0.16[1]
3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone (Compound 92)A549 (Lung Cancer)Not specified, "maximum inhibition"[2]
Pyrazolo[1,5-a]pyrimidine 34dHeLa (Cervical Cancer)10.41 ± 0.217[3]
Pyrazolo[1,5-a]pyrimidine 34dDU-145 (Prostate Cancer)10.77 ± 0.124[3]
Ferrocene-pyrazole hybrid 47cHCT-116 (Colon Cancer)3.12[3]
Ferrocene-pyrazole hybrid 47cPC-3 (Prostate Cancer)124.40[3]
Ferrocene-pyrazole hybrid 47cHL60 (Leukemia)6.81[3]
Ferrocene-pyrazole hybrid 47cSNB19 (Astrocytoma)60.44[3]
Pyrazole-naphthalene analog 10MCF-7 (Breast Cancer)2.78
Indole-pyrazole derivative 33HCT-116, MCF-7, HepG2, A549< 23.7
Indole-pyrazole derivative 34HCT-116, MCF-7, HepG2, A549< 23.7
Pyrazole carbaldehyde derivative 43MCF-7 (Breast Cancer)0.25
Polysubstituted pyrazole derivative 59HepG2 (Liver Cancer)2
Pyrazoline derivative 11AsPC-1 (Pancreatic Cancer)16.8[4]
Pyrazoline derivative 11U251 (Glioblastoma)11.9[4]
Benzo[b]thiophen-2-yl pyrazoline b17HepG-2 (Liver Cancer)3.57[5]
Pyrazole-based thiazolyl hydrazone 2iA549 (Lung Cancer)31.6[6]
Benzofuropyrazole 5bK562 (Leukemia)0.021[7]
Benzofuropyrazole 5bA549 (Lung Cancer)0.69[7]
Phthalazine-piperazine-pyrazole conjugate 26MCF-7 (Breast Cancer)0.96
Phthalazine-piperazine-pyrazole conjugate 26A549 (Lung Cancer)1.40
Phthalazine-piperazine-pyrazole conjugate 26DU145 (Prostate Cancer)2.16

Key Experimental Protocols

The validation of the antitumor activity of pyrazole hydrazide analogs relies on a series of well-established in vitro assays. The following are detailed protocols for the most commonly employed methods.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole hydrazide analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[9][10]

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the pyrazole hydrazide analogs for a specific duration. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[4][9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[4]

Apoptosis Assay using Annexin V-FITC Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[1][3]

  • Cell Treatment and Collection: Treat cells with the test compounds for the desired time. Collect both the adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mechanisms of Antitumor Activity and Experimental Workflow

The antitumor effects of pyrazole hydrazide analogs are often attributed to their interaction with various cellular targets and signaling pathways. A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][11][12] Other targeted pathways include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15]

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by these compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation start Starting Materials reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification cell_culture Cancer Cell Lines purification->cell_culture Test Compound mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis data_analysis data_analysis apoptosis->data_analysis Data Analysis & Interpretation

A typical experimental workflow for synthesizing and evaluating pyrazole hydrazide analogs.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2 G2 Phase m M Phase (Mitosis) g2->m Mitotic Spindle Formation apoptosis Apoptosis m->apoptosis Leads to pyrazole Pyrazole Hydrazide Analog pyrazole->tubulin Inhibits

References

A Comparative Guide to Pyrazole Synthesis: Knorr, 1,3-Dipolar Cycloaddition, and Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The efficiency of synthesizing this key heterocycle is therefore of critical importance. This guide provides an objective comparison of three prominent routes for pyrazole synthesis: the classic Knorr synthesis, the versatile 1,3-dipolar cycloaddition, and the efficient multicomponent reactions. The comparison is supported by experimental data on yields and reaction conditions, detailed experimental protocols, and a visual representation of the synthetic workflows.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the different pyrazole synthesis routes, offering a clear comparison of their efficiencies under various conditions. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; this data is collated from various sources to provide a comparative overview.[1]

Synthesis RouteReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
Knorr Synthesis Phenylhydrazine, Ethyl acetoacetateNano-ZnONot specified95%[1]
Phenylhydrazine, 2-(trifluoromethyl)-1,3-diketoneEthanolReflux63%[1]
Phenylhydrazine, 1,3-DiketonesN,N-dimethylacetamideRoom Temperature59-98%[1]
Hydrazine hydrate, Ethyl benzoylacetate1-Propanol, Acetic acid~100°C, 1 hour~79%[2]
1,3-Dipolar Cycloaddition α-Bromocinnamaldehyde, Hydrazonyl chlorideTriethylamine / ChloroformRoom TemperatureGood[3]
Phenylhydrazone of benzaldehyde, BenzoquinoneTriethylamine / MethanolRoom Temperature, 2 days90% (crude)[4]
Nitrile imines, Ninhydrin-derived Morita–Baylis–Hillman carbonatesNot specifiedNot specifiedup to 95%[5]
Multicomponent Reaction (MCR) Aldehyde, Malononitrile, Hydrazine hydrate, β-KetoesterSnCl₂80°C80%[6]
Aldehyde, Malononitrile, Hydrazine hydrate, β-KetoesterSnCl₂ / MicrowaveNot specified88%[6]
Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateMn/ZrO₂ / UltrasonicationNot specified, 10 min98%[6]
Enaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate / WaterNot specifiedGood[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.

Knorr Pyrazole Synthesis

This protocol is a classic example of the Knorr pyrazole synthesis.[8]

Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

  • Reaction Setup: In a round-bottomed flask, add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). This addition is slightly exothermic and should be performed slowly and carefully in a fume hood.

  • Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • Isolation: Transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.

  • Crystallization: Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product. Continue adding diethyl ether in 2 mL portions until precipitation is complete.

  • Purification: Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether. The crude product can be recrystallized from hot 95% ethanol. After dissolution, allow the solution to cool to room temperature and then in an ice bath for complete crystallization. Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[8]

1,3-Dipolar Cycloaddition

This protocol describes a regioselective synthesis of tetrasubstituted pyrazoles.[3]

General Procedure for the 1,3-Dipolar Cycloaddition

  • Reaction Setup: In a suitable flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.

  • Reaction: To the solution, add triethylamine (0.46 mL, 3.3 mmol).

  • Monitoring and Workup: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazole.

Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is a representative four-component synthesis.[9]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of an appropriate catalyst (e.g., piperidine or taurine).

  • Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and catalyst used. Monitor the reaction's progress by TLC.

  • Workup and Purification: Upon completion, the precipitated solid product is collected by filtration. The collected solid is then washed with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Mandatory Visualization

Pyrazole_Synthesis_Comparison cluster_knorr Knorr Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_mcr Multicomponent Reaction (MCR) K_Start 1,3-Dicarbonyl Compound K_Intermediate Hydrazone Intermediate K_Start->K_Intermediate K_Hydrazine Hydrazine Derivative K_Hydrazine->K_Intermediate K_Product Pyrazole K_Intermediate->K_Product Intramolecular Cyclization & Dehydration C_Dipole 1,3-Dipole (e.g., Nitrile Imine) C_Intermediate Cycloadduct Intermediate C_Dipole->C_Intermediate C_Dipolarophile Dipolarophile (e.g., Alkyne/Alkene) C_Dipolarophile->C_Intermediate C_Product Pyrazole C_Intermediate->C_Product Aromatization M_A Component A (e.g., Aldehyde) M_Product Pyrazole Derivative M_A->M_Product One-Pot Cascade M_B Component B (e.g., Malononitrile) M_B->M_Product One-Pot Cascade M_C Component C (e.g., β-Ketoester) M_C->M_Product One-Pot Cascade M_D Component D (e.g., Hydrazine) M_D->M_Product One-Pot Cascade

Caption: Comparative workflow for pyrazole synthesis routes.

References

Navigating Specificity: A Comparative Analysis of Pyrazole-Based Enzyme Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is critical for developing safe and effective therapeutics. Pyrazole-based compounds represent a prominent class of enzyme inhibitors, with numerous approved drugs and clinical candidates. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of novel chemical entities.

The pyrazole scaffold is a versatile structural motif found in a wide array of pharmacologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an effective pharmacophore for targeting the ATP-binding site of many enzymes, particularly kinases.[2] However, this can also lead to off-target interactions, resulting in undesired side effects or polypharmacology.[3] Therefore, a thorough assessment of an inhibitor's selectivity profile across the kinome and other enzyme families is a crucial step in drug discovery.

Comparative Inhibitory Activity of Pyrazole-Based Compounds

To illustrate the varying selectivity profiles of pyrazole-based inhibitors, the following table summarizes the inhibitory activity (IC50) of representative compounds against a panel of kinases. This data, synthesized from published literature, highlights how structural modifications to the pyrazole core and its substituents can significantly influence target specificity.[4]

Compound/InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinases (IC50 < 100 nM)Reference
Compound A Aurora A/B35 (A), 75 (B)22 kinases with >80% inhibition at 1 µM[5]
Barasertib (AZD1152) Aurora B0.37Aurora A (>1,400)[5]
Compound 3 ALK2.9FAK (29)[5]
SP-96 Aurora B0.316FLT3 (>632), KIT (>632)[5]
Tozasertib Aurora Kinases-CDK2 (no affinity), CDK5 (no affinity), CDK16 (160 nM)[6]
Compound 29 EGFR (anticipated)0.30 µM (MCF-7 cell line)HER-2[5]

This table presents a selection of data to illustrate the concept of cross-reactivity and is not exhaustive.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clarifying complex experimental workflows and the logic behind inhibitor comparison. The following visualizations were created using the Graphviz DOT language to adhere to the specified requirements.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound Serial Dilution plate Dispense Reagents to 384-well Plate compound->plate enzyme Enzyme Panel Preparation enzyme->plate reagents Substrate & ATP Preparation reagents->plate incubate Incubate at Room Temperature plate->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Measure Luminescence/Fluorescence detect->read calculate Calculate IC50 Values read->calculate profile Generate Selectivity Profile calculate->profile

Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

G cluster_inhibitors Pyrazole-Based Inhibitors cluster_targets Enzyme Targets Inhibitor_A Inhibitor A (Broad Spectrum) Primary_Target Primary Target Inhibitor_A->Primary_Target High Affinity Off_Target_1 Off-Target 1 Inhibitor_A->Off_Target_1 Moderate Affinity Off_Target_2 Off-Target 2 Inhibitor_A->Off_Target_2 Moderate Affinity Unrelated_Target Unrelated Target Inhibitor_A->Unrelated_Target Low/No Affinity Inhibitor_B Inhibitor B (Selective) Inhibitor_B->Primary_Target High Affinity Inhibitor_B->Off_Target_1 Low/No Affinity Inhibitor_B->Off_Target_2 Low/No Affinity Inhibitor_B->Unrelated_Target Low/No Affinity

Logical Comparison of Inhibitor Selectivity.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the assessment of enzyme inhibitor cross-reactivity. The following are detailed methodologies for key experiments.

Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of a compound against a broad range of purified kinases to identify both intended targets and off-targets.

Methodology:

  • Compound Preparation: The test compound is solubilized in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. A serial dilution series is then prepared in DMSO to generate a range of concentrations for testing.[3]

  • Assay Plate Preparation: The kinase, a suitable substrate, and adenosine triphosphate (ATP) are dispensed into the wells of a 384-well plate. The final concentration of ATP should be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.[3]

  • Compound Addition: The serially diluted test compound is added to the assay plate. Control wells containing only DMSO (vehicle) are included to establish the baseline of uninhibited enzyme activity.

  • Incubation: The reaction is incubated at room temperature for a predetermined period to allow for the enzymatic reaction to proceed.

  • Detection: A detection reagent is added to measure the extent of the kinase reaction. A common method is to quantify the amount of adenosine diphosphate (ADP) produced, which is inversely proportional to the kinase activity.[3]

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO controls. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.[3]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess off-target binding in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Culture and Treatment: A relevant cell line is cultured to a suitable confluency. The cells are then treated with the test compound at various concentrations or with a vehicle control (DMSO).

  • Heating: The treated cells are subjected to a temperature gradient for a short period. The binding of a ligand (the inhibitor) typically stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The cross-reactivity analysis of pyrazole-based enzyme inhibitors is a multifaceted process that requires a combination of biochemical and cellular assays. The data presented in this guide demonstrates the diverse selectivity profiles that can be achieved with this chemical scaffold, underscoring the importance of comprehensive profiling in the drug discovery pipeline. By employing rigorous experimental protocols and clear data visualization, researchers can gain a deeper understanding of the pharmacological properties of their compounds, ultimately leading to the development of safer and more effective targeted therapies.

References

A Comparative Analysis of the Efficacy of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid and Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of the novel compound 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. This analysis is based on available preclinical data to inform researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its effective management remains a cornerstone of modern medicine. Diclofenac, a phenylacetic acid derivative, is a widely prescribed NSAID known for its potent analgesic and anti-inflammatory properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.

In the continuous search for novel anti-inflammatory agents with potentially improved efficacy and safety profiles, pyrazole derivatives have emerged as a promising class of compounds. Among these, this compound has been identified as a molecule of interest due to its structural features that suggest potential anti-inflammatory and analgesic activities. This guide aims to collate and compare the available experimental data on the efficacy of this pyrazole derivative with that of diclofenac.

Mechanism of Action

Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of both COX-1 and COX-2 enzymes. By blocking the action of these enzymes, diclofenac reduces the production of prostaglandins, which are lipid compounds that play a significant role in mediating inflammation, pain, and fever.

This compound

While specific mechanistic studies on this compound are not extensively available in the public domain, the broader class of pyrazole-containing compounds has been investigated for anti-inflammatory effects. Many pyrazole derivatives have been shown to exhibit anti-inflammatory activity, with some acting as selective COX-2 inhibitors. The structural motif of a pyrazole ring is present in the selective COX-2 inhibitor celecoxib. Therefore, it is hypothesized that this compound may also exert its anti-inflammatory effects through the inhibition of COX enzymes.

Below is a diagram illustrating the general mechanism of action of NSAIDs, which is relevant for both diclofenac and potentially for this compound.

NSAID Mechanism of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Gastroprotection\nPlatelet Aggregation\nRenal Function Gastroprotection Platelet Aggregation Renal Function Prostaglandins (Housekeeping)->Gastroprotection\nPlatelet Aggregation\nRenal Function Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins (Inflammation)->Inflammation\nPain\nFever NSAIDs\n(e.g., Diclofenac) NSAIDs (e.g., Diclofenac) NSAIDs\n(e.g., Diclofenac)->COX-1 (Constitutive) NSAIDs\n(e.g., Diclofenac)->COX-2 (Inducible)

Caption: General mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).

Efficacy Data from Preclinical Studies

It is crucial to note that a direct comparison of data from different studies should be interpreted with caution due to potential variations in experimental protocols, animal strains, and other laboratory-specific factors.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume by a test compound compared to a control group is a measure of its anti-inflammatory efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are randomly divided into control, standard (diclofenac), and test groups.

  • Drug Administration: The test compound (e.g., a pyrazole derivative) and the standard drug (diclofenac) are administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30 or 60 minutes) following drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

The following diagram outlines the typical workflow for the carrageenan-induced paw edema assay.

Carrageenan-Induced Paw Edema Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Drug Preparation Drug Preparation Drug Preparation->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative data for other pyrazole derivatives and diclofenac from various studies to provide a general comparative context.

CompoundDose (mg/kg)Time (hours)% Inhibition of Paw EdemaReference
Diclofenac Sodium 103~50-60%General Literature
Diclofenac Sodium 203~70-80%General Literature
Various Pyrazole Derivatives 10-1003-4Ranging from 40% to over 80%[1][2]

Note: The data for "Various Pyrazole Derivatives" is a generalized representation from studies on compounds with similar core structures. The efficacy can vary significantly based on the specific substitutions on the pyrazole ring.

In Vitro COX Inhibition Assay

The in vitro COX inhibition assay is a biochemical test used to determine the potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Assay Principle: The assay measures the conversion of a chromogenic substrate by the peroxidase activity of the COX enzyme. The production of a colored product is monitored spectrophotometrically.

  • Procedure: The test compound at various concentrations is pre-incubated with the COX enzyme. The reaction is then initiated by the addition of arachidonic acid.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the principle of the COX inhibition assay.

COX Inhibition Assay Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) COX Enzyme->Prostaglandin G2 (PGG2) Oxygenation Oxidized Substrate (Colored) Oxidized Substrate (Colored) COX Enzyme->Oxidized Substrate (Colored) Oxidation Prostaglandin G2 (PGG2)->COX Enzyme Peroxidase Activity Chromogenic Substrate Chromogenic Substrate Chromogenic Substrate->COX Enzyme Inhibitor\n(e.g., Diclofenac) Inhibitor (e.g., Diclofenac) Inhibitor\n(e.g., Diclofenac)->COX Enzyme

Caption: Principle of the in vitro cyclooxygenase (COX) inhibition assay.

Quantitative Data Summary

Specific IC50 values for this compound are not publicly available. The table below provides a general comparison of the COX inhibitory activity of diclofenac and some reported pyrazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac ~1-5~0.1-1~1-10General Literature
Celecoxib (a pyrazole derivative) >10~0.04>250General Literature
Various other Pyrazole Derivatives VariableVariableVariable[3]

Note: The selectivity index (SI) is a ratio of the IC50 values for COX-1 and COX-2. A higher SI value indicates greater selectivity for COX-2, which is often a desirable characteristic for reducing gastrointestinal side effects associated with COX-1 inhibition.

Conclusion

Based on the available, albeit limited, information, this compound belongs to a class of compounds with demonstrated anti-inflammatory potential. While a direct, quantitative comparison with diclofenac is not possible without specific experimental data for this exact pyrazole derivative, the broader family of pyrazoles has shown significant efficacy in preclinical models, with some members exhibiting potent and selective COX-2 inhibition.

Diclofenac remains a potent and effective NSAID, but its non-selective COX inhibition can be associated with gastrointestinal side effects. The potential for pyrazole derivatives like this compound to act as more selective COX-2 inhibitors makes them an interesting area for further research and development in the quest for safer and more effective anti-inflammatory therapies.

Future Directions:

To provide a conclusive comparison, further studies are required to determine the in vivo anti-inflammatory efficacy and in vitro COX inhibitory profile of this compound. A head-to-head study against diclofenac under the same experimental conditions would be essential to accurately assess its relative potency and potential as a novel anti-inflammatory agent.

References

A Comparative Analysis of the Antifungal Spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic Acid and Fluconazole: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The global rise of invasive fungal infections, compounded by the increasing prevalence of antifungal resistance, presents a formidable challenge to public health. Fluconazole, a triazole antifungal, has long been a cornerstone of therapy, valued for its broad-spectrum activity and favorable safety profile.[1][2] However, its efficacy is threatened by the emergence of resistant strains, particularly non-albicans Candida species.[3] This has catalyzed the search for novel antifungal agents with distinct mechanisms of action. Among the most promising candidates are heterocyclic compounds, with pyrazole derivatives demonstrating significant and varied biological activities, including potent antifungal effects.[4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the antifungal spectrum of a specific novel compound, 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, with the established benchmark, fluconazole. We will delve into the mechanistic underpinnings of each compound class, provide detailed, validated protocols for direct comparison, and offer insights into data interpretation. This document is designed not merely as a list of facts, but as a methodological playbook to empower rigorous, reproducible, and insightful antifungal research.

Part 1: Mechanistic Overview of Antifungal Action

A thorough comparison of antifungal spectra begins with an understanding of how each compound disrupts fungal viability. The choice of experimental design and the interpretation of results are fundamentally guided by the molecular targets and pathways involved.

Fluconazole: Inhibition of Ergosterol Synthesis

Fluconazole exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme.[7][8]

  • Mechanism: This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[3] By inhibiting this step, fluconazole depletes ergosterol and leads to the accumulation of toxic 14-α-methylated sterol precursors.[7][8]

  • Consequence: The disruption of ergosterol balance compromises the structural integrity and fluidity of the fungal membrane, increases its permeability, and interferes with the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, cell death (fungicidal effect).[1][3]

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal CYP450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential component Enzyme->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits SDH_Inhibition_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle Citric Acid Cycle (TCA) SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate -> Fumarate ETC Electron Transport Chain (ETC) ATP ATP Production ETC->ATP SDH->ETC Electron Transfer Pyrazole 3-(4-chlorophenyl)-1H-pyrazole- 4-carboxylic acid (Hypothesized) Pyrazole->SDH Inhibits Broth_Microdilution_Workflow Start Start: Pure Fungal Culture on SDA Plate Step1 1. Prepare Inoculum: Suspend colonies in saline Start->Step1 Step2 2. Standardize Suspension: Adjust to 0.5 McFarland Step1->Step2 Step3 3. Prepare Working Inoculum: Dilute 1:1000 in RPMI Medium Step2->Step3 Inoculate 4. Inoculate Plate: Add 100 µL of working inoculum to each well Step3->Inoculate Stock A. Prepare Drug Stock Solutions (e.g., 1280 µg/mL in DMSO) Dilution B. Create 2-fold Serial Dilutions in 96-well plate (100 µL/well) Stock->Dilution Dilution->Inoculate Incubate 5. Incubate at 35°C for 24-48 hours Inoculate->Incubate Read 6. Read MIC: Lowest concentration with ≥50% growth inhibition Incubate->Read End End: Quantitative MIC Data Read->End

References

In Vivo Validation of Molecular Docking: A Comparative Guide to Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of recently developed pyrazole compounds, validating their molecular docking results. We present supporting experimental data for their anti-inflammatory and anticancer activities, offering a resource for researchers in pharmacology and medicinal chemistry.

Anti-Inflammatory Activity: Targeting COX-2

Pyrazole-based compounds, most notably Celecoxib, are well-established as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Molecular docking studies consistently predict strong binding of these compounds to the active site of COX-2. The following data from in vivo studies on pyrazole derivatives validate these computational predictions.

Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors

The following table summarizes the in vitro COX-2 inhibitory activity and the in vivo anti-inflammatory efficacy of selected pyrazole compounds compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundMolecular TargetIn Vitro IC50 (COX-2)In Vivo ModelIn Vivo Efficacy (% Edema Inhibition)Reference
Compound 5u COX-21.79 µMCarrageenan-induced rat paw edema80.87% (at 3h)[1]
Compound 5s COX-22.51 µMCarrageenan-induced rat paw edema76.56% (at 3h)[1]
Ibuprofen COX-1/COX-2-Carrageenan-induced rat paw edema81.32% (at 3h)[1]
Celecoxib COX-2-Carrageenan-induced rat paw edema-[2]
Compound 16 COX-2 (prodrug)No in vitro activityCarrageenan-induced rat paw edemaED30 = 5.7 mg/kg (at 4h)[2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of novel compounds.

Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight with free access to water before the experiment.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compounds or vehicle (for the control group) are administered orally.

  • After one hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.

  • Paw volume is measured at specified intervals (e.g., 3 and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group.[1]

COX-2 Signaling Pathway in Inflammation

The diagram below illustrates the signaling pathway leading to inflammation and the role of COX-2, which is inhibited by the pyrazole compounds discussed.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases Membrane Cell Membrane Phospholipids COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazoles Pyrazole Compounds (e.g., Celecoxib analogs) Pyrazoles->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation.

Anticancer Activity: Targeting Kinase Pathways

Recent research has focused on pyrazole derivatives as inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

Comparative Efficacy of Pyrazole-Based Anticancer Agents

The following table presents data on the in vitro and in vivo efficacy of pyrazole compounds targeting VEGFR-2 and CDK2.

CompoundMolecular TargetIn Vitro IC50In Vivo ModelIn Vivo EfficacyReference
Compound 3i VEGFR-28.93 nMEhrlich solid carcinoma (SEC) in mice49.8% tumor proliferation inhibition[3]
Sorafenib VEGFR-2, other kinases30 nMEhrlich solid carcinoma (SEC) in mice55.5% tumor proliferation inhibition[3]
Compound 7a CDK20.262 µM--[4]
Compound 9c CDK20.281 µM--[4]
Roscovitine CDK20.641 µM--[4]
Experimental Protocol: In Vivo Solid Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy of novel compounds in a living organism.

Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

Procedure:

  • Human cancer cells (e.g., prostate cancer cell line PC-3) are cultured and then injected subcutaneously into the flanks of the mice.

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into control and treatment groups.

  • The test compound (e.g., pyrazole derivative) or vehicle is administered, often intraperitoneally, at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.[3]

Signaling Pathways in Cancer

The following diagrams illustrate the VEGFR-2 and CDK2 signaling pathways, which are targeted by the anticancer pyrazole compounds.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrazole_VEGFR Pyrazole Inhibitor Pyrazole_VEGFR->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis.

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E-CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb phosphorylates pRb Phosphorylated Rb E2F E2F Rb->E2F inhibits pRb->E2F releases G1S G1/S Phase Transition E2F->G1S promotes Pyrazole_CDK Pyrazole Inhibitor Pyrazole_CDK->CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle progression.

Experimental Workflow: From Docking to In Vivo Validation

The following diagram outlines the general workflow for the development and validation of pyrazole-based therapeutic agents.

Workflow Docking Molecular Docking (Target Identification & Lead Optimization) Synthesis Chemical Synthesis of Pyrazole Derivatives Docking->Synthesis InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->InVitro InVivo In Vivo Animal Models (e.g., Paw Edema, Xenograft) InVitro->InVivo Data Data Analysis & Validation of Docking Results InVivo->Data

Caption: General experimental workflow.

References

A Comparative Analysis of Pyrazole Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of pyrazole isomers, supported by experimental data. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The spatial arrangement of substituents on the pyrazole ring can significantly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity among isomers.

This guide summarizes key experimental findings, provides detailed methodologies for cited experiments, and visualizes a key signaling pathway modulated by pyrazole derivatives to inform future drug discovery and development efforts.

Comparative Biological Activity Data

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole core. The following tables present quantitative data from various studies, highlighting the differences in anticancer and antimicrobial activities among pyrazole isomers and their derivatives.

Anticancer Activity

The positioning of substituents on the pyrazole ring plays a critical role in the cytotoxic effects of these compounds against cancer cell lines. Structure-activity relationship (SAR) studies have shown that even minor changes in the isomeric form can lead to significant differences in potency.

Table 1: Comparative Cytotoxicity of Pyrazole Regioisomers against CCRF-CEM (Leukemia) Cancer Cells

Compound IDPyrazole IsomerPendant GroupIC₅₀ (µM)[1]
1a 2'-substitutedPhenyl0.011
1b 1'-substitutedPhenyl0.007
2a 2'-substituted4-Fluorophenyl0.013
2b 1'-substituted4-Fluorophenyl0.052
3a 2'-substituted4-Methoxyphenyl0.12
3b 1'-substituted4-Methoxyphenyl>10
4a 2'-substituted2-Naphthyl0.012
4b 1'-substituted2-Naphthyl0.013
5a 2'-substitutedCyclohexyl0.041
5b 1'-substitutedCyclohexyl>10

Data from a study on deacylcortivazol-like pyrazole regioisomers.[1]

Table 2: Cytotoxicity of Various Pyrazole Derivatives against Different Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
TOSIND MDA-MB-231 (Breast)17.7 ± 2.7[2]
PYRIND MCF7 (Breast)39.7 ± 5.8[2]
Compound 10 A549 (Lung)2.2[3]
Compound P-03 A549 (Lung)13.5[4]
Compound 2b A549 (Lung)220.20[5]
Compound 1 A549 (Lung)613.22[5]
Antimicrobial Activity

The arrangement of functional groups on the pyrazole scaffold also dictates the antimicrobial efficacy of these compounds. The following table illustrates the varying minimum inhibitory concentrations (MIC) of different pyrazole derivatives against bacterial and fungal strains.

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)[6]
3a (3,5-pyrazole) S. aureus0.125
E. faecalis0.125
E. coli0.062
P. aeruginosa0.25
5a (pyrazole-Schiff base) S. aureus0.25
E. faecalis0.50
E. coli0.25
P. aeruginosa0.50
6 (5,7-dimethyl-pyrazolo[1,5-a]pyrimidine) S. aureus0.187
E. faecalis0.375
E. coli0.50
P. aeruginosa0.187
7 (5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine) S. aureus1
E. faecalis2
E. coli2
P. aeruginosa1

Key Signaling Pathway

A significant mechanism through which certain pyrazole derivatives exert their anti-inflammatory and anticancer effects is by inhibiting the cyclooxygenase-2 (COX-2) enzyme. The COX-2 signaling pathway is crucial in the synthesis of prostaglandins, which are key mediators of inflammation and are often upregulated in cancerous tissues.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptors PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates NFkB NF-κB Receptor->NFkB Activates AA Arachidonic Acid (AA) PLA2->AA Releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerized to Prostaglandins->Receptor Feedback Loop Pyrazole Pyrazole Isomers Pyrazole->COX2 Inhibits COX2_Gene COX-2 Gene NFkB->COX2_Gene Induces Transcription COX2_Gene->COX2 Expression

Caption: COX-2 signaling pathway and pyrazole inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., CCRF-CEM, A549, MCF7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (pyrazole isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of microorganisms to the synthesized pyrazole derivatives.

Materials:

  • Petri plates

  • Muller-Hinton Agar (MHA)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Using a sterile swab, evenly inoculate the entire surface of the MHA plates to create a lawn of microbial growth.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of each pyrazole derivative solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.

References

Validating Fungicidal Efficacy: A Comparative Analysis of Novel Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of novel pyrazole carboxamide fungicides presents promising avenues for crop protection and disease management. For researchers and drug development professionals, rigorous validation of their efficacy, particularly their half-maximal inhibitory concentration (IC50), is paramount. This guide provides a comparative analysis of novel pyrazole carboxamide fungicides against established alternatives, supported by experimental data and detailed protocols to ensure reproducible findings.

Comparative Efficacy: IC50 Values

The inhibitory potential of a fungicide is quantitatively assessed by its IC50 value, which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. The lower the IC50 value, the greater the potency of the fungicide. The following table summarizes the IC50 and EC50 (half-maximal effective concentration) values of several novel pyrazole carboxamide compounds against various fungal pathogens, alongside established succinate dehydrogenase inhibitor (SDHI) fungicides for comparison.

Compound ClassCompoundTarget PathogenIC50 / EC50Reference
Novel Pyrazole Carboxamides Compound 8e Rhizoctonia solaniEC50 = 0.012 µg/mL[1]
Sclerotinia sclerotiorumEC50 = 0.123 µg/mL[1]
Compound SCU3038 Rhizoctonia solaniEC50 = 0.016 mg/L[2]
Compound SCU2028 Rhizoctonia solaniEC50 = 0.022 mg/L[3][4]
Compound 5l Botrytis cinereaEC50 = 0.392 µg/mL[5]
Compound 7ai Rhizoctonia solaniEC50 = 0.37 µg/mL[6][7]
Compound E1 Rhizoctonia solaniEC50 = 1.1 µg/mL[8][9]
Established SDHI Fungicides Benzovindiflupyr Succinate Dehydrogenase (SDH)IC50 = 5.2 nM[10]
Alternaria alternataEC50 = 0.63 µg/ml[11]
Boscalid Botrytis cinereaEC50 = 0.05–0.2 mg/L[12]
Alternaria spp.EC50 = 0.1–0.5 mg/L[12]
Fluopyram Botrytis cinereaEC50 = 5.389 µg/mL[13]
Alternaria solaniEC50 = 0.244 µg/mL[13]
Fluxapyroxad Botrytis cinereaEC50 = 0.791 µg/mL[5]
Rhizoctonia solaniEC50 = 0.033 mg/L[2]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyrazole carboxamide fungicides belong to the SDHI class of fungicides.[14][15][16] Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[14][17] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[18] This disruption halts cellular respiration and energy production (ATP synthesis), ultimately leading to the cessation of fungal growth and development.[17][19]

IC50_Determination_Workflow Workflow for IC50 Determination Start Start Prepare_Media Prepare Fungicide-Amended Growth Media Start->Prepare_Media Inoculate_Plates Inoculate Plates with Fungal Plugs Prepare_Media->Inoculate_Plates Incubate Incubate at Optimal Temperature Inoculate_Plates->Incubate Measure_Growth Measure Mycelial Colony Diameter Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_IC50 Determine IC50 using Regression Analysis Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

A Head-to-Head Comparison of Pyrazole-Based Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of prominent pyrazole-based herbicides, a significant class of compounds in modern agriculture. By examining their performance, mechanisms of action, and the experimental protocols used for their evaluation, this document serves as a valuable resource for professionals engaged in herbicide research and development.

Performance and Efficacy of Pyrazole-Based Herbicides

The efficacy of pyrazole-based herbicides varies depending on their specific active ingredient, mode of action, application rate, target weed species, and environmental conditions. The following tables summarize quantitative data on the performance of several key pyrazole herbicides, focusing on their weed control spectrum and crop safety.

Table 1: Comparative Efficacy of Pyrazole-Based Herbicides on Key Weed Species
HerbicideMode of ActionTarget WeedApplication Rate (g a.i./ha)Efficacy/Control (%)Source(s)
Pyrasulfotole HPPD InhibitorAmaranthus palmeri (Palmer amaranth)233 (with bromoxynil)100%[1]
Chenopodium album (Common lambsquarters)244-300 (with bromoxynil & atrazine)>93%[2]
Abutilon theophrasti (Velvetleaf)244-300 (with bromoxynil & atrazine)>93%[3]
Setaria faberi (Giant foxtail)Not specified-
Topramezone HPPD InhibitorAmaranthus retroflexus (Redroot pigweed)Not specified-
Chenopodium album (Common lambsquarters)20.6High phytotoxicity[4]
Echinochloa crus-galli (Barnyardgrass)25-50100%[5]
Digitaria sanguinalis (Large crabgrass)50 + 1000 (with atrazine)100%[5]
Pinoxaden ACCase InhibitorAvena fatua (Wild oat)30-60High control[6]
Setaria viridis (Green foxtail)8.2 oz/AEffective[7]
Echinochloa crus-galli (Barnyardgrass)8.2 oz/AEffective[7]
Pyroxasulfone VLCFA InhibitorAmaranthus retroflexus (Redroot pigweed)32>90%[8]
Chenopodium album (Lambsquarters)100-200Controlled[9]
Echinochloa crus-galli (Barnyardgrass)150Good control[8]
Setaria spp. (Foxtail)100-200Controlled[9]
Benzofenap HPPD InhibitorSagittaria trifolia (Arrowhead)>1000High efficacy[4][10]

Note: Efficacy can be influenced by various factors including weed growth stage, environmental conditions, and the presence of tank-mix partners. Data from different studies may not be directly comparable.

Table 2: Crop Safety Profile of Pyrazole-Based Herbicides
HerbicideCropApplication Rate (g a.i./ha)Crop Injury/PhytotoxicitySource(s)
Pyrasulfotole Wheat207-253 (with bromoxynil)≤7% (transient)
Sorghum244-300 (with bromoxynil & atrazine)Transient foliar bleaching, no yield reduction
Topramezone Corn (all types)Not specifiedGenerally safe
Chickpea20.6No phytotoxicity[4]
Pinoxaden WheatNot specifiedExcellent safety[7]
BarleyNot specifiedExcellent safety[7]
Pyroxasulfone CornNot specifiedGenerally safe, potential for injury in cool, wet conditions
SoybeanNot specifiedGenerally safe[9]
Wheat120-180Generally safe[9]
Benzofenap RiceNot specifiedVery safe[10]

Mechanisms of Action: Signaling Pathways

The diverse herbicidal activity of pyrazole derivatives stems from their ability to inhibit specific key enzymes in plant metabolic pathways. The primary modes of action include the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetyl-CoA carboxylase (ACCase), and protoporphyrinogen oxidase (PPO).

HPPD Inhibitor Signaling Pathway

HPPD-inhibiting pyrazole herbicides, such as pyrasulfotole, topramezone, and benzofenap, disrupt the carotenoid biosynthesis pathway. Inhibition of the HPPD enzyme leads to a buildup of its substrate, 4-hydroxyphenylpyruvate, and a depletion of homogentisate. This downstream effect blocks the formation of plastoquinone, a necessary cofactor for the enzyme phytoene desaturase, which is critical for carotenoid synthesis. The lack of carotenoids leaves chlorophyll susceptible to photo-oxidation, resulting in the characteristic bleaching symptoms and eventual plant death.

HPPD_Inhibition_Pathway cluster_input Inputs cluster_pathway Pathway cluster_output Result Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Pyrazole_Herbicide Pyrazole Herbicide (e.g., Topramezone) Pyrazole_Herbicide->HPPD Inhibits

Caption: Signaling pathway of HPPD-inhibiting pyrazole herbicides.

ACCase Inhibitor Signaling Pathway

Pinoxaden is a pyrazole herbicide that functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking ACCase, these herbicides prevent the formation of malonyl-CoA, a critical building block for fatty acids. This disruption of lipid synthesis halts the production of new membranes, which is essential for cell growth and division, particularly in the meristematic tissues of grasses.

ACCase_Inhibition_Pathway cluster_input Inputs cluster_pathway Pathway cluster_output Result Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Lipids Lipids for Membranes Fatty_Acids->Lipids Cell_Growth New Cell Growth Lipids->Cell_Growth Growth_Inhibition Growth Inhibition & Plant Death Pinoxaden Pinoxaden Pinoxaden->ACCase Inhibits

Caption: Signaling pathway of the ACCase inhibitor pinoxaden.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of herbicide performance. The following sections outline detailed methodologies for key experiments cited in the evaluation of pyrazole-based herbicides.

General Protocol for Herbicide Efficacy Dose-Response Bioassay (Greenhouse)

This protocol is a synthesized methodology for determining the efficacy of a herbicide against a target weed species in a controlled greenhouse environment.

  • Plant Material and Growth Conditions:

    • Weed seeds are sown in pots or trays filled with a standardized greenhouse potting mix.

    • Seedlings are thinned to a uniform number per pot (e.g., 3-5 plants) after emergence.

    • Plants are maintained in a greenhouse with controlled environmental conditions:

      • Temperature: 25°C day / 20°C night (will vary depending on species).

      • Humidity: 60-70% Relative Humidity.

      • Photoperiod: 16 hours light / 8 hours dark.

    • Plants are watered as needed to prevent drought stress.

  • Herbicide Application:

    • Herbicides are applied when the weed seedlings reach a specific growth stage (e.g., 2-4 true leaves).

    • A precision laboratory spray chamber is used to ensure uniform application. The sprayer is calibrated to deliver a specific volume (e.g., 200 L/ha).

    • A range of herbicide concentrations is prepared to create a dose-response curve. This typically includes a zero-herbicide control and several doses above and below the expected effective dose.

    • The appropriate adjuvants (e.g., surfactants, crop oil concentrates) are added to the spray solutions as recommended for the herbicide.

  • Data Collection and Analysis:

    • Visual injury ratings are recorded at set intervals after treatment (e.g., 7, 14, and 21 days) using a scale of 0% (no effect) to 100% (complete plant death).

    • At the final assessment, the above-ground biomass of the surviving plants is harvested.

    • The harvested biomass is dried in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • The dry weight data is used to calculate the percent biomass reduction relative to the untreated control.

    • Non-linear regression analysis is used to fit a dose-response curve to the data, from which values such as ED50 (the dose required to cause a 50% reduction in growth) can be calculated.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial, from the initial setup to the final data analysis.

Herbicide_Efficacy_Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_assessment Assessment & Analysis Plant_Propagation Plant Propagation (Weed Species) Application Herbicide Application (Spray Chamber) Plant_Propagation->Application Herbicide_Prep Herbicide Preparation (Dose Range) Herbicide_Prep->Application Incubation Incubation (Controlled Environment) Application->Incubation Data_Collection Data Collection (Visual Ratings, Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-Response Curve) Data_Collection->Data_Analysis Results Results (ED50/IC50 Values) Data_Analysis->Results

Caption: A typical experimental workflow for a herbicide efficacy trial.

Conclusion

The pyrazole class of herbicides offers a diverse range of modes of action, providing valuable tools for integrated weed management strategies. HPPD inhibitors like pyrasulfotole, topramezone, and benzofenap are effective against a broad spectrum of broadleaf weeds and some grasses, with selectivity in key crops such as corn, wheat, and rice. Pinoxaden, an ACCase inhibitor, provides excellent control of grass weeds in cereal crops. Pyroxasulfone, a VLCFA inhibitor, demonstrates broad-spectrum pre-emergence control of annual grasses and some broadleaf weeds.

The selection of a specific pyrazole-based herbicide should be guided by the target weed spectrum, crop, and the need to manage herbicide resistance by rotating modes of action. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to compare and evaluate these compounds effectively. Further head-to-head field trials under diverse environmental conditions are essential for a complete understanding of their relative performance.

References

Confirming the Structure of Synthesized Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of pyrazole derivatives, a class of compounds with significant pharmacological interest. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

The unambiguous determination of the molecular structure of pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] Single-crystal X-ray crystallography stands as the gold standard for providing precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecule's conformation and packing in the solid state.[1]

Comparative Analysis of Crystallographic Data

The following tables summarize key crystallographic parameters for several synthesized pyrazole derivatives, offering a basis for structural comparison. These parameters, including the crystal system, space group, and unit cell dimensions, provide a unique fingerprint for each crystalline solid.

Table 1: Crystallographic Data for Bioactive Pyrazolone Derivatives [1]

ParameterCompound ICompound IICompound III
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1P2₁2₁2₁
a (Å) 10.123(2)8.456(1)6.5683(7)
b (Å) 16.457(3)12.345(2)12.7384(15)
c (Å) 13.234(3)13.567(3)20.198(3)
α (°) 9098.76(1)90
β (°) 109.87(1)102.45(1)90
γ (°) 90105.67(1)90

These pyrazolone derivatives exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state. The planarity of the pyrazole ring and the presence of N-H···O hydrogen bonds are common features.[1]

Table 2: Crystallographic Data for Armed Pyrazole Derivatives [2]

ParameterCompound L1Compound L2Compound L3
Chemical Name N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acidEthyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate
Crystal System MonoclinicMonoclinicTriclinic
Space Group C2/cP2₁/nP-1
a (Å) 18.123(4)10.234(2)7.891(1)
b (Å) 5.678(1)14.567(3)11.234(2)
c (Å) 21.345(5)11.456(2)12.567(3)
α (°) 909095.67(1)
β (°) 115.67(2)105.34(1)101.23(1)
γ (°) 9090108.90(1)

The "armed" pyrazoles, featuring additional functional groups, also display a variety of crystal packing arrangements. Crystallographic analysis reveals that the aminomethyl chain can form a distorted plane relative to the pyrazole ring.[2]

Comparison with Alternative Structural Elucidation Methods

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic methods are routinely used for the characterization of synthesized pyrazole derivatives.

Table 3: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.[1]Requires a suitable single crystal.[1] Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.[3]Provides information about the structure in solution.[4] Does not require crystallization.Structure is inferred from spectral data, which can sometimes be ambiguous for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires very small sample amounts.Provides no information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures for the pyrazole derivatives discussed involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.[1]

  • Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-172 K) to minimize thermal vibrations.[1][5] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][5] A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined by least-squares methods.[5]

  • Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.[1]

Workflow for Structure Confirmation

The following diagram illustrates the typical workflow from the synthesis of a pyrazole derivative to its structural confirmation by X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_characterization Preliminary Characterization cluster_crystallography X-ray Crystallography synthesis Pyrazole Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Structure structure_refinement->final_structure SAR_analysis SAR_analysis final_structure->SAR_analysis Structure-Activity Relationship Analysis

Caption: Workflow from synthesis to structural confirmation of pyrazole derivatives.

References

Safety Operating Guide

Proper Disposal of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid based on available safety data for structurally similar compounds and general principles of hazardous waste management. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound and to adhere to all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated organic compound containing a pyrazole moiety, it should be treated as hazardous chemical waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is unacceptable and can lead to harmful consequences for aquatic life and the ecosystem.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid the generation of dust.

Hazard Profile Summary

Based on data from analogous compounds, this compound should be handled as a substance with the potential for the following hazards.

Hazard TypeDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Irritation May cause skin irritation.[2]Avoid contact with skin. Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.[2]Avoid contact with eyes. Wear eye protection.
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[1]Avoid release to the environment. Do not let the product enter drains or waterways.[1][3]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust. Use only in a well-ventilated area or with adequate respiratory protection.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and contaminated materials is as follows:

1. Waste Identification and Segregation:

  • Classify all unused or waste this compound as hazardous chemical waste.[4]

  • This includes grossly contaminated materials such as weighing papers, pipette tips, and disposable gloves.

  • Segregate this waste stream from other chemical wastes, particularly from non-halogenated organic waste, unless otherwise directed by your institution's EHS department.[3]

2. Containerization:

  • Place the solid chemical waste and contaminated disposables into a designated, chemically compatible, and sealable hazardous waste container.

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and list all other constituents in the container.

  • Indicate the approximate quantities or concentrations of each component.

  • Include the date when the waste was first added to the container (accumulation start date) and the name of the principal investigator or laboratory contact.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure the storage area is segregated from incompatible materials.

5. Request for Disposal:

  • Once the container is full or ready for disposal, follow your institution's established procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.

  • Provide all necessary documentation, including the waste profile from the label.

6. Final Disposal Method:

  • The ultimate disposal of halogenated organic compounds like this is typically through high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[6]

  • This process must be carried out by a licensed and approved waste disposal facility in compliance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Experimental Protocols Cited

This guidance is based on standard laboratory safety and waste management protocols and does not cite specific experimental research. The procedures are derived from safety data sheets for analogous compounds and general chemical waste disposal guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Waste Management Process A Step 1: Identify & Segregate Classify as hazardous waste. Separate from other waste streams. B Step 2: Containerize Use a compatible, sealed container. A->B C Step 3: Label Correctly 'Hazardous Waste', full chemical name, date, and lab contact. B->C D Step 4: Store Safely Place in designated Satellite Accumulation Area (SAA). C->D E Step 5: Request Pickup Follow institutional EHS procedures. D->E Container Full F Step 6: Professional Transport Licensed hazardous waste hauler. E->F G Step 7: Final Disposal High-temperature incineration at a licensed facility. F->G

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, grounded in authoritative safety standards.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust hazard assessment can be constructed by analyzing its structural components: a chlorinated aromatic ring, a pyrazole core, and a carboxylic acid functional group. A safety data sheet for the structurally similar compound, 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, classifies it as harmful if swallowed and potentially causing long-lasting harmful effects to aquatic life[1].

General principles for handling pyrazole derivatives and carboxylic acids suggest that these compounds should be treated as potentially hazardous, capable of causing skin, eye, and respiratory irritation[2][3][4][5][6]. Skin contact with related compounds may lead to inflammation, itching, redness, or blistering[1]. As a solid, the compound presents an inhalation hazard if dust is generated[1][7][8].

Table 1: Summary of Potential Hazards and Rationale

Hazard CategoryPotential RiskRationale based on Chemical Structure & Analogs
Acute Oral Toxicity Harmful if swallowed[1].Classification from a structurally similar compound[1].
Skin Irritation/Contact May cause skin irritation, inflammation, or allergic reaction[1][9][10].Pyrazole derivatives and carboxylic acids are often skin irritants[2][4].
Eye Contact May cause serious eye irritation or damage[10][11].A common hazard for acidic and organic powdered compounds[7][11].
Inhalation Dust may cause respiratory tract irritation[7].Handling the solid powder can generate airborne particles[8][12].
Environmental May cause long-lasting harmful effects to aquatic life[1].Indicated by data on a related chlorophenyl pyrazole carboxylic acid[1].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the risks identified above. All handling of this compound must occur within a certified chemical fume hood to control dust and vapors[7][13][14].

Table 2: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentJustification and Expert Insight
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards[7]. A face shield should be worn over goggles when there is a significant risk of splashing[11][13].Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary barrier for the entire face, crucial when handling larger quantities or preparing solutions[11].
Skin and Body Protection A fully buttoned, long-sleeved lab coat[7]. Chemical-resistant gloves (e.g., nitrile rubber)[3][11][13]. Fully enclosed shoes made of a non-porous material[7][15].The lab coat protects skin and personal clothing from contamination. Nitrile gloves offer good resistance to a range of chemicals, but they are for incidental contact only and must be changed immediately upon contamination[9][15]. Enclosed shoes protect feet from spills and broken glass[15].
Respiratory Protection All manipulations of the solid compound must be performed in a certified chemical fume hood[7][12][14]. If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator is required[3][7][11].The fume hood is the primary engineering control to prevent inhalation of chemical dust[12][14]. A respirator should be a last line of defense, used only after a formal risk assessment and with proper fit-testing and training.

Experimental Protocol: PPE Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.

3.1. Donning Procedure (Putting On)

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Eye Protection: Put on chemical safety goggles. If required, place a face shield over the goggles.

  • Gloves: Put on the correct size of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Inspect each glove for tears or defects before use[9].

3.2. Doffing Procedure (Taking Off) This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a proper technique to avoid touching the outer surface with bare skin. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of gloves in the designated hazardous waste container[7][9].

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes. Place it in the designated area for lab laundry or disposal.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds[9][12].

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Use cluster_end Completion & Disposal start Begin Work with 3-(4-chlorophenyl)-1H- pyrazole-4-carboxylic acid risk_assessment Conduct Risk Assessment: - Review SDS/Hazard Data - Evaluate Task (weighing, dissolution) start->risk_assessment engineering_controls Work Inside Chemical Fume Hood? risk_assessment->engineering_controls ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat engineering_controls->ppe_base Yes ppe_respirator Consult EHS: Use NIOSH-Approved Respirator engineering_controls->ppe_respirator No splash_risk Splash or Aerosol Risk? ppe_base->splash_risk ppe_splash Add Face Shield proceed Proceed with Experiment ppe_splash->proceed splash_risk->ppe_splash Yes splash_risk->proceed No decon Decontaminate Work Area proceed->decon doffing Follow Proper Doffing Procedure decon->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal wash Wash Hands Thoroughly disposal->wash

Caption: Workflow for PPE selection and procedural safety.

Operational and Disposal Plans

5.1. Spill Management In the event of a spill, evacuate the immediate area and alert your supervisor[16]. For small spills of the solid material within a fume hood, use an inert absorbent material to gently sweep it up, avoiding dust generation[8][17]. Place the collected material and all cleaning supplies into a sealed, labeled container for hazardous waste disposal[16][17]. Decontaminate the area with an appropriate solvent followed by soap and water[17].

5.2. Disposal of Contaminated PPE and Chemical Waste Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated Solids: All disposable materials that have come into contact with this compound, including used gloves, weighing papers, and absorbent pads, must be considered hazardous waste[2][7].

  • Waste Segregation: Place all contaminated solid waste into a dedicated, clearly labeled, and sealable hazardous waste container[18][19][20]. The label must include the chemical name and appropriate hazard warnings[2][18].

  • Professional Disposal: Do not dispose of this chemical or contaminated materials in the regular trash or down the drain[13][20]. The ultimate disposal must be handled by a licensed professional waste disposal company, typically via high-temperature incineration[2][13]. Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department[2][19].

By adhering to these rigorous guidelines, you build a self-validating system of safety that protects you, your colleagues, and the environment.

References

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